molecular formula C26H31N3O5 B12057937 Atto 390 maleimide

Atto 390 maleimide

Cat. No.: B12057937
M. Wt: 465.5 g/mol
InChI Key: HHEQCRHPOHPYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATTO 390 maleimide is a reactive derivative of the ATTO 390 fluorescent dye, which is based on a coumarin structure. This compound is designed for the specific labeling of cysteine residues in proteins, antibodies, and other biomolecules via its maleimide functional group. The dye is characterized by its high fluorescence quantum yield of 90%, good photo-stability, and low molecular weight, making it an excellent tag for sensitive applications without significantly altering the biomolecule's properties. Its moderate hydrophilicity aids in aqueous buffer compatibility. The key photophysical properties of ATTO 390 include a maximum absorption wavelength (λ abs) of 390 nm and a maximum emission wavelength (λ fl) of 476 nm, resulting in a large Stokes shift of 86 nm. This large shift simplifies the separation of excitation light from emitted fluorescence, leading to improved signal-to-noise ratios in experiments. With an extinction coefficient (ε max) of 24,000 M⁻¹cm⁻¹ and a fluorescence lifetime (τ fl) of 5.0 nanoseconds, it provides bright and measurable signals. The dye can be efficiently excited using common light sources like mercury arc lamps (365 nm & 405 nm lines) or lasers in the 360-410 nm range. In life science research, this compound is a vital tool. It has been utilized in advanced techniques such as DNA-PAINT single-particle tracking for studying membrane protein interactions, in the assembly of synthetic DNA-based excitonic circuits, and in various fluorescence and FRET studies to probe biomolecular interactions. This reagent is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide

InChI

InChI=1S/C26H31N3O5/c1-16-12-25(33)34-21-14-20-18(13-19(16)21)17(2)15-26(3,4)29(20)10-5-6-22(30)27-9-11-28-23(31)7-8-24(28)32/h7-8,12-14,17H,5-6,9-11,15H2,1-4H3,(H,27,30)

InChI Key

HHEQCRHPOHPYGI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)NCCN4C(=O)C=CC4=O)(C)C

Origin of Product

United States

Foundational & Exploratory

Atto 390 maleimide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical structure, properties, and applications of Atto 390 maleimide, a fluorescent probe widely utilized in biological research and drug development.

Core Properties and Characteristics

Atto 390 is a fluorescent label built on a coumarin scaffold.[1][2][3][4][5] This structural foundation imparts several advantageous characteristics, including a high fluorescence quantum yield, a significant Stokes shift, and good photostability. The maleimide functional group renders the dye highly reactive towards thiol (sulfhydryl) groups, making it an excellent tool for the specific labeling of cysteine residues in proteins and other thiol-containing biomolecules.

Chemical Structure

The core structure of this compound is comprised of a coumarin fluorophore linked to a maleimide moiety. This combination allows for the stable covalent attachment of the bright and photostable dye to target molecules.

G Chemical Structure of this compound cluster_coumarin Coumarin Core cluster_maleimide Maleimide Group coumarin_structure coumarin_structure maleimide_structure maleimide_structure coumarin_structure->maleimide_structure Linker

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 465.54 g/mol
Excitation Maximum (λabs) 390 nm
Emission Maximum (λfl) 476 nm
Molar Extinction Coefficient (εmax) 2.4 x 104 M-1cm-1
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns

Experimental Protocols

The following section details a standard protocol for the labeling of proteins with this compound.

Protein Labeling with this compound

This protocol outlines the essential steps for the covalent attachment of this compound to proteins via cysteine residues.

Materials:

  • Protein of interest (containing free thiol groups)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature.

    • If DTT is used, it must be removed prior to the addition of the maleimide dye, typically by dialysis or using a desalting column. TCEP does not need to be removed.

  • Dye Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column.

    • Monitor the elution profile by absorbance at 280 nm (for protein) and 390 nm (for Atto 390).

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein, can be calculated using the following formula: DOL = (Amax * εprotein) / [(A280 - Amax * CF280) * εdye] Where:

      • Amax is the absorbance of the conjugate at 390 nm.

      • A280 is the absorbance of the conjugate at 280 nm.

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

      • εdye is the molar extinction coefficient of Atto 390 at 390 nm (24,000 M-1cm-1).

      • CF280 is the correction factor for the dye's absorbance at 280 nm (ε280 / εmax = 0.09).

Reaction Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in the use of this compound.

G Bioconjugation Workflow of this compound with a Thiol-Containing Protein Protein Protein with Thiol Group (-SH) Reaction Reaction (pH 7.2-7.5) Protein->Reaction Atto390 Atto 390 Maleimide Atto390->Reaction Conjugate Fluorescently Labeled Protein Reaction->Conjugate Purification Purification (Size-Exclusion Chromatography) Conjugate->Purification Analysis Downstream Analysis (e.g., Microscopy, FACS) Purification->Analysis G Maleimide-Thiol Reaction Signaling Pathway Thiol Thiol Group (R-SH) Nucleophilic_Attack Nucleophilic Attack Thiol->Nucleophilic_Attack Maleimide Maleimide (Atto 390) Maleimide->Nucleophilic_Attack Thioether_Bond Stable Thioether Bond Formation Nucleophilic_Attack->Thioether_Bond

References

Atto 390 Maleimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atto 390 maleimide, a fluorescent probe with significant applications in biological research and drug development. This document details its core spectral properties, experimental protocols for its use, and a visual representation of the labeling workflow.

Core Properties of this compound

Atto 390 is a fluorescent label belonging to the coumarin dye family.[1][2][3][4][5] Key characteristics of this dye include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. It is a moderately hydrophilic dye that can be efficiently excited in the range of 360 - 410 nm, making it compatible with common excitation sources like a Mercury Arc Lamp (365 nm and 405 nm lines). The maleimide functional group allows for covalent attachment to thiol groups, primarily found in cysteine residues of proteins.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative spectral and physical properties of this compound.

PropertyValueReference
Maximum Excitation Wavelength (λex) 390 nm
Maximum Emission Wavelength (λem) 476 nm
Molar Extinction Coefficient (εmax) 2.4 x 104 M-1 cm-1
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Molecular Weight (MW) 466 g/mol
Correction Factor at 260 nm (CF260) 0.46 - 0.52
Correction Factor at 280 nm (CF280) 0.08 - 0.09

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general procedure for labeling proteins with this compound. The maleimide group specifically reacts with free sulfhydryl groups of cysteine residues to form a stable thioether bond.

Materials:

  • Protein of interest (50-100 µM in a suitable buffer)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5. Other suitable buffers include Tris or HEPES. Avoid buffers containing amines.

  • Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds.

  • Anhydrous, amine-free DMSO or DMF for dissolving the dye.

  • Quenching reagent (e.g., glutathione or mercaptoethanol)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein at a concentration of 50-100 µM in the reaction buffer. If the protein contains disulfide bonds that need to be labeled, treat the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye. To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.

  • Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous, amine-free DMSO or DMF. Protect the stock solution from light.

  • Labeling Reaction: Add a 10-20 molar excess of the dissolved this compound to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically. Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: After the incubation, add a low molecular weight thiol (e.g., glutathione or mercaptoethanol) to quench any unreacted maleimide.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.

Measurement of Excitation and Emission Spectra

This protocol describes a general method for measuring the fluorescence spectra of Atto 390-labeled proteins.

Materials:

  • Atto 390-labeled protein solution

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum of Atto 390 (approximately 476 nm).

    • Scan the excitation monochromator over a range that includes the expected excitation maximum (e.g., 300 nm to 450 nm).

    • Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (λex, approximately 390 nm).

    • Scan the emission monochromator over a range that includes the expected emission maximum (e.g., 420 nm to 600 nm).

    • Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both the excitation and emission scans to visualize the spectra.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

G Protein Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Protein Protein with Thiol Groups Mix Mix & Incubate (RT, 2h or 4°C, overnight) Protein->Mix Dye This compound Solvent Anhydrous DMSO/DMF Dye->Solvent dissolve Solvent->Mix Quench Quench with Thiol Reagent Mix->Quench Purify Gel Filtration / Dialysis Quench->Purify LabeledProtein Labeled Protein Purify->LabeledProtein

Caption: Workflow for labeling proteins with this compound.

G Conceptual Diagram of Thiol-Maleimide Reaction Protein Protein-SH (Cysteine Residue) Reaction Reaction (pH 7.0-7.5) Protein->Reaction Maleimide Atto 390-Maleimide Maleimide->Reaction Product Protein-S-Atto 390 (Stable Thioether Bond) Reaction->Product

Caption: The covalent reaction between a protein's thiol group and this compound.

References

Atto 390 Maleimide: A Technical Guide to Fluorescence Quantum Yield and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Atto 390 maleimide, with a core focus on its fluorescence quantum yield. It includes detailed experimental protocols for both the determination of this key parameter and the practical application of the fluorophore in bioconjugation.

Atto 390 is a fluorescent label characterized by its coumarin-based structure.[1] Key features of this dye include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a low molecular weight.[1][2][3] The maleimide functional group allows for its covalent attachment to thiol groups, which are present in the cysteine residues of proteins and peptides, making it a valuable tool for fluorescent labeling in life sciences.[3]

Core Photophysical & Chemical Properties

The efficiency of a fluorophore is paramount in sensitive detection applications. The data below summarizes the key quantitative characteristics of Atto 390. The fluorescence quantum yield (ηfl), defined as the ratio of photons emitted to photons absorbed, is notably high for this dye.

ParameterValueReference
Fluorescence Quantum Yield (ηfl)0.90 (90%)
Max. Excitation Wavelength (λabs)390 nm
Max. Emission Wavelength (λfl)476 - 479 nm
Molar Extinction Coefficient (εmax)2.4 x 10⁴ M⁻¹cm⁻¹
Fluorescence Lifetime (τfl)5.0 ns
Molecular Weight466 g/mol

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized fluorescent standard. This protocol outlines the steps for measuring the relative quantum yield of Atto 390.

A. Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample (Atto 390) to a standard with a known quantum yield. The formula used is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the unknown sample and the standard, respectively.

B. Materials:

  • This compound

  • Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.58)

  • Spectroscopy-grade solvents (e.g., water, ethanol)

  • UV-Vis Spectrophotometer

  • Corrected Fluorescence Spectrometer

  • 10 mm path length quartz cuvettes

C. Procedure:

  • Standard Selection: Choose a quantum yield standard that absorbs at the excitation wavelength of the sample.

  • Solution Preparation: Prepare a series of dilute solutions for both the Atto 390 sample and the standard in the same solvent. To prevent inner filter effects, the absorbance at the excitation wavelength should not exceed 0.1.

  • Absorbance Measurement: Record the absorbance spectrum for each solution and determine the absorbance at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).

  • Fluorescence Measurement: Excite each solution at the same wavelength used for the absorbance measurement. Record the corrected fluorescence emission spectrum. The instrument parameters (e.g., excitation/emission slits, detector voltage) must remain constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity against the absorbance at the excitation wavelength.

    • Determine the gradient of the resulting straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).

  • Calculation: Use the formula from the principle section to calculate the quantum yield of Atto 390 (Φₓ). If the same solvent is used for both sample and standard, the refractive index term (ηₓ²/ηₛₜ²) cancels out.

G Workflow: Relative Fluorescence Quantum Yield Determination prep Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) abs_spec Measure Absorbance at Excitation Wavelength prep->abs_spec UV-Vis fluo_spec Measure Corrected Fluorescence Emission prep->fluo_spec Fluorometer plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity (Area) fluo_spec->integrate integrate->plot gradient Determine Gradient for Sample & Standard plot->gradient calculate Calculate Quantum Yield (Φx) using Comparative Formula gradient->calculate

Workflow for Relative Quantum Yield Measurement.
Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to thiol groups on proteins.

A. Principle: Maleimides react with the sulfhydryl groups of cysteine residues to form a stable thioether bond. The reaction is most efficient at a pH between 7.0 and 7.5, where the thiol group is sufficiently nucleophilic while primary amines (e.g., lysine) are protonated and less reactive.

B. Materials:

  • This compound

  • Protein to be labeled (containing free thiol groups)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Other non-thiol containing buffers like HEPES or Tris can be used.

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

  • Purification column: Gel filtration column (e.g., Sephadex G-25).

C. Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the dye. If the buffer contains oxygen, it should be degassed to prevent re-oxidation of thiols.

  • Dye Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the solution from light.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol like mercaptoethanol to consume any excess maleimide.

  • Purification: Separate the labeled protein conjugate from unreacted dye and byproducts. This is commonly achieved using a gel filtration column (e.g., Sephadex G-25). The first colored, fluorescent band to elute is the protein conjugate.

G Workflow: Protein Labeling with this compound dissolve_p Dissolve Protein in Buffer (pH 7.0-7.5) reduce Optional: Reduce Disulfides (TCEP) dissolve_p->reduce conjugate Add Dye to Protein (10-20x Molar Excess) dissolve_p->conjugate reduce->conjugate dissolve_d Prepare Fresh Dye Stock Solution (DMSO/DMF) dissolve_d->conjugate incubate Incubate (2h @ RT or O/N @ 4°C, Dark) conjugate->incubate purify Purify Conjugate (Gel Filtration, e.g., G-25) incubate->purify product Purified Atto 390-Labeled Protein purify->product

General workflow for protein thiol conjugation.

References

Atto 390 Maleimide: A Technical Guide to Photostability and Photobleaching Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 390, a fluorescent label belonging to the coumarin family of dyes, is recognized for its high fluorescence quantum yield and significant Stokes shift.[1][2][3][4][5] Its maleimide derivative is a valuable tool for the selective labeling of thiol groups in proteins and peptides, particularly cysteine residues, enabling the study of protein structure, function, and dynamics. A critical characteristic for any fluorescent probe, especially in applications requiring prolonged or intense illumination such as single-molecule studies and super-resolution microscopy, is its photostability. This guide provides an in-depth technical overview of the photostability and photobleaching characteristics of Atto 390 maleimide, including relevant photophysical data, experimental protocols for characterization, and an example of its application in studying cellular signaling pathways.

Core Photophysical Properties

Atto 390 is characterized by its absorption in the near-UV spectrum and emission in the blue region. Its key photophysical parameters are summarized in the table below. The high fluorescence quantum yield indicates that a large fraction of absorbed photons is converted into fluorescently emitted photons, contributing to its brightness.

ParameterValueReference(s)
Maximum Excitation Wavelength (λ_abs_)390 nm
Maximum Emission Wavelength (λ_fl_)476 - 479 nm
Molar Extinction Coefficient (ε_max_)2.4 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (η_fl_)90%
Fluorescence Lifetime (τ_fl_)5.0 ns
Stokes Shift~89 nm

Photostability and Photobleaching

The primary mechanism of photobleaching for many organic dyes involves the transition from the excited singlet state (S₁) to a long-lived triplet state (T₁). From the triplet state, the molecule can undergo further photochemical reactions, often involving molecular oxygen, that lead to its permanent destruction.

Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleached Photobleached State T1->Photobleached Photochemical Reaction

Jablonski diagram illustrating photobleaching pathways.

Experimental Protocols

Measuring Photostability

A common method to quantify the photostability of a fluorescent dye is to measure the decay of its fluorescence intensity over time under continuous illumination.

Protocol for Measuring Photobleaching Rate:

  • Sample Preparation: Prepare a solution of this compound-labeled protein (or the free dye) in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration. The concentration should be dilute enough to avoid inner filter effects.

  • Instrumentation: Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with appropriate filters) and a sensitive detector (e.g., a PMT or a CCD camera).

  • Illumination: Continuously illuminate the sample with light at the excitation maximum of Atto 390 (390 nm). The illumination intensity should be constant and recorded.

  • Data Acquisition: Record the fluorescence emission intensity over time. The acquisition should be long enough to observe a significant decrease in fluorescence.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The resulting curve can often be fitted to an exponential decay function to determine the photobleaching rate constant (k_pb_) and the photobleaching half-life (t_1/2_). The photobleaching quantum yield (Φ_pb_), which is the number of molecules photobleached per absorbed photon, can then be calculated if the photon flux is known.

Photostability_Workflow cluster_workflow Workflow for Photostability Measurement A Sample Preparation (Dye or Labeled Protein Solution) B Continuous Illumination (Constant Excitation Intensity) A->B C Time-Lapse Fluorescence Imaging B->C D Data Extraction (Intensity vs. Time) C->D E Curve Fitting (Exponential Decay) D->E F Determine Photobleaching Rate (k_pb, t_1/2) E->F

Experimental workflow for measuring photostability.
Protein Labeling with this compound

The maleimide group of Atto 390 reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.

Protocol for Protein Labeling:

  • Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS or HEPES). If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine).

  • Dye Preparation: Immediately before use, dissolve this compound in an anhydrous solvent such as DMSO or DMF to create a stock solution.

  • Conjugation: Add the dye stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is typically recommended. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein, by measuring the absorbance of the conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).

Maleimide_Reaction Protein Protein-SH Conjugate Protein-S-Atto 390 (Stable Thioether Bond) Protein->Conjugate + Maleimide Atto 390-Maleimide Maleimide->Conjugate pH 7.0-7.5

Reaction of this compound with a protein thiol.

Application in Signaling Pathway Analysis: EGFR Signaling

The specific reactivity of this compound with cysteine residues makes it a powerful tool for studying signaling pathways where the redox state of cysteines plays a regulatory role. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR contains several cysteine residues, some of which are involved in disulfide bonds crucial for its structure and function. Furthermore, the activity of proteins downstream of EGFR, such as protein tyrosine phosphatases (PTPs) and the lipid phosphatase PTEN, is regulated by the oxidation of their catalytic cysteine residues.

By labeling specific cysteine residues with this compound, researchers can track conformational changes, protein-protein interactions, and the local environment of the labeled site within the EGFR signaling cascade.

EGFR_Signaling EGF EGF EGFR EGFR (Cysteine Residues) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K AKT AKT PI3K->AKT Downstream Downstream Signaling (Proliferation, Survival) AKT->Downstream PTEN PTEN (Catalytic Cysteine) PTEN->PI3K Inhibits

Simplified EGFR signaling pathway highlighting key proteins with reactive cysteines.

Conclusion

This compound is a bright and useful fluorescent probe for labeling thiol-containing biomolecules. While it offers excellent spectral properties, its photostability, like other coumarin dyes, is a consideration for demanding imaging applications. Understanding the mechanisms of photobleaching and employing standardized protocols for its characterization are crucial for obtaining reliable and reproducible data. The ability to selectively target cysteine residues makes this compound a valuable tool for investigating the intricate roles of these amino acids in cellular processes such as signal transduction. Researchers and drug development professionals can leverage the information in this guide to effectively utilize this compound in their studies.

References

Atto 390 Maleimide: A Technical Guide to its Stokes Shift and Significance in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photophysical properties of Atto 390 maleimide, with a particular focus on its significant Stokes shift. We will delve into the quantitative characteristics of this fluorophore, provide detailed experimental protocols for its use, and illustrate its application in studying cellular signaling pathways.

Core Photophysical Properties of Atto 390

Atto 390 is a fluorescent label belonging to the coumarin dye family. It is recognized for its high fluorescence quantum yield, good photostability, and notably large Stokes shift, making it a valuable tool in various fluorescence-based applications.[1][2][3] The maleimide functional group allows for its covalent attachment to thiol groups, commonly found in cysteine residues of proteins.[3][4]

The key quantitative photophysical parameters of Atto 390 are summarized in the table below for easy reference and comparison.

PropertyValueReference
Absorption Maximum (λabs) 390 nm
Emission Maximum (λfl) 479 nm
Stokes Shift 89 nm[Calculated]
Molar Extinction Coefficient (εmax) 2.4 x 104 M-1cm-1
Fluorescence Quantum Yield (ηfl) 0.90
Fluorescence Lifetime (τfl) 5.0 ns

Note: The Stokes shift was calculated as the difference between the emission and absorption maxima.

The Significance of a Large Stokes Shift

The Stokes shift is the difference between the maximum wavelengths of absorption and emission spectra of a fluorescent molecule. A larger Stokes shift, as exhibited by Atto 390, is a highly desirable characteristic in fluorescence-based assays for several reasons:

  • Reduced Spectral Overlap: A significant separation between the excitation and emission spectra minimizes the "bleed-through" of excitation light into the emission channel. This leads to a darker background and a higher signal-to-noise ratio, which is crucial for sensitive detection.

  • Enhanced Multiplexing Capabilities: In multi-color imaging experiments, a large Stokes shift reduces the spectral overlap between different fluorophores, simplifying the design of filter sets and improving the accuracy of signal separation.

  • Minimized Self-Quenching: A large Stokes shift can reduce the likelihood of fluorescence self-quenching, a phenomenon where high concentrations of a fluorophore lead to a decrease in fluorescence intensity due to re-absorption of emitted photons.

Experimental Protocol: Labeling Proteins with this compound

This section provides a detailed methodology for the covalent labeling of proteins with this compound.

Materials:

  • Protein of interest (containing free thiol groups)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30 minutes at room temperature.

    • Remove the reducing agent by dialysis or using a desalting column, as it will react with the maleimide.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent, such as L-cysteine, to a final concentration of 10 mM to react with any unreacted maleimide.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column.

    • Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and 390 nm (for the Atto 390 dye).

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm and 390 nm and using the Beer-Lambert law.

Application in a Signaling Pathway: EGF Receptor Conformational Changes

Atto 390 has been utilized in Fluorescence Resonance Energy Transfer (FRET) studies to investigate the dynamic conformational changes of the Epidermal Growth Factor Receptor (EGFR) in living cells. EGFR is a crucial receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Its activation is initiated by the binding of ligands like Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation.

In a study by Ziomkiewicz et al. (2013), Atto 390 was used as a FRET donor to study the conformational transitions of the EGFR. By labeling specific sites on the receptor, changes in FRET efficiency upon EGF binding could be monitored, providing insights into the structural rearrangements that occur during receptor activation.

Below is a diagram illustrating the experimental workflow for studying EGFR conformational changes using Atto 390 as a FRET donor.

EGFR_FRET_Workflow cluster_labeling Protein Labeling cluster_cell_transfection Cellular Experiment cluster_fret_measurement FRET Measurement & Analysis EGFR EGFR Protein (with Cysteine) Labeled_EGFR Atto 390-Labeled EGFR (FRET Donor) EGFR->Labeled_EGFR Thiol-Maleimide Coupling Atto390 This compound Atto390->Labeled_EGFR Transfection Transfection with Labeled EGFR Labeled_EGFR->Transfection Cells Live Cells Cells->Transfection Expressing_Cells Cells Expressing Labeled EGFR Transfection->Expressing_Cells EGF_Stimulation EGF Ligand Stimulation Expressing_Cells->EGF_Stimulation FRET_Microscopy Fluorescence Lifetime Imaging Microscopy (FLIM-FRET) EGF_Stimulation->FRET_Microscopy Data_Analysis Data Analysis FRET_Microscopy->Data_Analysis Conformational_Change EGFR Conformational Change Detected Data_Analysis->Conformational_Change

Caption: Experimental workflow for studying EGF Receptor conformational changes using this compound in a FRET-based assay.

The following diagram illustrates the logical relationship in the FRET experiment, where the binding of EGF to the labeled receptor induces a conformational change that is detected by a change in FRET signal.

FRET_Logic EGF EGF Ligand Dimerization Receptor Dimerization & Conformational Change EGF->Dimerization EGFR_Donor EGFR-Atto 390 (Donor) EGFR_Donor->Dimerization EGFR_Acceptor EGFR-Acceptor Dye EGFR_Acceptor->Dimerization FRET FRET Occurs Dimerization->FRET Signal Change in Fluorescence Signal FRET->Signal

Caption: Logical diagram of FRET detection of EGF-induced EGFR conformational changes.

Conclusion

This compound stands out as a powerful fluorescent probe for researchers in the life sciences and drug development. Its defining feature, a large Stokes shift, coupled with its high quantum yield and photostability, provides significant advantages in fluorescence-based applications. The ability to minimize spectral overlap and reduce background interference makes it an excellent choice for sensitive and robust assays, including the study of protein-protein interactions and conformational changes within complex cellular signaling pathways. The detailed protocols and illustrative examples provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

Atto 390 Maleimide: An In-Depth Technical Guide to Cysteine-Specific Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atto 390 maleimide, a fluorescent probe renowned for its high specificity towards cysteine residues. This document delves into the core principles of the thiol-maleimide reaction, outlines detailed experimental protocols, and presents key quantitative data to empower researchers in their experimental design and execution.

Introduction to this compound

Atto 390 is a fluorescent label belonging to the coumarin dye family.[1][2][3] It is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a valuable tool for various life science applications, including the labeling of proteins, DNA, and RNA.[1][4] The maleimide functional group enables highly specific covalent attachment to the thiol groups of cysteine residues within proteins and peptides.

Table 1: Spectroscopic Properties of Atto 390

PropertyValueReference
Excitation Maximum (λex)390 nm
Emission Maximum (λem)479 nm
Extinction Coefficient (εmax)2.4 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf)90%
Fluorescence Lifetime (τfl)5.0 ns

The Thiol-Maleimide Reaction: Mechanism and Specificity

The high specificity of this compound for cysteine residues is rooted in the thiol-Michael addition reaction. This reaction is a form of "click chemistry," characterized by its high efficiency, selectivity, and mild reaction conditions.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on one of the carbon atoms of the maleimide's double bond. This forms a stable, covalent thioether bond.

G Figure 1: Thiol-Michael Addition Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Atto390 Atto 390-Maleimide Conjugate Atto 390-S-Cysteine-Protein (Stable Thioether Bond) Atto390->Conjugate Cysteine Protein-Cysteine-SH Thiolate Protein-Cysteine-S⁻ (Thiolate anion) Cysteine->Thiolate Deprotonation (pH 6.5-7.5) Thiolate->Conjugate Nucleophilic Attack

Figure 1: Thiol-Michael Addition Reaction

pH Dependence and Specificity

The reaction is highly dependent on the pH of the buffer. The optimal pH range for selective labeling of cysteine residues is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while primary amines, such as the ε-amino group of lysine, remain largely protonated and thus unreactive.

Table 2: pH Influence on Maleimide Reactivity

pH RangePredominant ReactionComments
< 6.5Slow reaction with thiolsThiol groups are mostly protonated.
6.5 - 7.5 Highly specific for thiols Optimal for cysteine labeling.
> 7.5Increased reactivity with amines (e.g., lysine)Loss of specificity.
> 8.0Significant hydrolysis of the maleimide groupMaleimide becomes non-reactive.
Potential Side Reactions

While highly specific under optimal conditions, researchers should be aware of potential side reactions:

  • Reaction with other nucleophiles: At pH values above 7.5, maleimides can react with other nucleophilic residues, most notably lysine.

  • Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at alkaline pH, rendering it incapable of reacting with thiols. Therefore, it is crucial to prepare fresh solutions of this compound immediately before use.

  • Thiazine Rearrangement: When labeling a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.

  • Isomerization: Recent studies have shown that the reaction between L-cysteine and a maleimide can result in two product isomers: the expected thioether adduct and an isomer where the linkage is through the amino group.

Quantitative Data

Precise quantitative data is essential for accurate experimental design and data interpretation.

Reaction Kinetics

Table 3: Reaction Kinetics of Maleimides with Thiols

ReactantThiolSecond-Order Rate Constant (k)ConditionsReference
N-ethylmaleimideCysteine14 L·mol⁻¹·s⁻¹pH 4.95, 25°C
Coumarin Maleimide Derivativesβ-mercaptoethanolVaries with substituentpH 7-9

The reaction between maleimide groups and small thiol-containing molecules like L-cysteine is often complete in under 2 minutes.

Stability of the Thioether Adduct

The thioether bond formed between this compound and a cysteine residue is generally stable. However, the succinimide ring of the adduct can undergo hydrolysis, which can in some cases increase the stability of the linkage by preventing the retro-Michael reaction. The stability of cysteine adducts can be influenced by the local protein microenvironment and physiological conditions. While the thioether bond is considered stable, some studies have reported instability of cysteine adducts with certain α,β-unsaturated carbonyl compounds, leading to gradual decomposition.

Experimental Protocols

The following protocols provide a general framework for the successful labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials
  • This compound

  • Protein of interest with accessible cysteine residue(s)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free buffers like HEPES or Tris within the optimal pH range.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: L-cysteine or β-mercaptoethanol.

  • Purification column: Gel filtration (e.g., Sephadex G-25) or dialysis cassette.

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solution preparation.

Experimental Workflow

Figure 2: Experimental Workflow for Protein Labeling

Detailed Methodologies

Step 1: Protein Preparation Dissolve the protein of interest in the chosen reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines.

Step 2: Reduction of Disulfide Bonds (Optional) If the target cysteine(s) are involved in disulfide bonds, reduction is necessary. Incubate the protein with a 10- to 20-fold molar excess of TCEP or DTT for 30-60 minutes at room temperature.

Step 3: Removal of Reducing Agent If DTT was used, it must be removed prior to adding the maleimide dye, as it contains a free thiol. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed.

Step 4: Preparation of this compound Stock Solution Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.

Step 5: Labeling Reaction Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal molar ratio may need to be determined empirically.

Step 6: Quenching the Reaction Add a small molecule thiol such as L-cysteine or β-mercaptoethanol in excess to react with any unreacted maleimide.

Step 7: Purification of the Conjugate Remove the unreacted dye and quenching reagent from the labeled protein using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.

Step 8: Determination of the Degree of Labeling (DOL) The DOL, which is the average number of dye molecules per protein, can be determined using absorption spectroscopy. Measure the absorbance of the conjugate at 280 nm (for the protein) and at 390 nm (for Atto 390). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Application in Signaling Pathway Analysis

The high specificity and favorable photophysical properties of this compound make it a valuable tool for studying protein function in complex biological systems, including signaling pathways. Cysteine labeling can be used to introduce a fluorescent reporter at a specific site within a signaling protein, enabling the study of protein-protein interactions, conformational changes, and localization dynamics.

A common application is in the study of G-protein coupled receptor (GPCR) signaling. By labeling a specific cysteine residue on a GPCR or its interacting partners (e.g., G-proteins, arrestins), researchers can use techniques like Förster Resonance Energy Transfer (FRET) to monitor the dynamic interactions that occur upon receptor activation.

G Figure 3: GPCR Signaling Pathway cluster_membrane Plasma Membrane GPCR GPCR (Cys labeled with Atto 390) G_protein G-protein GPCR->G_protein Conformational Change (Monitored by FRET) Effector Effector Enzyme G_protein->Effector Activation Ligand Ligand Ligand->GPCR Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Navigating the Challenges of Aqueous Applications with Atto 390 Maleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atto 390, a fluorescent label belonging to the coumarin family, is prized for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3] The maleimide derivative of Atto 390 is a valuable tool for the specific labeling of thiol groups found in cysteine residues of proteins and other biomolecules.[4] However, a critical challenge often encountered by researchers is the limited solubility of Atto 390 maleimide directly in aqueous buffers. This technical guide provides an in-depth overview of the solubility characteristics of this compound and presents standardized protocols for its effective use in aqueous environments, ensuring successful and reproducible conjugation experiments.

Core Solubility Characteristics

Like many fluorescent dye maleimides, this compound exhibits poor solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES. Direct dissolution in these buffers is often impractical and can lead to precipitation or aggregation of the dye, compromising the labeling efficiency and accuracy of subsequent applications.

The recommended and widely adopted strategy is to first prepare a concentrated stock solution of this compound in a water-miscible, anhydrous polar organic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most commonly recommended solvents for this purpose. This stock solution can then be added in small volumes to the aqueous reaction buffer containing the biomolecule to be labeled.

Quantitative Data and Recommended Working Conditions

While specific quantitative solubility values (e.g., mg/mL or molarity) for this compound in various aqueous buffers are not extensively published, the following table summarizes the recommended solvents for stock solution preparation and the compatible aqueous buffers for labeling reactions, along with critical working parameters.

ParameterRecommendationNotes
Stock Solution Solvent Anhydrous DMSO or DMFAnhydrous solvent is crucial to prevent hydrolysis of the maleimide group.
Stock Solution Concentration 1-10 mg/mL or 10-20 mMPrepare immediately before use for best results.
Compatible Aqueous Buffers Phosphate, Tris, HEPESBuffers should be free of thiol-containing compounds.
Recommended pH for Labeling 7.0 - 7.5This pH range favors the specific reaction of maleimides with thiol groups. Hydrolysis of the maleimide group increases significantly above pH 8.
Final Organic Co-solvent Concentration < 10% (v/v)Higher concentrations may cause precipitation of the protein or dye.

Experimental Protocol: Preparation of this compound for Aqueous Reactions

This protocol outlines the standard procedure for dissolving and using this compound for the labeling of proteins or other thiol-containing biomolecules in an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Aqueous labeling buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

  • Protein or other thiol-containing biomolecule for labeling

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of this compound powder to come to room temperature to prevent moisture condensation.

  • Prepare Stock Solution:

    • Add the required volume of anhydrous DMSO or DMF to the vial to achieve a stock solution concentration of 10-20 mM.

    • Vortex the vial briefly until the dye is completely dissolved.

    • This stock solution should be prepared fresh immediately prior to use. Protect the stock solution from light.

  • (Optional) Reduce Disulfide Bonds: If the target biomolecule contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a reducing agent like TCEP. Note that reducing agents like DTT must be removed before adding the maleimide dye.

  • Prepare Protein Solution: Dissolve the protein to be labeled in the chosen aqueous buffer at a suitable concentration (e.g., 1-10 mg/mL). The buffer should be degassed to prevent re-oxidation of thiols.

  • Perform the Labeling Reaction:

    • Add a calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess of the dye. A 10-20 fold molar excess is often a good starting point.

    • Add the dye stock solution dropwise while gently vortexing the protein solution to ensure rapid mixing and minimize local high concentrations of the organic solvent, which could cause precipitation.

    • Incubate the reaction mixture for a specified time (e.g., 2 hours at room temperature or overnight at 4°C), protected from light.

  • Purification: After the incubation is complete, the unreacted dye can be removed from the labeled protein using methods such as gel filtration (e.g., Sephadex G-25) or dialysis.

Workflow for Solubilization and Use of this compound

The following diagram illustrates the logical workflow and decision-making process for the successful preparation and use of this compound in aqueous solutions for biomolecule conjugation.

G cluster_prep Stock Solution Preparation cluster_reaction Aqueous Labeling Reaction cluster_troubleshooting Troubleshooting start Start: this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add anhydrous DMSO or DMF equilibrate->add_solvent dissolve Vortex to dissolve completely add_solvent->dissolve stock_solution Fresh 10-20 mM Stock Solution dissolve->stock_solution add_dye Add stock solution to protein solution (<10% v/v co-solvent) stock_solution->add_dye Use immediately protein_prep Prepare protein in aqueous buffer (pH 7.0-7.5) protein_prep->add_dye incubate Incubate (protected from light) add_dye->incubate precipitation Precipitation observed? add_dye->precipitation purify Purify conjugate incubate->purify final_product Labeled Biomolecule purify->final_product check_cosolvent Reduce co-solvent percentage precipitation->check_cosolvent check_aggregation Optimize buffer conditions precipitation->check_aggregation

Caption: Workflow for preparing and using this compound in aqueous buffers.

References

ATTO 390 Maleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of ATTO 390 maleimide, a fluorescent probe with significant applications in life sciences and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, experimental protocols for its use in labeling biomolecules, and relevant pathway and workflow diagrams.

Core Properties of this compound

This compound is a fluorescent label featuring a coumarin structure. It is recognized for its high fluorescence quantum yield, a large Stokes shift, good photostability, and a relatively low molecular weight, making it a versatile tool for labeling proteins, DNA, and RNA.[1][2] The maleimide functional group allows for specific covalent attachment to thiol groups, such as those found in cysteine residues of proteins.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight 465.54 g/mol
~466 g/mol
Chemical Formula C₂₆H₃₁N₃O₅
Excitation Maximum (λex) 390 nm
Emission Maximum (λem) 476 nm / 479 nm
Molar Extinction Coefficient 2.4 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield 90%
Fluorescence Lifetime 5.0 ns

Experimental Protocol: Labeling of Proteins with this compound

The following is a general protocol for the covalent labeling of proteins with this compound. This procedure is based on the reaction of the maleimide group with free sulfhydryl groups on the protein.

Materials:
  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. Buffers should be degassed.

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the dye stock solution.

  • Quenching reagent: Low molecular weight thiol such as glutathione or β-mercaptoethanol.

  • Purification column: Sephadex G-25 or equivalent for gel filtration.

Procedure:
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.

    • If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.

    • To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.

  • Dye Preparation:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Protect the stock solution from light.

  • Labeling Reaction:

    • Add a 10-20 molar excess of the this compound stock solution to the protein solution. The solution should be stirred gently.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching:

    • Add a low molecular weight thiol to the reaction mixture to quench any unreacted maleimide.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25).

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with this compound.

G Protein Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein Solution (pH 7.0-7.5) Reduce Disulfide Bond Reduction (optional) Protein->Reduce Mix Mix Protein and Dye Protein->Mix Reduce->Mix Dye This compound Stock Solution Dye->Mix Incubate Incubate (2h @ RT or O/N @ 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Separate Gel Filtration Quench->Separate LabeledProtein Labeled Protein Separate->LabeledProtein

Caption: Workflow for protein labeling with this compound.

Signaling Pathway Context: Thiol-Reactive Labeling

This compound does not directly participate in signaling pathways. Instead, it is used as a tool to study these pathways by labeling specific proteins within them. The diagram below illustrates the logical relationship of its application.

G Conceptual Application of Thiol-Reactive Labeling cluster_pathway Biological Signaling Pathway cluster_labeling Labeling Strategy cluster_analysis Downstream Analysis P1 Protein A P2 Protein B (with Cysteine) P1->P2 P3 Protein C P2->P3 ATTO390 This compound P2->ATTO390 LabeledP2 Labeled Protein B ATTO390->LabeledP2 Covalent Bonding Microscopy Fluorescence Microscopy LabeledP2->Microscopy FRET FRET Analysis LabeledP2->FRET Other Other Assays LabeledP2->Other

Caption: Application of this compound in studying signaling pathways.

References

An In-depth Technical Guide to the Hydrophilicity of Atto 390 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of the fluorescent dye Atto 390 maleimide, a widely used tool in bioconjugation and cellular imaging. Understanding the hydrophilicity of this probe is critical for optimizing labeling reactions, purification procedures, and the overall performance of the resulting bioconjugates in aqueous environments.

Core Concepts: Hydrophilicity of this compound

Atto 390 is a fluorescent label built upon a coumarin structure.[1][2][3][4] This structural foundation is key to its optical properties, including a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1] In terms of its polarity, Atto 390 is consistently described as being moderately hydrophilic .

The hydrophilicity of a fluorescent dye influences several key experimental parameters:

  • Reactivity and Solubility in Buffers: While this compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), its moderate hydrophilicity allows for its use in the predominantly aqueous buffers required for biomolecule labeling. However, stock solutions are typically prepared in anhydrous DMSO immediately before use to prevent hydrolysis of the reactive maleimide group.

  • Behavior of Labeled Conjugates: The hydrophilicity of the dye can impact the solubility and aggregation propensity of the labeled biomolecule. A more hydrophilic dye can help to mitigate the aggregation of labeled proteins, which can be a concern with more hydrophobic dyes.

  • Nonspecific Binding: The charge and overall hydrophilicity of a dye can influence its tendency for nonspecific binding to surfaces or other biomolecules in an assay, which can affect the signal-to-noise ratio. After conjugation to a substrate, the Atto 390 label carries a net electrical charge of -1.

The moderate hydrophilicity of Atto 390 is a balance between the relatively hydrophobic coumarin core and the presence of polar functional groups in its specific chemical structure. This balance makes it a versatile tool for a range of applications.

Quantitative Data Summary

PropertyValueSource(s)
Hydrophilicity Moderately hydrophilic
Solubility Soluble in polar solvents like DMF and DMSO
Molecular Weight 466 g/mol
Core Structure Coumarin
Net Charge (post-coupling) -1
Absorption Maximum (λabs) 390 nm
Emission Maximum (λfl) 476 nm
Molar Extinction Coefficient (εmax) 2.4 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (ηfl) 90%

Structural Influence on Hydrophilicity

The following diagram illustrates the relationship between the chemical structure of Atto 390 and its resulting hydrophilicity.

G cluster_0 This compound Structure Coumarin Coumarin Core (Relatively Hydrophobic) Hydrophilicity Moderate Hydrophilicity Coumarin->Hydrophilicity Contributes to hydrophobicity PolarGroups Polar Functional Groups (e.g., Sulfonate/Carboxylate Analogs - if present) PolarGroups->Hydrophilicity Increases hydrophilicity Maleimide Maleimide Group (Reactive, Moderately Polar) Maleimide->Hydrophilicity Slightly increases polarity

Structural determinants of Atto 390's hydrophilicity.

Experimental Protocols

A key application of this compound is the labeling of thiol groups, most commonly the cysteine residues in proteins.

General Procedure for Protein Labeling with this compound

This protocol is a synthesis of best practices for labeling proteins with maleimide-functionalized dyes.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a suitable buffer at a pH of 7.0-7.5. Common buffers include phosphate-buffered saline (PBS), HEPES, or Tris. A protein concentration of 50-100 µM is a good starting point.

    • If labeling cysteine residues that are part of a disulfide bond, the protein must first be reduced. Use a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • Crucially , if DTT is used, it must be removed before adding the maleimide dye, as it contains a free thiol that will react with the dye. This can be achieved by dialysis or using a gel filtration column. TCEP does not need to be removed.

    • To prevent re-oxidation of thiols, it is advisable to use deoxygenated buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dye Preparation:

    • Immediately prior to use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the stock solution from light.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dye stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction and consume any excess reactive dye, add a low molecular weight thiol such as glutathione or mercaptoethanol.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted and hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis. The first colored, fluorescent fraction to elute will be the protein-dye conjugate.

Experimental Workflow for Labeling and Purification

The following diagram outlines the typical workflow for labeling a protein with this compound and purifying the resulting conjugate.

G Start Start: Protein with Thiol Groups Reduction Reduction of Disulfides (if necessary, e.g., with TCEP) Start->Reduction Labeling Labeling Reaction (pH 7.0-7.5, 2h RT or O/N 4°C) Reduction->Labeling Dye_Prep Prepare this compound Stock Solution in DMSO Dye_Prep->Labeling Quench Quench Reaction (e.g., with glutathione) Labeling->Quench Purification Purification (Gel Filtration or Dialysis) Quench->Purification Final_Product Purified Atto 390-Protein Conjugate Purification->Final_Product

References

Methodological & Application

Application Note: ATTO 390 Maleimide Protein Labeling for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ATTO 390 is a fluorescent label belonging to the coumarin dye family, recognized for its high fluorescence quantum yield, significant Stokes shift, good photostability, and low molecular weight.[1][2][3][4][5] These characteristics make it a valuable tool for various fluorescence-based biological applications, including fluorescence microscopy, single-molecule detection, and flow cytometry. The maleimide functional group of ATTO 390 maleimide allows for the specific covalent labeling of proteins and other biomolecules containing free sulfhydryl (thiol) groups, which are typically found in cysteine residues. This thiol-reactive labeling strategy is advantageous as it allows for site-specific modification, which can be crucial for preserving protein function, especially when primary amines are located within the active or binding sites. This application note provides a detailed protocol for labeling proteins with this compound and preparing the conjugates for fluorescence microscopy.

Quantitative Data Summary

The optical properties of ATTO 390 are summarized in the table below. These values are essential for designing fluorescence microscopy experiments, including the selection of appropriate excitation sources and emission filters.

ParameterValueReference
Excitation Wavelength (λabs) 390 nm
Emission Wavelength (λfl) 476 nm
Molar Extinction Coefficient (εmax) 2.4 x 104 M-1cm-1
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Correction Factor at 260 nm (CF260) 0.46
Correction Factor at 280 nm (CF280) 0.09
Molecular Weight 466 g/mol

Experimental Protocols

This section details the methodology for labeling proteins with this compound, from preparation of reagents to purification and storage of the final conjugate.

Materials Required:
  • This compound

  • Protein of interest containing free thiol groups

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Thiol-free buffer, pH 7.0-7.5 (e.g., 10-100 mM PBS, Tris, or HEPES)

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Purification column (e.g., Sephadex G-25 gel filtration column, spin desalting column)

  • Reaction tubes

  • Stirring or rocking platform

Protocol Steps:

1. Preparation of Protein Solution:

  • Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, Tris, HEPES) at a concentration of 1-10 mg/mL.

  • Ensure the pH of the buffer is maintained between 7.0 and 7.5 for optimal maleimide reactivity with thiols. Buffers should be degassed to minimize oxidation of thiols.

2. (Optional) Reduction of Disulfide Bonds:

  • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

  • Add a 10-100 fold molar excess of a reducing agent like TCEP to the protein solution.

  • Incubate for 20-30 minutes at room temperature.

  • If DTT is used, it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it contains a free thiol that will compete with the protein for labeling. TCEP does not need to be removed.

3. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.

  • Vortex briefly to ensure the dye is fully dissolved. Unused stock solution can be stored at -20°C for up to one month, protected from light.

4. Labeling Reaction:

  • While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1. The optimal ratio may need to be determined empirically for each protein.

  • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

5. Purification of the Labeled Protein:

  • It is crucial to remove the unreacted dye from the labeled protein to avoid high background in fluorescence imaging.

  • Purification can be achieved using size-exclusion chromatography, such as a Sephadex G-25 gel filtration column or a spin desalting column.

  • Dialysis can also be used, but it is more time-consuming.

  • The first colored band to elute from a gel filtration column will be the protein-dye conjugate.

6. Determination of the Degree of Labeling (DOL):

  • The DOL, or the molar ratio of dye to protein, can be determined by absorption spectroscopy.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of ATTO 390 (A390).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (A390 x CF280)] / εprotein

      • where εprotein is the molar extinction coefficient of the protein at 280 nm and CF280 is the correction factor for the dye at 280 nm (0.09 for ATTO 390).

  • Calculate the dye concentration:

    • Dye Concentration (M) = A390 / ε390

      • where ε390 is the molar extinction coefficient of ATTO 390 at 390 nm (24,000 M-1cm-1).

  • The DOL is the ratio of the dye concentration to the protein concentration.

7. Storage of the Labeled Protein:

  • For immediate use, the purified conjugate can be stored at 2-8°C in the dark for up to one week.

  • For long-term storage, add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C for up to a year.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) reduction Optional: Reduce Disulfides (TCEP or DTT) prep_protein->reduction prep_dye Prepare this compound (10 mM in DMSO or DMF) labeling Labeling Reaction (2h at RT or overnight at 4°C) prep_dye->labeling reduction->labeling purify Purify Conjugate (Gel Filtration or Dialysis) labeling->purify analyze Determine Degree of Labeling (Spectroscopy) purify->analyze storage Store Labeled Protein (-20°C or 4°C with stabilizer) analyze->storage thiol_maleimide_reaction cluster_reactants Reactants cluster_product Product protein Protein-SH (Free Thiol on Cysteine) conjugate Protein-S-ATTO 390 (Stable Thioether Bond) protein->conjugate + atto390 ATTO 390-Maleimide atto390->conjugate pH 7.0-7.5

References

Application Notes and Protocols: Step-by-Step Guide for Antibody Conjugation with Atto 390 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of antibodies with Atto 390 maleimide. Atto 390 is a fluorescent dye with a coumarin structure, notable for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2] The maleimide functional group allows for the specific covalent attachment of the dye to free sulfhydryl (thiol) groups on the antibody, typically found in cysteine residues.[3][4] This process, known as maleimide conjugation, is a widely used method for fluorescently labeling antibodies for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

The protocol involves three main stages: reduction of the antibody's disulfide bonds to generate free thiol groups, reaction of the thiolated antibody with this compound, and purification of the resulting antibody-dye conjugate.

Materials and Reagents

  • Antibody (to be labeled)

  • This compound

  • Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffers like HEPES or MOPS.

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting or gel filtration column (e.g., Sephadex G-25) for purification.

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol

  • Spectrophotometer

Quantitative Data Summary

For successful and reproducible antibody conjugation, it is crucial to control key experimental parameters. The following table summarizes the recommended quantitative data for the conjugation of this compound to a typical IgG antibody.

ParameterRecommended ValueNotes
Antibody Concentration 2 - 10 mg/mL (13.3 - 66.7 µM for IgG)Higher concentrations generally lead to better labeling efficiency.
Reaction Buffer pH 7.0 - 7.5Optimal for selective reaction of maleimide with thiols while minimizing hydrolysis of the maleimide group.
Reducing Agent (TCEP) 10-20 fold molar excess over antibodyTCEP is often preferred as it does not need to be removed before adding the maleimide reagent.
Reducing Agent (DTT) 10-20 fold molar excess over antibodyIf DTT is used, it must be removed (e.g., by a desalting column) before adding the dye to prevent it from reacting with the maleimide.
Reduction Incubation Time 30 - 60 minutes at room temperature
This compound Stock Solution 10-20 mM in anhydrous DMSO or DMFPrepare fresh immediately before use. Maleimide solutions are sensitive to moisture.
Dye:Antibody Molar Ratio 10:1 to 20:1This ratio can be optimized depending on the desired degree of labeling (DOL).
Conjugation Reaction Time 2 hours at room temperature or overnight at 4°CProtect the reaction from light.
Storage of Conjugate 4°C for short-term (with 0.01-0.03% sodium azide), -20°C in 50% glycerol for long-term.Protect from light. Adding a stabilizer like 5-10 mg/mL BSA is also recommended for long-term storage.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Step 1: Antibody Preparation and Reduction
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like BSA, it should be purified first. This can be done by dialysis against the Reaction Buffer (e.g., PBS, pH 7.2-7.5) or by using an antibody purification kit.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Reduction of Disulfide Bonds:

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature. This step reduces the interchain disulfide bonds in the antibody's hinge region, exposing free thiol groups for conjugation.

Step 2: Preparation of this compound Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Vortex briefly to ensure it is fully dissolved.

Step 3: Conjugation Reaction
  • Add this compound: While gently vortexing or stirring the reduced antibody solution, add the freshly prepared this compound solution to achieve a 10-20 fold molar excess of dye over the antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the dye.

  • (Optional) Quenching: To stop the reaction, a small molar excess of a thiol-containing compound like L-cysteine or β-mercaptoethanol can be added to react with any excess this compound.

Step 4: Purification of the Antibody-Dye Conjugate
  • Removal of Unreacted Dye: It is essential to remove the unconjugated this compound and any reaction byproducts from the labeled antibody. This is typically achieved using a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Fraction Collection: Load the reaction mixture onto the column and collect the fractions. The first colored fractions will contain the antibody-dye conjugate, while the later, slower-moving colored fractions will contain the free dye.

  • Alternative Purification: Dialysis against the storage buffer can also be used for purification.

Step 5: Characterization of the Conjugate
  • Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate solution at 280 nm (for the antibody) and 390 nm (for Atto 390).

    • The concentration of the antibody and the dye can be calculated using the Beer-Lambert law (A = εcl), with the following values:

      • Molar extinction coefficient of IgG at 280 nm: ~210,000 M⁻¹cm⁻¹

      • Molar extinction coefficient of Atto 390 at 390 nm: 24,000 M⁻¹cm⁻¹

    • A correction factor must be applied to the A280 reading to account for the absorbance of Atto 390 at this wavelength (CF280 = 0.08).

      • Corrected A280 = A280 - (A390 x 0.08)

    • Calculate the molar concentrations of the antibody and the dye.

    • DOL = [Molar concentration of dye] / [Molar concentration of antibody]

    • An optimal DOL for most antibodies is typically between 2 and 10.

Experimental Workflow Diagram

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange, Concentration) Reduction Antibody Reduction (Add TCEP, Incubate) Ab_Prep->Reduction Conjugation Conjugation Reaction (Mix Antibody and Dye, Incubate) Reduction->Conjugation Dye_Prep This compound Preparation (Dissolve in DMSO) Dye_Prep->Conjugation Purification Purification (Gel Filtration / Dialysis) Conjugation->Purification Characterization Characterization (Spectrophotometry, Calculate DOL) Purification->Characterization Final_Product Final_Product Characterization->Final_Product Labeled Antibody

Caption: Workflow for antibody conjugation with this compound.

Signaling Pathway Diagram

The core of this protocol is a chemical reaction, not a biological signaling pathway. The following diagram illustrates the logical relationship of the key chemical steps.

Thiol_Maleimide_Reaction Antibody_Disulfide Antibody with Disulfide Bonds Thiolated_Antibody Thiolated Antibody (-SH groups) Antibody_Disulfide->Thiolated_Antibody + Reducing Agent Reducing_Agent Reducing Agent (e.g., TCEP) Atto390_Maleimide This compound Conjugate Antibody-Atto 390 Conjugate (Thioether Bond) Thiolated_Antibody->Conjugate + this compound

References

Application Notes and Protocols for Atto 390 Maleimide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the successful conjugation of Atto 390 maleimide to thiol-containing biomolecules, such as proteins and peptides. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Atto 390 is a fluorescent label with a coumarin-based structure, characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability[1][2][3]. The maleimide functional group is a thiol-reactive moiety that specifically and efficiently couples to sulfhydryl groups (-SH), which are primarily found on cysteine residues in proteins[4][5]. This reaction forms a stable thioether bond, making it a precise method for labeling biomolecules.

The efficiency and specificity of the thiol-maleimide reaction are highly dependent on the buffer conditions, particularly pH. Optimal conditions ensure the selective labeling of thiols while minimizing side reactions, such as reaction with primary amines at higher pH or hydrolysis of the maleimide group.

Optimal Buffer and Reaction Conditions

Successful labeling with this compound requires careful control of the reaction environment. The key parameters are summarized below.

Table 1: Recommended Buffer Conditions
ParameterRecommendationRationale & NotesSource(s)
pH 6.5 - 7.5This range is optimal for the specific reaction between maleimides and sulfhydryl groups. At this pH, the thiol group is sufficiently deprotonated to react, while primary amines remain largely protonated and unreactive. Above pH 8.0, hydrolysis of the maleimide and reaction with amines become significant competing reactions.
Buffer Type Phosphate (PBS), HEPES, TrisThese buffers are commonly used and effective. The concentration should typically be between 10-100 mM.
Additives 1-10 mM EDTA (Optional)EDTA can be included to chelate divalent metals, which can otherwise promote the oxidation of sulfhydryl groups to non-reactive disulfides.
Prohibited Components Thiols (e.g., DTT, β-mercaptoethanol)Buffers must be free of extraneous thiol-containing compounds, as they will compete with the target molecule for reaction with the maleimide dye.
Table 2: Key Reaction Parameters
ParameterRecommendationRationale & NotesSource(s)
Dye:Protein Molar Ratio 10:1 to 20:1A molar excess of the dye helps to ensure efficient labeling. The optimal ratio may need to be determined empirically for each specific protein.
Reaction Temperature Room Temperature or 2-8°CRoom temperature reactions are typically faster. Incubation at 2-8°C overnight can be used for more sensitive proteins.
Reaction Time 2 hours to OvernightA 2-hour incubation at room temperature is often sufficient. Overnight incubation at 4°C is a common alternative.
Solvent for Dye Stock Anhydrous DMSO or DMFThis compound should be dissolved in a high-quality, anhydrous, and amine-free solvent to prevent degradation and hydrolysis. Stock solutions should be prepared fresh if possible.

Experimental Workflow and Chemistry

The overall process for labeling a protein with this compound involves preparing the protein and dye, performing the conjugation reaction, and purifying the final product.

G cluster_reaction Reaction cluster_purification Purification A Prepare Protein Solution (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5) C Optional: Reduce Disulfides (Add TCEP, incubate 20-30 min) A->C If protein has disulfide bonds D Add Dye to Protein (10-20x molar excess) B Prepare Fresh Dye Stock (10-20 mM this compound in anhydrous DMSO/DMF) B->D C->D E Incubate in Dark (2h at RT or overnight at 4°C) D->E F Optional: Quench Reaction (Add excess free thiol) E->F G Purify Conjugate (e.g., Gel Filtration, Dialysis) F->G H Store Conjugate (Store at 4°C or -20°C with stabilizer) G->H

Caption: General experimental workflow for maleimide-thiol conjugation.

The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide ring.

G Atto Atto 390-Maleimide Thiol Protein-SH (Thiol Group) Plus + Product Atto 390-S-Protein (Stable Thioether Bond) Arrow pH 6.5 - 7.5 Plus->Arrow Arrow->Product

Caption: Reaction scheme for thiol-maleimide conjugation.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Solution Preparation:

    • Dissolve the protein to be labeled in a suitable degassed buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5. A typical protein concentration is between 1-10 mg/mL.

    • Ensure the buffer is free from any thiol-containing compounds.

    • Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., argon or nitrogen) through the solution. This is important as thiols can be sensitive to oxidation.

  • This compound Stock Solution:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound.

    • Dissolve the lyophilized powder in a high-quality, anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Vortex the solution briefly to ensure it is fully dissolved.

    • Protect the stock solution from light by wrapping the container in aluminum foil. Unused stock solution can be stored at -20°C for up to one month, but fresh solutions are always recommended.

Protocol 2: Reduction of Disulfide Bonds (if necessary)

If the protein's target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols prior to labeling. Disulfides do not react with maleimides.

  • Add a reducing agent to the prepared protein solution. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain thiols and therefore does not need to be removed before adding the maleimide dye.

  • Use a 10- to 100-fold molar excess of TCEP over the protein.

  • Incubate the mixture for 20-30 minutes at room temperature.

  • Note: If using dithiothreitol (DTT), the excess DTT must be completely removed by dialysis or gel filtration before adding the this compound, as it will compete for the dye.

Protocol 3: Labeling Reaction (Conjugation)
  • Add the freshly prepared this compound stock solution to the protein solution while gently stirring or vortexing. Aim for a final dye-to-protein molar ratio of 10:1 to 20:1.

  • Protect the reaction mixture from light to prevent photobleaching of the dye.

  • Incubate the reaction under one of the following conditions:

    • For 2 hours at room temperature.

    • Overnight at 2-8°C.

Protocol 4: Purification of the Labeled Conjugate

It is crucial to remove any unreacted or hydrolyzed dye from the final conjugate.

  • Optional Quenching: To stop the reaction and consume excess maleimide reagent, a low molecular weight thiol (e.g., cysteine, glutathione, or β-mercaptoethanol) can be added to the mixture after the incubation period.

  • Purification: Separate the labeled protein from free dye using a standard method such as:

    • Gel Filtration Chromatography: Use a column with an appropriate size-exclusion limit (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer like PBS. The labeled protein will elute first as the high-molecular-weight fraction.

    • Dialysis: Perform extensive dialysis against an appropriate buffer at 4°C. This method is most effective for water-soluble dyes.

Protocol 5: Storage of the Conjugate
  • For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark.

  • For long-term storage (up to one year), several options are available:

    • Add a stabilizer such as 5-10 mg/mL Bovine Serum Albumin (BSA) and a preservative like 0.01-0.03% sodium azide, and store at 2-8°C.

    • Add 50% glycerol to the solution and store at -20°C.

    • In general, conjugates should be stored under the same conditions as the unlabeled protein.

References

Application Notes and Protocols: TCEP vs. DTT for Disulfide Bond Reduction Prior to Atto 390 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific labeling of cysteine residues in proteins with thiol-reactive fluorescent dyes, such as Atto 390 maleimide, is a cornerstone technique in biological research and drug development. This process often necessitates the reduction of native disulfide bonds to generate free sulfhydryl groups available for conjugation. The choice of reducing agent is critical for achieving high labeling efficiency and maintaining protein integrity. The two most commonly employed reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).

This document provides a detailed comparison of TCEP and DTT, offering comprehensive protocols for their use in disulfide bond reduction prior to labeling with this compound. It also includes a discussion of their respective advantages and disadvantages to guide researchers in selecting the most appropriate reagent for their specific application.

Comparative Analysis: TCEP vs. DTT

The selection between TCEP and DTT hinges on several factors, including the pH of the reaction, the presence of metal ions, and the downstream application, particularly the chemistry of the labeling reagent.

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Odor Odorless[1][2][3]Strong, unpleasant odor[3]
Mechanism Irreversible reduction of disulfides[1]Reversible thiol-disulfide exchange
Effective pH Range Broad (1.5 - 9.0)Narrower (optimal at 7.1 - 8.0, effective at 6.5 - 9.0)
Stability More resistant to air oxidation. Unstable in phosphate buffers.Susceptible to air oxidation. Stock solutions should be prepared fresh.
Reaction with Maleimides Can react with maleimides, potentially reducing labeling efficiency. Removal or quenching is recommended for optimal results.Directly competes with thiols for reaction with maleimides; must be removed prior to labeling.
Metal Ion Compatibility Compatible with Ni2+ affinity chromatography.Can reduce Ni2+, interfering with IMAC. Stability is decreased in the presence of some metal ions, but increased by chelators like EGTA.
Removal Before Labeling Often not required at low concentrations (<10-20 mM), but removal is recommended for highest efficiency.Mandatory.

Chemical Mechanisms and Experimental Workflow

Disulfide Bond Reduction Mechanisms

Disulfide_Reduction cluster_TCEP TCEP Reduction cluster_DTT DTT Reduction TCEP_start Protein-S-S-Protein TCEP_intermediate [Intermediate Complex] TCEP_start->TCEP_intermediate Nucleophilic attack TCEP_reagent + TCEP TCEP_product Protein-SH + HS-Protein TCEP_intermediate->TCEP_product Hydrolysis TCEP_byproduct + TCEP=O DTT_start Protein-S-S-Protein DTT_intermediate Protein-S-S-DTT-SH + Protein-SH DTT_start->DTT_intermediate Thiol-disulfide exchange DTT_reagent + DTT(SH)₂ DTT_product Protein-SH + HS-Protein DTT_intermediate->DTT_product Intramolecular cyclization DTT_byproduct + Oxidized DTT (cyclic)

Figure 1: Mechanisms of disulfide reduction by TCEP and DTT.
This compound Labeling Reaction

Maleimide_Labeling Protein_SH Reduced Protein-SH Labeled_Protein Atto 390-S-Protein (Stable Thioether Bond) Protein_SH->Labeled_Protein Thiol-Michael Addition Atto390_Maleimide + Atto 390-Maleimide

Figure 2: Reaction of a free thiol with this compound.
General Experimental Workflow

Experimental_Workflow start Start: Protein with Disulfide Bonds prepare_protein Prepare Protein Solution (e.g., in PBS, pH 7.0-7.5) start->prepare_protein add_reducing_agent Add Reducing Agent prepare_protein->add_reducing_agent decision TCEP or DTT? add_reducing_agent->decision tcep_reduction Incubate with TCEP (5-50 mM, 15-60 min, RT) decision->tcep_reduction TCEP dtt_reduction Incubate with DTT (10-100 mM, 30-60 min, RT) decision->dtt_reduction DTT tcep_decision Remove TCEP? tcep_reduction->tcep_decision remove_dtt Remove Excess DTT (e.g., Desalting Column) dtt_reduction->remove_dtt add_atto390 Add this compound (10-20 fold molar excess) remove_dtt->add_atto390 remove_tcep Optional but Recommended: Remove/Quench TCEP tcep_decision->remove_tcep Yes no_remove_tcep Proceed Directly (if TCEP concentration is low) tcep_decision->no_remove_tcep No remove_tcep->add_atto390 no_remove_tcep->add_atto390 incubate_labeling Incubate (2 hours at RT or overnight at 4°C, protected from light) add_atto390->incubate_labeling quench_reaction Optional: Quench Excess Maleimide (e.g., with L-cysteine) incubate_labeling->quench_reaction purification Purify Labeled Protein (e.g., Size Exclusion Chromatography) quench_reaction->purification end End: Purified, Labeled Protein purification->end

Figure 3: General workflow for protein reduction and labeling.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • TCEP hydrochloride (e.g., Sigma-Aldrich T4757)

  • DTT (e.g., Sigma-Aldrich D0632)

  • This compound (e.g., Sigma-Aldrich 89740)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM Tris or HEPES buffer, pH 7.0-7.5. Degas buffer before use.

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Desalting columns (e.g., Sephadex G-25)

  • Quenching solution (optional): 1 M L-cysteine or β-mercaptoethanol

Protocol 1: Disulfide Bond Reduction using TCEP

This protocol is suitable for proteins where the subsequent labeling step is compatible with the presence of low concentrations of TCEP, or when TCEP removal is planned.

  • Prepare TCEP Stock Solution (0.5 M):

    • Dissolve 143.3 mg of TCEP-HCl in 1 ml of cold molecular biology grade water.

    • The resulting solution will be acidic (pH ~2.5).

    • Adjust the pH to 7.0 with 10 N NaOH or KOH.

    • Bring the final volume to 1 ml with water.

    • Aliquot and store at -20°C for up to 3 months.

  • Protein Reduction:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the 0.5 M TCEP stock solution to the protein solution to achieve a final TCEP concentration of 5-50 mM. A 10-100 fold molar excess of TCEP over the protein is a common starting point.

    • Incubate the reaction mixture for 15-60 minutes at room temperature.

  • Proceed to Labeling (with or without TCEP removal):

    • Option A (Without TCEP Removal): If using a low concentration of TCEP (e.g., <10 mM), you may proceed directly to the labeling protocol (Section 4.4). Note that this may result in lower labeling efficiency.

    • Option B (With TCEP Removal): For optimal labeling, remove TCEP using a desalting column equilibrated with the reaction buffer. Proceed immediately to the labeling protocol to prevent re-oxidation of thiols.

Protocol 2: Disulfide Bond Reduction using DTT

This protocol requires the removal of DTT before the addition of the maleimide dye.

  • Prepare DTT Stock Solution (1 M):

    • Dissolve 154.25 mg of DTT in 1 ml of deionized water.

    • It is highly recommended to prepare this solution fresh for each use as DTT is prone to oxidation.

  • Protein Reduction:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the 1 M DTT stock solution to the protein solution to achieve a final DTT concentration of 10-100 mM. A 10-100 fold molar excess is common.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. For buried disulfide bonds, denaturing conditions (e.g., 6 M guanidinium-HCl) may be required.

  • DTT Removal (Mandatory):

    • Remove the excess DTT from the reduced protein solution using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed reaction buffer.

    • Collect the protein-containing fractions.

  • Proceed to Labeling:

    • Immediately proceed to the labeling protocol (Section 4.4) with the purified, reduced protein.

Protocol 3: this compound Labeling

This protocol should be performed immediately following the reduction and, if necessary, purification steps.

  • Prepare this compound Stock Solution (10 mM):

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve 1 mg of this compound (MW: 466 g/mol ) in 214 µl of anhydrous DMSO or DMF.

    • This stock solution should be prepared immediately before use.

  • Labeling Reaction:

    • To the reduced protein solution, add the 10 mM this compound stock solution to achieve a 10-20 fold molar excess of dye to protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature. This will react with any excess maleimide.

    • Purify the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25).

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Incomplete reduction: Increase the concentration of the reducing agent or the incubation time. For DTT, consider increasing the temperature.

    • Re-oxidation of thiols: Ensure all buffers are thoroughly degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Interference from reducing agent: Ensure complete removal of DTT. If using TCEP, consider removing it prior to labeling, as it can react with maleimides.

    • Hydrolysis of maleimide: Prepare the dye stock solution immediately before use in an anhydrous solvent.

  • Protein Precipitation:

    • Some proteins may be unstable under reducing conditions. Perform a small-scale pilot experiment to assess protein stability.

    • Limit the concentration of organic solvent (DMSO/DMF) in the final reaction mixture to below 10-15%.

  • Side Reactions:

    • TCEP has been reported to cause peptide bond cleavage at cysteine residues under certain conditions, although this is generally observed under harsher conditions or with prolonged incubation.

    • DTT can participate in side reactions, including the formation of DTT adducts in rare cases.

Conclusion

Both TCEP and DTT are effective reducing agents for disulfide bonds prior to maleimide-based labeling. TCEP offers the advantages of being odorless, more stable, and effective over a wider pH range. However, its potential to react with maleimides necessitates careful consideration of its concentration and the option of its removal for optimal labeling. DTT is a powerful reducing agent but requires mandatory removal before labeling and has a strong odor. The choice between these two reagents should be made based on the specific requirements of the protein and the experimental design, with the protocols provided herein serving as a guide to achieving successful and reproducible labeling with Atto 390.

References

Calculating the Degree of Labeling for ATTO 390 Maleimide Conjugates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization of protein-dye conjugates is critical in a multitude of research and diagnostic applications, including immunoassays, fluorescence microscopy, and flow cytometry. The degree of labeling (DOL), defined as the average number of dye molecules conjugated to a single protein molecule, is a key quality control parameter that influences the performance of the conjugate. An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and altered protein function. This application note provides a detailed protocol and the theoretical background for accurately calculating the DOL of proteins labeled with ATTO 390 maleimide. ATTO 390 is a fluorescent dye with a coumarin structure, known for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1] Maleimides are thiol-reactive groups that specifically form stable thioether bonds with sulfhydryl groups of cysteine residues in proteins.[1][2]

Principle of DOL Calculation

The determination of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3] By measuring the absorbance of the conjugate at two specific wavelengths—one at the absorption maximum of the protein (typically 280 nm) and the other at the absorption maximum of the dye (390 nm for ATTO 390)—it is possible to determine the concentrations of both the protein and the dye in the sample.[3]

A critical consideration is that the dye also absorbs light at 280 nm. Therefore, a correction factor is required to subtract the dye's contribution to the absorbance at 280 nm, allowing for an accurate determination of the protein concentration.

The formula to calculate the DOL is as follows:

Where:

  • A_max : Absorbance of the conjugate at the maximum absorption wavelength of the dye (390 nm for ATTO 390).

  • A_280 : Absorbance of the conjugate at 280 nm.

  • ε_prot : Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye : Molar extinction coefficient of the dye at its λ_max (in M⁻¹cm⁻¹).

  • CF_280 : Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max (A₂₈₀/A_max).

Key Parameters for ATTO 390 and an Example Protein (IgG)

To perform the DOL calculation, the following parameters are required. This table summarizes the necessary values for ATTO 390 and provides an example using Immunoglobulin G (IgG), a commonly labeled protein.

ParameterSymbolValueSource
ATTO 390 Maximum Absorption Wavelengthλ_max390 nm
ATTO 390 Molar Extinction Coefficientε_dye24,000 M⁻¹cm⁻¹
ATTO 390 Correction Factor at 280 nmCF₂₈₀0.08
IgG Molar Extinction Coefficient at 280 nmε_prot210,000 M⁻¹cm⁻¹
IgG Molecular WeightMW_prot~150,000 g/mol

Experimental Protocol

This protocol outlines the key steps for labeling a protein with this compound and subsequently determining the DOL.

Part 1: Protein Labeling with this compound

This protocol is a general guideline and may require optimization based on the specific protein.

Materials:

  • Protein to be labeled (e.g., IgG) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-7.5.

  • This compound.

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reducing agent (optional, e.g., TCEP or DTT) if the protein has disulfide bonds that need to be reduced to generate free thiols.

  • Gel filtration column (e.g., Sephadex G-25) for purification.

  • Reaction tubes.

  • Spectrophotometer and UV-transparent cuvettes.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. The buffer should be free of any thiol-containing substances.

    • If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis before adding the maleimide dye.

  • Dye Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO. Protect the solution from light.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the protein-dye conjugate.

Part 2: Spectrophotometric Measurement and DOL Calculation

Procedure:

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Use the buffer in which the conjugate is dissolved (e.g., PBS) to blank the spectrophotometer at both 280 nm and 390 nm.

  • Sample Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 390 nm (A_max).

    • If the absorbance is too high (typically > 1.5), dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in your calculations.

  • DOL Calculation: Use the measured absorbance values and the constants from the table above to calculate the DOL using the provided formula.

Example Calculation

Let's assume the following absorbance values were measured for an IgG-ATTO 390 conjugate in a 1 cm path length cuvette:

  • A_max (at 390 nm) = 0.48

  • A₂₈₀ = 0.95

Using the formula:

DOL = (0.48 * 210,000) / ((0.95 - (0.48 * 0.08)) * 24,000) DOL = 100,800 / ((0.95 - 0.0384) * 24,000) DOL = 100,800 / (0.9116 * 24,000) DOL = 100,800 / 21,878.4 DOL ≈ 4.6

In this example, the Degree of Labeling is approximately 4.6, meaning on average, there are 4.6 molecules of ATTO 390 dye per molecule of IgG. For antibodies, an optimal DOL generally falls between 2 and 10.

Workflow and Pathway Diagrams

DOL_Calculation_Workflow cluster_prep Preparation cluster_reaction Labeling & Purification cluster_measurement Measurement & Calculation cluster_output Result Protein_Prep Protein Preparation Labeling Labeling Reaction Protein_Prep->Labeling Dye_Prep This compound Stock Solution Dye_Prep->Labeling Purification Purification (Gel Filtration) Labeling->Purification Spectro Spectrophotometry (A280 & A390) Purification->Spectro Calc DOL Calculation Spectro->Calc Result Degree of Labeling (DOL) Calc->Result

Caption: Workflow for calculating the Degree of Labeling.

Signaling_Pathway cluster_inputs Inputs cluster_calculation Calculation Steps cluster_output Output Amax A_max (at λ_max) CorrectedA280 Corrected A_280 = A_280 - (A_max * CF_280) Amax->CorrectedA280 DyeConc Dye Concentration ∝ A_max / ε_dye Amax->DyeConc A280 A_280 A280->CorrectedA280 Eprot ε_protein ProteinConc Protein Concentration ∝ Corrected A_280 / ε_protein Eprot->ProteinConc Edye ε_dye Edye->DyeConc CF280 CF_280 CF280->CorrectedA280 CorrectedA280->ProteinConc DOL DOL = Dye Conc. / Protein Conc. ProteinConc->DOL DyeConc->DOL

Caption: Logical relationship for DOL calculation.

Conclusion

Accurate determination of the Degree of Labeling is essential for the reliable use of fluorescently labeled proteins in research and development. By following the detailed protocol and using the provided parameters for this compound, researchers can consistently and accurately characterize their protein conjugates. This ensures reproducibility and optimal performance in downstream applications.

References

Atto 390 Maleimide: Applications in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atto 390 maleimide in single-molecule imaging techniques, including Single-Molecule Förster Resonance Energy Transfer (smFRET) and Single-Molecule Tracking (SMT).

Atto 390 is a fluorescent label with a coumarin structure, characterized by a high fluorescence quantum yield, large Stokes-shift, good photostability, and low molecular weight.[1][2] These properties make it an excellent candidate for high-sensitivity detection, including single-molecule applications.[1] The maleimide functional group allows for specific, covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[1][2]

Properties of this compound

A summary of the key photophysical and chemical properties of this compound is presented below.

PropertyValueReference
Excitation Maximum (λabs) 390 nm
Emission Maximum (λfl) 476 nm
Molar Extinction Coefficient (εmax) 2.4 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Molecular Weight (MW) 466 g/mol
Reactive Group Maleimide
Reactivity Thiol groups (e.g., cysteine)

Application Note 1: Single-Molecule Förster Resonance Energy Transfer (smFRET)

Principle of smFRET

Single-molecule FRET is a powerful technique for measuring distances on the 1-10 nm scale, enabling the study of conformational dynamics and intermolecular interactions of biomolecules. It involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two dyes.

Suitability of Atto 390 as a Donor Fluorophore

Atto 390 is an excellent donor fluorophore for smFRET studies due to its:

  • High Quantum Yield (90%) : Ensures a bright signal for detection.

  • Good Photostability : Allows for longer observation times before photobleaching.

  • Large Stokes Shift : Minimizes spectral crosstalk between the donor and acceptor.

  • Distinct Excitation Wavelength (390 nm) : Allows for selective excitation of the donor without significant direct excitation of commonly used red-shifted acceptor dyes.

Potential FRET Pair with Atto 390

For a successful smFRET experiment, the donor's emission spectrum must overlap with the acceptor's excitation spectrum. A potential acceptor for Atto 390 is a quencher like Atto 540Q, which has a broad absorption spectrum that overlaps with the emission of Atto 390.

DonorAcceptorFörster Radius (R₀)
Atto 390Atto 540Q~50-60 Å (estimated)

Note: The Förster radius (R₀) is the distance at which FRET efficiency is 50%. The exact value depends on the spectral overlap and the orientation of the dyes and should be determined experimentally or calculated from spectroscopic data.

Experimental Workflow for smFRET

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis protein Protein with Cysteine Residues atto390 This compound protein->atto390 Labeling acceptor Acceptor Maleimide protein->acceptor labeled_protein Dual-labeled Protein atto390->labeled_protein acceptor->labeled_protein purification Purification labeled_protein->purification immobilization Surface Immobilization purification->immobilization tirf TIRF Microscopy immobilization->tirf acquisition Image Acquisition (Donor & Acceptor Channels) tirf->acquisition localization Single-Molecule Localization acquisition->localization intensity_traces Intensity vs. Time Traces localization->intensity_traces fret_calculation FRET Efficiency Calculation intensity_traces->fret_calculation fret_histogram FRET Histogram fret_calculation->fret_histogram

Workflow for a typical smFRET experiment.
Detailed Protocol for smFRET

1. Protein Labeling with this compound (Donor) and Acceptor Maleimide

This protocol is a general guideline and should be optimized for the specific protein of interest.

  • Materials :

    • Protein of interest with engineered cysteine residues for labeling.

    • This compound.

    • Acceptor maleimide dye.

    • Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5.

    • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

    • Anhydrous DMSO or DMF.

    • Gel filtration column (e.g., Sephadex G-25).

  • Procedure :

    • Dissolve the protein to a concentration of 50-100 µM in the labeling buffer.

    • To reduce any existing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, the excess must be removed by dialysis before adding the dye.

    • Immediately before use, prepare a 10-20 mM stock solution of this compound and the acceptor maleimide in anhydrous DMSO or DMF.

    • Add a 10-20 fold molar excess of the donor dye (this compound) to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

    • Remove the excess donor dye using a gel filtration column.

    • Repeat the labeling procedure (steps 4 and 5) with the acceptor dye.

    • To quench the reaction, an excess of a low molecular weight thiol (e.g., glutathione or mercaptoethanol) can be added.

    • Separate the dual-labeled protein from unlabeled and single-labeled protein and free dye using a gel filtration column or other chromatographic methods.

2. Sample Preparation for TIRF Microscopy

  • Materials :

    • PEG-passivated coverslips with biotin.

    • Streptavidin.

    • Biotinylated, dual-labeled protein.

    • Imaging Buffer: A buffer appropriate for the protein of interest, supplemented with an oxygen scavenger system (e.g., glucose oxidase/catalase) and a triplet-state quencher (e.g., Trolox) to improve dye photostability.

  • Procedure :

    • Incubate the PEG-biotin coated coverslip with streptavidin for 10 minutes.

    • Wash away excess streptavidin.

    • Incubate with a pico- to nanomolar concentration of the biotinylated, dual-labeled protein for 10 minutes to achieve sparse surface immobilization.

    • Wash away unbound protein and assemble the flow chamber.

    • Add the imaging buffer to the flow chamber.

3. Single-Molecule Imaging

  • Instrumentation : A total internal reflection fluorescence (TIRF) microscope equipped with a laser for exciting Atto 390 (e.g., 405 nm), appropriate emission filters for the donor and acceptor, and a sensitive camera (e.g., EMCCD).

  • Procedure :

    • Illuminate the sample with the excitation laser, ensuring TIRF conditions.

    • Acquire a time-series of images, simultaneously capturing the donor and acceptor fluorescence in separate channels.

4. Data Analysis

  • Software : ImageJ/Fiji with appropriate plugins or custom analysis software (e.g., in MATLAB or Python).

  • Procedure :

    • Identify and localize individual fluorescent spots.

    • Extract the fluorescence intensity of the donor and acceptor for each molecule over time.

    • Calculate the apparent FRET efficiency (E_FRET) for each time point: E_FRET = I_A / (I_D + I_A), where I_A is the acceptor intensity and I_D is the donor intensity.

    • Generate a FRET efficiency histogram from all molecules to identify different conformational states.

Application Note 2: Single-Molecule Tracking (SMT)

Principle of SMT

Single-molecule tracking allows for the direct observation of the motion of individual molecules in living cells or in vitro, providing insights into diffusion dynamics, binding events, and localization.

Suitability of Atto 390 for SMT

The properties of Atto 390 make it a valuable tool for SMT:

  • High Brightness : Essential for achieving a high signal-to-noise ratio for precise localization.

  • Photostability : Enables longer tracking of individual molecules before photobleaching.

  • Low Molecular Weight : Minimizes potential perturbations to the diffusion of the labeled protein.

Experimental Workflow for SMT

SMT_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis protein Protein of Interest atto390 This compound protein->atto390 Labeling labeled_protein Labeled Protein atto390->labeled_protein delivery Delivery into Live Cells labeled_protein->delivery microscopy Fluorescence Microscopy (e.g., TIRF, HILO) delivery->microscopy acquisition Time-lapse Image Acquisition microscopy->acquisition localization Localization of Molecules in Each Frame acquisition->localization tracking Linking Localizations into Trajectories localization->tracking msd Mean Squared Displacement (MSD) Analysis tracking->msd diffusion Diffusion Coefficient Calculation msd->diffusion

Workflow for a typical SMT experiment.
Detailed Protocol for SMT

1. Protein Labeling with this compound

Follow the labeling protocol described in the smFRET section, omitting the acceptor labeling step.

2. Live-Cell Imaging Preparation

  • Procedure :

    • Deliver the Atto 390-labeled protein into live cells using a suitable method (e.g., microinjection, electroporation, or cell-penetrating peptides).

    • Plate the cells on a glass-bottom dish suitable for microscopy.

    • Replace the cell culture medium with an imaging medium that maintains cell viability and has low autofluorescence.

3. Single-Molecule Tracking Imaging

  • Instrumentation : A fluorescence microscope with high sensitivity and speed, often using TIRF or Highly Inclined and Laminated Optical sheet (HILO) illumination to reduce background fluorescence.

  • Procedure :

    • Excite the Atto 390-labeled molecules with a low laser power to minimize phototoxicity and photobleaching.

    • Acquire a rapid time-series of images (a "movie") to capture the movement of individual molecules.

4. Data Analysis

  • Software : Tracking software such as TrackMate (in Fiji) or custom-written algorithms.

  • Procedure :

    • In each frame of the movie, detect and determine the precise coordinates of each single molecule.

    • Link the localizations of the same molecule in consecutive frames to reconstruct its trajectory.

    • For each trajectory, calculate the mean squared displacement (MSD) as a function of time lag (τ).

    • From the initial slope of the MSD plot, determine the diffusion coefficient (D) for each molecule.

    • Analyze the distribution of diffusion coefficients to identify different mobility states of the protein.

Studying Signaling Pathways with Single-Molecule Imaging

Single-molecule techniques can provide unprecedented insights into the dynamics of signaling pathways. For example, smFRET can be used to monitor conformational changes in a receptor upon ligand binding, while SMT can track the diffusion and oligomerization of signaling proteins in the cell membrane.

Below is a conceptual diagram of how these techniques could be applied to study a generic receptor tyrosine kinase (RTK) signaling pathway.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand Ligand receptor_mono RTK Monomer (Labeled with Atto 390) ligand->receptor_mono Binding receptor_dimer RTK Dimer (smFRET possible if dual-labeled) receptor_mono->receptor_dimer Dimerization smt_note SMT can track the diffusion of RTK monomers and the formation and movement of dimers. receptor_mono->smt_note autophos Autophosphorylation receptor_dimer->autophos downstream Downstream Signaling Cascade autophos->downstream fret_note smFRET can detect conformational changes within the dimer upon phosphorylation. autophos->fret_note

A generic RTK signaling pathway amenable to single-molecule studies.

References

Application Notes and Protocols for Atto 390 Maleimide in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Atto 390 maleimide in Förster Resonance Energy Transfer (FRET)-based assays. This document includes detailed protocols for protein labeling and a specific application in studying protein conformational changes using Fluorescence Lifetime Imaging Microscopy (FLIM)-FRET, along with the necessary data presentation and visualizations.

Introduction to this compound for FRET

Atto 390 is a fluorescent label with a coumarin-based structure, making it an excellent donor fluorophore for FRET applications in the blue region of the spectrum.[1][2] Its key characteristics include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a relatively low molecular weight.[1][2] The maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[3]

Advantages of Atto 390 in FRET-based Assays:

  • High Quantum Yield: A high quantum yield of 90% ensures a bright donor signal, which is crucial for sensitive FRET measurements.

  • Large Stokes Shift: The significant separation between its absorption and emission maxima minimizes spectral overlap and reduces background interference.

  • Photostability: Atto 390 exhibits good resistance to photobleaching, allowing for longer observation times in imaging experiments.

  • Specific Labeling: The maleimide group provides a straightforward and specific method for labeling proteins at cysteine residues.

Application Example: Studying Epidermal Growth Factor Receptor (EGFR) Conformational Changes using FLIM-FRET

A notable application of Atto 390 in a FRET-based assay is the investigation of conformational changes in the Epidermal Growth Factor Receptor (EGFR) in living cells. In a study by Ziomkiewicz et al. (2013), Atto 390 was used as the FRET donor to probe the distance between the EGFR's N-terminus and the plasma membrane, providing insights into the receptor's activation mechanism.

Signaling Pathway: EGFR Activation

The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) induces a conformational change, leading to receptor dimerization, autophosphorylation of tyrosine residues in the cytoplasmic domain, and the initiation of downstream signaling cascades, such as the MAPK and Akt pathways, which regulate cell proliferation, survival, and differentiation.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR_inactive Inactive EGFR (Monomer) EGFR_active Active EGFR (Dimer) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Grb2 Grb2/Sos EGFR_active->Grb2 PI3K PI3K EGFR_active->PI3K EGF EGF EGF->EGFR_inactive Binding Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Akt->Proliferation

EGFR Signaling Pathway

Quantitative Data

The following table summarizes the photophysical properties of Atto 390 and a suitable FRET acceptor, the lipid probe NR12S, as used in the EGFR study.

ParameterAtto 390 (Donor)NR12S (Acceptor)
Excitation Maximum (λex) 390 nm554 nm (in DMSO)
Emission Maximum (λem) 479 nm627 nm (in DMSO)
Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹Not specified
Fluorescence Quantum Yield (Φ) 0.900.55 (in DMSO)
Fluorescence Lifetime (τ) 5.0 nsNot specified
Molecular Weight 466.55 g/mol (Maleimide)695.96 g/mol
Förster Radius (R₀) for this pair 5.4 nm (calculated)-

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound at cysteine residues.

Materials:

  • This compound

  • Protein of interest (with at least one accessible cysteine residue)

  • Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5

  • Reducing agent (optional): DTT or TCEP

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 50-100 µM.

    • If the cysteine residues are in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye. TCEP does not need to be removed.

    • To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.

  • Dye Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching:

    • Add a low molecular weight thiol (e.g., L-cysteine or β-mercaptoethanol) in excess to quench any unreacted maleimide.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.

Protocol 2: FLIM-FRET Measurement of EGFR Conformational Change

This protocol is adapted from Ziomkiewicz et al. (2013) and describes the use of Atto 390 in a FLIM-FRET assay to study EGFR conformational changes.

Cell Culture and Labeling:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the modified EGFR construct (with an Acyl Carrier Protein tag) in appropriate media.

  • Prior to imaging, label the extracellular tag of the EGFR with Atto 390-CoA using the enzyme AcpS. This involves incubating the cells with Atto 390-CoA and AcpS in a suitable buffer.

  • Wash the cells to remove unreacted dye and enzyme.

  • Label the plasma membrane with the FRET acceptor, NR12S, by incubating the cells with a solution of the lipid probe.

FLIM-FRET Imaging:

  • Microscopy Setup:

    • Use a fluorescence lifetime imaging microscope equipped with a pulsed laser for donor excitation (e.g., a Ti:Sapphire laser tuned to ~780 nm for two-photon excitation of Atto 390, or a ~390 nm pulsed diode laser).

    • Use appropriate dichroic mirrors and emission filters to separate the donor fluorescence from the excitation light and any acceptor emission.

    • Detect the fluorescence using a sensitive detector, such as a photomultiplier tube (PMT) or a hybrid photodetector, connected to time-correlated single-photon counting (TCSPC) electronics.

  • Image Acquisition:

    • Acquire fluorescence lifetime images of the cells before and after stimulation with EGF.

    • For each pixel in the image, the TCSPC system records the arrival times of photons relative to the laser pulse, building up a fluorescence decay curve.

Data Analysis:

  • Fit the fluorescence decay curve for each pixel to a multi-exponential decay model to determine the fluorescence lifetime of the donor (Atto 390).

  • In the presence of FRET, the donor's fluorescence lifetime will decrease.

  • Calculate the FRET efficiency (E) for each pixel using the following equation:

    • E = 1 - (τ_DA / τ_D)

    • where τ_DA is the fluorescence lifetime of the donor in the presence of the acceptor, and τ_D is the fluorescence lifetime of the donor in the absence of the acceptor.

  • Generate a FRET efficiency map of the cell to visualize the spatial distribution of EGFR conformational changes.

Visualizations

Experimental Workflow: FLIM-FRET Assay for EGFR

FRET_Workflow cluster_prep Sample Preparation cluster_imaging FLIM-FRET Imaging cluster_analysis Data Analysis Cell_Culture Culture CHO cells with ACP-tagged EGFR Donor_Labeling Label EGFR with Atto 390-CoA via AcpS Cell_Culture->Donor_Labeling Acceptor_Labeling Label plasma membrane with NR12S Donor_Labeling->Acceptor_Labeling Microscope_Setup Setup FLIM microscope with pulsed laser (~390 nm) Acceptor_Labeling->Microscope_Setup Image_Acquisition Acquire fluorescence lifetime images before and after EGF stimulation Microscope_Setup->Image_Acquisition Decay_Fit Fit fluorescence decay curves to determine donor lifetime (τ) Image_Acquisition->Decay_Fit FRET_Calc Calculate FRET efficiency: E = 1 - (τ_DA / τ_D) Decay_Fit->FRET_Calc FRET_Map Generate FRET efficiency map FRET_Calc->FRET_Map Result Visualization of EGFR Conformational Change FRET_Map->Result

FLIM-FRET Experimental Workflow
Logical Relationship: FRET Principle

FRET_Principle Donor Atto 390 (Donor) No_FRET No FRET (Distance > 10 nm) Donor->No_FRET Distance > R₀ FRET FRET Occurs (Distance < 10 nm) Donor->FRET Distance < R₀ Acceptor FRET Acceptor Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Excitation Excitation Light (~390 nm) Excitation->Donor Donor_Emission Donor Emission (~479 nm) No_FRET->Donor_Emission FRET->Acceptor Energy Transfer

Principle of FRET

References

Atto 390 Maleimide for Labeling Thiol-Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 390 is a fluorescent label belonging to the coumarin dye family, recognized for its exceptional fluorescence quantum yield, significant Stokes shift, and robust photostability.[1][2] Its maleimide derivative is a thiol-reactive probe that specifically and efficiently labels biomolecules containing sulfhydryl groups, such as cysteine residues in proteins and thiol-modified synthetic oligonucleotides.[3] This covalent labeling occurs through a Michael addition reaction, forming a stable thioether bond between the dye and the oligonucleotide. The resulting Atto 390-labeled oligonucleotides are invaluable tools for a wide range of applications in molecular biology and drug development, including fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging. This document provides detailed protocols for the labeling of thiol-modified oligonucleotides with Atto 390 maleimide, subsequent purification of the conjugate, and methods for characterization.

This compound Properties

A comprehensive understanding of the spectral and physical properties of Atto 390 is crucial for successful experimental design and data interpretation.

PropertyValueReference
Molecular Weight 466 g/mol
Absorbance Maximum (λabs) 390 nm
Extinction Coefficient (εmax) 2.4 x 10^4 M-1 cm-1
Emission Maximum (λfl) 479 nm
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Correction Factor (CF260) 0.52
Correction Factor (CF280) 0.08

Experimental Protocols

Materials and Reagents
  • Thiol-modified oligonucleotide

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM phosphate buffer or Tris buffer, pH 7.0-7.5, degassed

  • Purification columns (e.g., Sephadex G-25 for gel filtration, C18 column for HPLC)

  • Elution buffers for purification

  • Nuclease-free water

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

Workflow for Labeling and Purification

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Oligo_prep Prepare Thiol-Oligonucleotide (Reduce with TCEP) Reaction Mix Oligo and Dye (pH 7.0-7.5, RT, 2h, dark) Oligo_prep->Reaction Dye_prep Prepare this compound (Dissolve in DMF/DMSO) Dye_prep->Reaction Purification Purify Labeled Oligonucleotide (Gel Filtration or HPLC) Reaction->Purification Analysis Characterize Conjugate (UV-Vis Spectroscopy) Purification->Analysis Store Store Labeled Oligonucleotide (-20°C, dark) Analysis->Store

Caption: Overall workflow for labeling, purification, and analysis.

Detailed Protocol for Labeling Thiol-Modified Oligonucleotides

This protocol is designed for a labeling reaction on a 10 nmol scale. Adjust volumes accordingly for different scales.

  • Preparation of Thiol-Modified Oligonucleotide:

    • Dissolve the lyophilized thiol-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.

    • To reduce any existing disulfide bonds, add a 10-fold molar excess of TCEP solution (e.g., 10 µL of a 10 mM TCEP stock solution to 10 µL of 1 mM oligonucleotide).

    • Incubate at room temperature for 1 hour. TCEP does not need to be removed before the labeling reaction.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM. For example, dissolve 0.466 mg of the dye in 100 µL of solvent. Protect the solution from light.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 1 mM reduced thiol-modified oligonucleotide (10 nmol)

      • 20 µL of 100 mM degassed reaction buffer (pH 7.2)

      • A 10-20 fold molar excess of the this compound solution (e.g., 10-20 µL of 10 mM solution).

    • Vortex briefly to mix.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the dye.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye, which can interfere with downstream applications. Two common methods are gel filtration and reverse-phase HPLC.

Method 1: Gel Filtration (e.g., Sephadex G-25)

This method separates molecules based on size and is effective for removing small molecules like unconjugated dye from larger oligonucleotides.

  • Equilibrate a pre-packed gel filtration column (e.g., Sephadex G-25) with 10-20 mL of nuclease-free water or TE buffer.

  • Carefully load the entire reaction mixture onto the top of the column.

  • Elute the sample with nuclease-free water or TE buffer.

  • The labeled oligonucleotide will elute first as it is larger, while the smaller, unconjugated dye molecules will be retained by the column and elute later.

  • Collect fractions and monitor the absorbance at 260 nm (for the oligonucleotide) and 390 nm (for the Atto 390 dye) to identify the fractions containing the labeled product.

  • Pool the fractions containing the labeled oligonucleotide.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides high-resolution separation based on hydrophobicity and is particularly well-suited for purifying dye-labeled oligonucleotides.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.5 µm particle size).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a higher percentage over a set time (e.g., 5% to 30% acetonitrile over 15 minutes).

    • Detection: Monitor at 260 nm and 390 nm.

  • Sample Injection: Dilute the reaction mixture with Mobile Phase A and inject it onto the column.

  • Fraction Collection: The labeled oligonucleotide is more hydrophobic than the unlabeled one and will have a longer retention time. Unreacted dye will also be well-separated. Collect the peak that shows absorbance at both 260 nm and 390 nm.

  • Post-Purification: Lyophilize the collected fractions to remove the volatile mobile phase.

Characterization of the Labeled Oligonucleotide

The concentration and degree of labeling (DOL) can be determined using UV-Vis spectrophotometry.

  • Resuspend the purified, lyophilized oligonucleotide in a known volume of nuclease-free water or TE buffer.

  • Measure the absorbance of the solution at 260 nm (A260) and 390 nm (A390).

  • Calculate the concentration of the Atto 390 dye using the Beer-Lambert law:

    • C_dye (M) = A390 / ε_dye

    • Where ε_dye is the extinction coefficient of Atto 390 at 390 nm (24,000 M-1 cm-1).

  • Calculate the concentration of the oligonucleotide. The absorbance at 260 nm is a sum of the absorbance from the oligonucleotide and the dye. A correction factor is needed.

    • A_oligo_corrected = A260 - (A390 * CF260)

    • Where CF260 for Atto 390 is 0.52.

    • C_oligo (M) = A_oligo_corrected / ε_oligo

    • The extinction coefficient of the oligonucleotide (ε_oligo) can be estimated based on its sequence.

  • Calculate the Degree of Labeling (DOL):

    • DOL = C_dye / C_oligo

    • The DOL represents the average number of dye molecules per oligonucleotide.

Storage of Labeled Oligonucleotides

Proper storage is critical to maintain the integrity and fluorescence of the labeled oligonucleotide.

  • Store the labeled oligonucleotide in a TE buffer (pH 7.5-8.0) at -20°C.

  • For long-term storage, it is best to aliquot the sample to avoid multiple freeze-thaw cycles.

  • Always protect the labeled oligonucleotide from light by using amber tubes or wrapping tubes in foil.

Signaling Pathways and Logical Relationships

Chemical Reaction of this compound with a Thiol Group

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Oligo_SH Thiol-Modified Oligonucleotide (R-SH) Conditions pH 7.0-7.5 Room Temperature Oligo_SH->Conditions Atto_Mal Atto 390 Maleimide Atto_Mal->Conditions Product Atto 390-Labeled Oligonucleotide (Stable Thioether Bond) Conditions->Product Michael Addition

Caption: Reaction between a thiol-modified oligo and this compound.

Conclusion

The use of this compound provides a reliable and efficient method for fluorescently labeling thiol-modified oligonucleotides. The high quantum yield and photostability of the Atto 390 dye make it an excellent choice for sensitive applications. By following the detailed protocols for labeling, purification, and characterization outlined in this document, researchers can generate high-quality fluorescent probes for their specific needs, ensuring reproducibility and accuracy in their experimental outcomes.

References

Illuminating Cellular Dynamics: Live-Cell Imaging with Atto 390 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a cornerstone of modern cell biology and drug discovery, enabling the real-time visualization of dynamic cellular processes. The choice of fluorescent probe is critical for the success of these experiments, with ideal candidates possessing high brightness, photostability, and minimal cytotoxicity. Atto 390, a fluorescent label with a coumarin structure, has emerged as a powerful tool for live-cell applications.[1][2] Its maleimide derivative allows for specific and covalent labeling of thiol groups on proteins, particularly cysteine residues.[3][4] This application note provides detailed protocols for the conjugation of Atto 390 maleimide to proteins of interest and their subsequent use in live-cell imaging, with a specific focus on studying the epidermal growth factor receptor (EGFR) signaling pathway.

Atto 390 is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it well-suited for demanding imaging applications, including super-resolution microscopy.[1] Its excitation and emission maxima in the violet and blue regions of the spectrum provide a valuable option for multicolor imaging experiments.

Quantitative Data

The selection of a fluorophore is guided by its photophysical properties. The key quantitative data for Atto 390 are summarized below for easy reference and comparison.

PropertyValueReference
Molecular Weight 466 g/mol
Excitation Maximum (λex) 390 nm
Emission Maximum (λem) 479 nm
Molar Extinction Coefficient (εmax) 2.4 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Correction Factor (CF260) 0.52
Correction Factor (CF280) 0.08

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (e.g., Epidermal Growth Factor)

This protocol describes the covalent attachment of this compound to a protein containing free thiol groups. The example of Epidermal Growth Factor (EGF) is used here as a prelude to studying EGFR signaling.

Materials:

  • This compound

  • Protein of interest (e.g., recombinant human EGF)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5

Procedure:

  • Protein Preparation:

    • Dissolve the protein at a concentration of 50-100 µM in the reaction buffer.

    • If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis before adding the dye.

    • To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.

  • Dye Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO. Protect the stock solution from light.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction (Optional):

    • To consume excess maleimide, a low molecular weight thiol such as glutathione or mercaptoethanol can be added.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute is the protein-dye conjugate.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of Atto 390 (390 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

Protocol 2: Live-Cell Imaging of EGFR Activation using Atto 390-EGF

This protocol details the use of Atto 390-labeled EGF to visualize EGFR activation in live A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.

Materials:

  • Atto 390-EGF conjugate (prepared as in Protocol 1)

  • A431 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Live-cell imaging buffer (e.g., phenol red-free DMEM or HBSS)

  • Glass-bottom imaging dishes

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for Atto 390 (Excitation: ~390 nm, Emission: ~480 nm)

Procedure:

  • Cell Culture:

    • Culture A431 cells in standard cell culture medium until they reach 70-80% confluency in glass-bottom imaging dishes.

  • Cell Starvation (Optional but Recommended):

    • To reduce basal EGFR activity, starve the cells by replacing the culture medium with serum-free medium for 4-6 hours prior to imaging.

  • Labeling of EGFR:

    • Replace the starvation medium with pre-warmed live-cell imaging buffer containing the desired concentration of Atto 390-EGF (typically in the low nanomolar range, to be optimized for your specific experimental setup). A starting concentration of 2 µg/mL can be used and optimized in the range of 0.5–10 µg/mL.

    • Incubate the cells with the Atto 390-EGF for 5-30 minutes at 37°C.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound Atto 390-EGF.

  • Live-Cell Imaging:

    • Mount the imaging dish on the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire images using the appropriate filter set for Atto 390. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

    • For dynamic studies, acquire time-lapse images to observe the binding, dimerization, and internalization of the EGFR-EGF complex.

Protocol 3: Assessment of Cytotoxicity

It is crucial to ensure that the labeling process and the fluorescent probe itself do not adversely affect cell health. The MTS assay is a common method to assess cell viability.

Materials:

  • Atto 390-protein conjugate

  • Cells of interest (e.g., A431)

  • 96-well cell culture plates

  • Cell culture medium

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.

  • Treatment:

    • After allowing the cells to adhere overnight, treat them with various concentrations of the Atto 390-protein conjugate for the desired duration (e.g., corresponding to the labeling and imaging time). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTS Assay:

    • Following treatment, add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490-500 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as the percentage of absorbance in treated wells relative to the untreated control wells.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for live-cell imaging using this compound conjugates.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_imaging Live-Cell Imaging cluster_analysis Analysis p_prep Protein Preparation labeling Labeling Reaction p_prep->labeling d_prep This compound Stock Solution d_prep->labeling purification Purification labeling->purification cell_label Incubation with Atto 390-Protein purification->cell_label cell_prep Cell Culture & Seeding cell_prep->cell_label imaging Fluorescence Microscopy cell_label->imaging data_analysis Image & Data Analysis imaging->data_analysis

Caption: Workflow for live-cell imaging with this compound conjugates.

EGFR Signaling Pathway

This diagram depicts the initial steps of the EGFR signaling pathway that can be visualized using Atto 390-labeled EGF.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm egfr_monomer EGFR Monomer egfr_dimer EGFR Dimer (Inactive) egfr_monomer->egfr_dimer Dimerization egfr_active Activated EGFR Dimer (Autophosphorylated) egfr_dimer->egfr_active Autophosphorylation adaptor Adaptor Proteins (e.g., Grb2, Shc) egfr_active->adaptor Recruitment ras_pathway RAS-MAPK Pathway adaptor->ras_pathway pi3k_pathway PI3K-AKT Pathway adaptor->pi3k_pathway proliferation Cell Proliferation, Survival, etc. ras_pathway->proliferation pi3k_pathway->proliferation egf Atto 390-EGF egf->egfr_monomer Binding

Caption: EGFR signaling pathway initiated by ligand binding.

Conclusion

This compound is a versatile and powerful tool for live-cell imaging applications. Its excellent photophysical properties and specific reactivity towards thiols enable the targeted labeling of proteins for real-time visualization of cellular processes. The protocols provided herein offer a comprehensive guide for the conjugation of this compound and its application in studying EGFR signaling. By following these methodologies, researchers can gain valuable insights into the dynamic nature of cellular signaling pathways, contributing to advancements in both fundamental cell biology and drug development.

References

Atto 390 Maleimide: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atto 390 maleimide in flow cytometry. Atto 390 is a fluorescent label with a coumarin-based structure, offering a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a valuable tool for multicolor flow cytometry analysis.

Introduction to this compound

Atto 390 is a hydrophilic dye that can be efficiently excited by the violet laser (405 nm) commonly found on modern flow cytometers. Its maleimide reactive group allows for the covalent labeling of biomolecules containing free thiol groups, such as cysteine residues in proteins and antibodies. This specific conjugation chemistry enables the targeted labeling of molecules for subsequent detection and analysis.

Key Features and Applications in Flow Cytometry

This compound is well-suited for a variety of flow cytometry applications due to its favorable spectral properties.

Key Features:

  • Excitation by the Violet Laser: Efficiently excited by the 405 nm laser line, allowing for its inclusion in multicolor panels with minimal spectral overlap with fluorophores excited by other lasers (e.g., blue, yellow-green, and red lasers).

  • High Quantum Yield: Exhibits a high fluorescence quantum yield of 90%, contributing to bright signals and improved detection of target molecules.[1][2]

  • Large Stokes Shift: With an excitation maximum at 390 nm and an emission maximum at 476 nm, it has a significant Stokes shift, which helps to minimize self-quenching and improves signal-to-noise ratios.[1][2]

  • Good Photostability: Demonstrates good resistance to photobleaching, which is crucial for experiments requiring extended data acquisition times or cell sorting.[1]

  • Covalent and Specific Labeling: The maleimide group reacts specifically with free sulfhydryl groups to form stable thioether bonds, ensuring a robust and specific attachment to the target molecule.

Primary Applications:

  • Immunophenotyping: Labeling of primary or secondary antibodies for the identification and quantification of cell surface and intracellular antigens.

  • Cell Viability and Proliferation Assays: Can be used to label specific cellular components to monitor cell health and division.

  • Detection of Intracellular Proteins: Suitable for staining intracellular targets such as cytokines, chemokines, and transcription factors after cell fixation and permeabilization.

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)390 nm
Emission Maximum (λem)476 nm
Molar Extinction Coefficient (ε)24,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.90
Molecular Weight465.55 g/mol
Reactive GroupMaleimide
Recommended SolventDMSO or DMF
Illustrative Flow Cytometry Performance Data

The following table provides representative data on the performance of Atto 390 in flow cytometry. These values are illustrative and can vary depending on the instrument, experimental conditions, and the specific antibody-antigen system.

ParameterAtto 390Pacific Blue™
Excitation LaserViolet (405 nm)Violet (405 nm)
Emission Filter450/50 BP450/50 BP
Illustrative Staining Index*BrightBright
Relative BrightnessHighHigh
PhotostabilityGoodModerate

*Staining Index is a measure of the ability to resolve a positive population from a negative population and is calculated as (MFI_positive - MFI_negative) / (2 * SD_negative). Higher values indicate better resolution.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the general procedure for labeling an antibody with this compound. The optimal dye-to-antibody ratio should be determined empirically for each antibody.

Materials:

  • Antibody (to be labeled)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • If the antibody has no free thiol groups, it may be necessary to partially reduce the disulfide bonds. Add a 10-20 fold molar excess of DTT or TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column or dialysis against the Reaction Buffer.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the antibody solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to stop the labeling reaction by reacting with any excess maleimide.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against the Storage Buffer.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).

  • Storage:

    • Store the purified Atto 390-antibody conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Cell Surface Staining for Flow Cytometry

Materials:

  • Atto 390-conjugated antibody

  • Cells in suspension (e.g., PBMCs, cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block to prevent non-specific binding

  • (Optional) Viability dye

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional):

    • Incubate cells with an Fc blocking reagent for 10-15 minutes on ice to reduce non-specific antibody binding.

  • Staining:

    • Add the predetermined optimal concentration of the Atto 390-conjugated antibody to the cell suspension.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.

  • Resuspension:

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Data Acquisition:

    • Analyze the stained cells on a flow cytometer equipped with a violet laser (405 nm) and an appropriate emission filter for Atto 390 (e.g., 450/50 nm bandpass filter).

Protocol 3: Intracellular Staining for Flow Cytometry

Materials:

  • Atto 390-conjugated antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% saponin or 0.5% Triton X-100)

  • Flow Cytometry Staining Buffer

Procedure:

  • Cell Surface Staining (if required):

    • Perform cell surface staining as described in Protocol 2 before fixation and permeabilization.

  • Fixation:

    • After the final wash of the surface staining, resuspend the cells in 100 µL of Flow Cytometry Staining Buffer.

    • Add 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature, protected from light.

  • Washing after Fixation:

    • Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Add the optimal concentration of the Atto 390-conjugated antibody for intracellular targets.

    • Incubate for 30-45 minutes at room temperature, protected from light.

  • Washing after Intracellular Staining:

    • Wash the cells twice with 1-2 mL of Permeabilization Buffer.

  • Resuspension and Analysis:

    • Resuspend the cells in Flow Cytometry Staining Buffer for analysis on the flow cytometer.

Mandatory Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Antibody_in_Buffer Antibody in Reaction Buffer Reduce_Ab Reduce Disulfides (optional, with DTT/TCEP) Antibody_in_Buffer->Reduce_Ab If needed Mix Mix Antibody and This compound Antibody_in_Buffer->Mix If no reduction needed Purify_Reduced_Ab Purify Reduced Antibody Reduce_Ab->Purify_Reduced_Ab Purify_Reduced_Ab->Mix Atto390_Stock Prepare Atto 390 Maleimide Stock (DMSO) Atto390_Stock->Mix Incubate Incubate (2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (L-cysteine) Incubate->Quench Purify_Conjugate Purify Conjugate (Column/Dialysis) Quench->Purify_Conjugate Store_Conjugate Store Conjugate (4°C or -20°C) Purify_Conjugate->Store_Conjugate

Caption: Workflow for conjugating this compound to an antibody.

Cell_Staining_Workflow cluster_surface Surface Staining cluster_intracellular Intracellular Staining Prepare_Cells Prepare Single-Cell Suspension Fc_Block Fc Block (optional) Prepare_Cells->Fc_Block Surface_Stain Add Surface Antibody (e.g., Atto 390 conjugate) Fc_Block->Surface_Stain Wash_Surface Wash Cells Surface_Stain->Wash_Surface Fix Fix Cells (e.g., PFA) Wash_Surface->Fix Proceed to Intracellular Analyze Analyze on Flow Cytometer Wash_Surface->Analyze Surface only Permeabilize Permeabilize Cells Fix->Permeabilize Intracellular_Stain Add Intracellular Antibody (e.g., Atto 390 conjugate) Permeabilize->Intracellular_Stain Wash_Intracellular Wash Cells Intracellular_Stain->Wash_Intracellular Wash_Intracellular->Analyze

Caption: Workflow for cell surface and intracellular staining for flow cytometry.

Conclusion

This compound is a versatile and bright fluorescent dye for flow cytometry, compatible with the violet laser. Its specific reactivity with thiol groups allows for the targeted labeling of proteins and antibodies for various applications, including immunophenotyping and the detection of intracellular antigens. The provided protocols offer a starting point for the successful implementation of Atto 390 in your flow cytometry experiments. Optimization of labeling and staining conditions is recommended to achieve the best results for your specific application.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Atto 390 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize labeling reactions using Atto 390 maleimide. The following question-and-answer format directly addresses common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the reactivity of other nucleophilic groups like amines.

Q2: What buffers are recommended for the labeling reaction?

Phosphate-buffered saline (PBS), Tris, and HEPES at a concentration of 10-100 mM are all suitable buffers for the labeling reaction, provided the pH is maintained between 7.0 and 7.5. It is crucial to use amine-free buffers, as primary amines can compete with thiols in the reaction with maleimides, especially at a pH above 7.5.

Q3: How should I prepare and store my this compound stock solution?

This compound should be dissolved in an anhydrous, amine-free polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mM. It is highly recommended to prepare the dye stock solution immediately before use. While unused stock solutions can be stored at -20°C for up to a month, protected from light and moisture, the maleimide group is susceptible to hydrolysis, which will reduce its reactivity. The lyophilized product, however, is stable for at least three years when stored correctly at -20°C and protected from light and moisture.

Q4: My protein has disulfide bonds. How should I proceed?

Disulfide bonds must be reduced to free thiol groups for the maleimide reaction to occur. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent at a 10-100 fold molar excess. Dithiothreitol (DTT) can also be used, but any excess DTT must be removed before adding the maleimide dye, as it contains thiol groups that will react with the dye.

Troubleshooting Guide

Problem: Low or no labeling with this compound.

This is a common issue that can arise from several factors. The following sections break down the potential causes and provide solutions.

Reagent and Buffer Conditions

Q: I am observing very low labeling efficiency. Could my reagents be the problem?

A: Yes, the quality and preparation of your reagents are critical. Here are some key points to check:

  • Maleimide Hydrolysis: The maleimide group on the Atto 390 dye is susceptible to hydrolysis, especially in the presence of water. This hydrolysis renders the dye unreactive towards thiols.

    • Solution: Always use fresh, high-quality, anhydrous DMF or DMSO to prepare your dye stock solution. Prepare the stock solution immediately before you start the labeling reaction.

  • Solvent Quality: The presence of nucleophilic or basic impurities in your solvent can react with the maleimide, reducing the concentration of active dye available for your protein.

    • Solution: Use high-purity, anhydrous solvents.

  • Incorrect Buffer pH: An incorrect pH can significantly impact the reaction. If the pH is too low, the thiol group will be protonated and less nucleophilic. If the pH is too high (above 8.0), side reactions with amines can occur, and the maleimide itself can become unstable.

    • Solution: Verify the pH of your reaction buffer is between 7.0 and 7.5.

Protein Preparation and Thiol Availability

Q: I have confirmed my reagents are good. What about my protein?

A: The availability of reactive thiol groups on your protein is essential for successful labeling.

  • Incomplete Reduction of Disulfides: If your protein has disulfide bonds, they must be fully reduced to expose the free thiol groups.

    • Solution: Ensure you are using a sufficient molar excess of a reducing agent like TCEP (10-100 fold molar excess is recommended). Incubate for an adequate amount of time (e.g., 30-60 minutes at room temperature) to ensure complete reduction.

  • Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen.

    • Solution: Use degassed buffers for your protein solution and the labeling reaction. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Protein Concentration: A very low protein concentration can slow down the reaction kinetics.

    • Solution: A protein concentration of 1-10 mg/mL is generally recommended.

Reaction Parameters

Q: I've optimized my reagents and protein. What other reaction parameters should I consider?

A: The specific conditions of your labeling reaction can greatly influence the outcome.

  • Incorrect Molar Ratio of Dye to Protein: Using too little dye will result in low labeling. Conversely, an excessive amount of dye can lead to protein precipitation and potential off-target labeling.

    • Solution: A 10 to 20-fold molar excess of dye to protein is a good starting point for optimization. You may need to perform a titration to find the optimal ratio for your specific protein.

  • Inadequate Incubation Time or Temperature: The reaction may not have had enough time to go to completion.

    • Solution: A typical incubation time is 2 hours at room temperature or overnight at 4°C. Protecting the reaction from light is also crucial to prevent photobleaching of the dye.

Summary of Key Experimental Parameters

ParameterRecommended ConditionRationale
pH 7.0 - 7.5Optimal for thiol reactivity and maleimide stability.
Buffer PBS, Tris, or HEPES (amine-free)Provides a stable pH environment without interfering with the reaction.
Dye Solvent Anhydrous DMF or DMSOEnsures the maleimide is not hydrolyzed before the reaction.
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)Provides a sufficient excess of dye to drive the reaction to completion.
Protein Concentration 1 - 10 mg/mLEnsures favorable reaction kinetics.
Reduction of Disulfides 10-100x molar excess of TCEPEnsures all available thiols are accessible for labeling.
Incubation Time 2 hours at room temperature or overnight at 4°CAllows sufficient time for the reaction to complete.
Atmosphere Degassed buffers; inert gas (optional)Minimizes the re-oxidation of free thiols.

Experimental Protocol: Standard Labeling of a Protein with this compound

This protocol provides a general guideline. Optimization for your specific protein may be required.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.2

  • Anhydrous DMSO or DMF

  • TCEP (if disulfide reduction is needed)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds, add a 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of dye.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Atto 390 (approximately 390 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Visualizing the Process

This compound Reaction with Thiol

cluster_reactants Reactants cluster_product Product Atto390 Atto 390-Maleimide Conjugate Atto 390-S-Protein (Stable Thioether Bond) Atto390->Conjugate pH 7.0-7.5 ProteinSH Protein-SH (Thiol) ProteinSH->Conjugate

Caption: Chemical reaction between this compound and a protein thiol group.

Troubleshooting Workflow for Low Labeling Efficiency

start Low Labeling Efficiency check_reagents 1. Check Reagents & Buffers start->check_reagents fresh_dye Use fresh, anhydrous solvent for dye? check_reagents->fresh_dye fresh_dye->start No, remake fresh correct_ph Buffer pH 7.0-7.5? fresh_dye->correct_ph Yes correct_ph->start No, adjust pH check_protein 2. Check Protein & Thiol Availability correct_ph->check_protein Yes reduction Disulfides fully reduced? check_protein->reduction reduction->start No, optimize reduction oxidation Using degassed buffers? reduction->oxidation Yes oxidation->start No, degas buffers check_reaction 3. Check Reaction Conditions oxidation->check_reaction Yes molar_ratio Optimized dye:protein ratio? check_reaction->molar_ratio molar_ratio->start No, titrate ratio incubation Sufficient incubation time/temp? molar_ratio->incubation Yes incubation->start No, increase time/temp success Labeling Efficiency Improved incubation->success Yes

Caption: A step-by-step workflow for troubleshooting low labeling efficiency.

References

how to prevent hydrolysis of Atto 390 maleimide during labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Atto 390 maleimide for labeling, with a focus on preventing hydrolysis and ensuring successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation during labeling?

A1: The primary cause of inactivation is the hydrolysis of the maleimide ring.[1][2] This reaction is particularly favorable in aqueous solutions and its rate increases with higher pH.[1][3] Hydrolysis opens the maleimide ring to form an unreactive maleamic acid, which can no longer react with thiol groups.[1]

Q2: How should I store this compound to prevent hydrolysis?

A2: this compound should be stored as a lyophilized or crystalline solid at -20°C, protected from light and moisture. For preparing stock solutions, use an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is highly recommended to prepare these stock solutions immediately before use. Aqueous solutions of maleimides are not recommended for storage.

Q3: What is the optimal pH for labeling with this compound?

A3: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this pH range, the reaction with thiols is highly chemoselective and significantly faster—approximately 1,000 times faster at pH 7.0—than the competing reaction with amines.

Q4: Can I perform the labeling reaction at a pH higher than 7.5?

A4: It is not recommended. Above pH 7.5, the rate of maleimide hydrolysis increases significantly. Additionally, the reactivity of primary amines (e.g., the side chain of lysine residues) towards the maleimide group increases, leading to a loss of selectivity for thiol groups and potential off-target labeling.

Q5: My protein has disulfide bonds. Do I need to do anything before labeling with this compound?

A5: Yes, maleimides react with free sulfhydryl (thiol) groups, not with disulfide bonds. Therefore, you must first reduce the disulfide bonds to free thiols. A common reducing agent for this purpose is Tris(2-carboxyethyl)phosphine (TCEP). If you use dithiothreitol (DTT), it is crucial to remove any excess DTT before adding the this compound, as it will compete for reaction with the dye.

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Labeling Efficiency Hydrolysis of this compound: The dye was exposed to aqueous conditions for an extended period before the reaction.Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use.
Incorrect pH of reaction buffer: The pH is too low (below 6.5) or too high (above 7.5).Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers such as PBS, HEPES, or Tris that do not contain primary or secondary amines.
Oxidation of thiols: Free sulfhydryl groups on the protein have re-oxidized to form disulfide bonds.Degas the reaction buffer to remove oxygen. Consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
Insufficient reducing agent: Disulfide bonds were not fully reduced.Use a sufficient molar excess of a reducing agent like TCEP.
Off-Target Labeling Reaction pH is too high: The pH is above 7.5, leading to reaction with amines (e.g., lysine residues).Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.
Precipitation During Reaction Low solubility of the dye-protein conjugate: Some proteins may precipitate upon labeling.If precipitation occurs, you may need to optimize the dye-to-protein ratio or the protein concentration. Using an organic co-solvent like DMSO or DMF at no more than 10% of the final reaction volume can sometimes help.

Experimental Protocols

Standard Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.

1. Preparation of Protein Sample:

  • Dissolve the protein in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) at a concentration of 1-10 mg/mL. Buffers should be free of thiols and primary/secondary amines.

  • If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

2. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

3. Conjugation Reaction:

  • Add the this compound stock solution to the protein solution to achieve a 10 to 20-fold molar excess of the dye over the protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

4. Quenching the Reaction (Optional):

  • To stop the reaction, you can add a small molecule thiol such as cysteine or 2-mercaptoethanol to react with any excess maleimide.

5. Purification of the Labeled Protein:

  • Remove the unreacted dye and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.

6. Storage of the Conjugate:

  • Store the purified conjugate under conditions suitable for the unlabeled protein, typically at 4°C for short-term storage or at -20°C in the presence of 50% glycerol for long-term storage. Protect from light.

Visualizing the Reaction Pathways

The following diagram illustrates the desired thiol-maleimide conjugation reaction versus the undesirable hydrolysis side reaction.

G cluster_0 cluster_1 A Atto 390 Maleimide D Desired Product: Stable Thioether Conjugate A->D pH 6.5 - 7.5 (Optimal) E Side Product: Inactive Maleamic Acid A->E Hydrolysis (Increases with pH) B Protein-SH (Thiol) B->D C H₂O C->E

Caption: Desired reaction pathway and potential side reactions.

References

Optimizing Dye-to-Protein Ratios for Atto 390 Maleimide Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of Atto 390 maleimide to proteins. Here, you will find detailed protocols, data summaries, and visual workflows to address common challenges and ensure successful labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for starting a conjugation with this compound?

A1: For initial experiments, a 10-20 fold molar excess of this compound to your protein is recommended.[1][2] However, the ideal ratio is protein-dependent and should be empirically determined.[3] Starting with a few different ratios within this range can help identify the optimal condition for your specific protein. For antibodies, a lower molar excess of 3-5 fold may be sufficient to achieve a desirable degree of labeling (DOL) of 2.5-4.

Q2: What is the ideal pH for the conjugation reaction?

A2: The optimal pH for the reaction between a maleimide and a thiol group on a protein is between 6.5 and 7.5. A commonly used buffer is phosphate-buffered saline (PBS) at pH 7.4. At this pH, the thiol groups are sufficiently deprotonated to react with the maleimide, while minimizing side reactions with amine groups (like those on lysine residues), which become more prevalent at pH values above 7.5.

Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?

A3: Yes, maleimides react with free sulfhydryl (thiol) groups, not with disulfide bonds. Therefore, if your protein's cysteine residues are involved in disulfide bridges, a reduction step is necessary prior to conjugation. A 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often used. If you use DTT (dithiothreitol), it is crucial to remove it before adding the maleimide dye, as it will compete for the dye.

Q4: How should I prepare and store the this compound stock solution?

A4: this compound should be dissolved in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. It is recommended to prepare fresh solutions for each experiment as maleimides are susceptible to hydrolysis in aqueous solutions, a process that increases with higher pH. If storage of the stock solution is necessary, it should be stored at -20°C, protected from light and moisture.

Q5: How can I remove unconjugated this compound after the reaction?

A5: Unreacted dye can be removed using gel filtration chromatography (e.g., with Sephadex G-25) or by extensive dialysis. This step is crucial for obtaining an accurate determination of the degree of labeling (DOL).

Q6: How do I determine the Degree of Labeling (DOL)?

A6: The DOL, or the dye-to-protein ratio, is determined using absorption spectroscopy. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Atto 390 (around 390 nm). A correction factor is needed to account for the dye's absorbance at 280 nm. The DOL is the molar concentration of the dye divided by the molar concentration of the protein. An ideal DOL is typically between 0.5 and 1, though this can vary depending on the application.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Inactive Maleimide: The maleimide group may have hydrolyzed.Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the conjugation reaction.
Inaccessible or Oxidized Thiols: Cysteine residues may be buried within the protein structure or have formed disulfide bonds.Perform a reduction step with TCEP or DTT prior to labeling to ensure free thiol groups are available. Consider using a denaturing agent if thiols are inaccessible, but be mindful of protein function.
Incorrect pH: The reaction buffer pH is too low, reducing the reactivity of the thiol groups.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.
Insufficient Dye Concentration: The molar ratio of dye to protein is too low.Increase the molar excess of this compound in the reaction. A 10-20 fold excess is a good starting point.
Protein Precipitation during or after Labeling Over-labeling: A high degree of labeling can alter the protein's solubility.Reduce the molar ratio of dye to protein in the conjugation reaction. Optimize the reaction time to prevent excessive labeling.
Solvent-Induced Precipitation: The organic solvent from the dye stock solution is causing the protein to precipitate.Add the dye stock solution to the protein solution slowly while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%).
Inconsistent Degree of Labeling (DOL) Inaccurate Reagent Concentrations: Errors in determining the concentrations of the protein or the dye stock solution.Carefully measure the concentrations of your protein and dye stock solutions before each experiment.
Variability in Reaction Conditions: Inconsistent incubation times, temperatures, or pH.Standardize all reaction parameters, including incubation time, temperature, and buffer preparation.
Loss of Protein Activity Labeling of Critical Residues: The dye may have conjugated to a cysteine residue essential for the protein's biological function.If possible, use site-directed mutagenesis to move the cysteine residue to a less critical location. Alternatively, explore other labeling chemistries that target different amino acids.
Denaturation: Harsh labeling conditions may have denatured the protein.Perform the conjugation at a lower temperature (e.g., 4°C overnight instead of 2 hours at room temperature). Ensure the pH of the reaction buffer is suitable for your protein's stability.

Experimental Protocols

Protocol 1: Standard this compound Conjugation to a Protein
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. A recommended buffer is Phosphate-Buffered Saline (PBS) at pH 7.4. The buffer should be free of any thiol-containing compounds.

    • If the protein contains disulfide bonds, perform a reduction step by adding a 10-fold molar excess of TCEP and incubating for 60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before proceeding.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. Protect the solution from light.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Add the dye dropwise while gently stirring the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The first colored band to elute is typically the conjugated protein.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~390 nm (Amax).

    • Calculate the protein concentration using the following formula:

      • Protein Concentration (M) = [A280 - (Amax * CF280)] / εprotein

      • Where CF280 is the correction factor for the dye's absorbance at 280 nm (for Atto 390, this is approximately 0.09) and εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Concentration (M) = Amax / εdye

      • Where εdye is the molar extinction coefficient of Atto 390 at its absorbance maximum (24,000 M-1cm-1).

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 2: Storage of Labeled Protein
  • Store the purified conjugate under the same conditions as the unlabeled protein.

  • For short-term storage (several months), keep the conjugate at 4°C. The addition of a preservative like sodium azide (2 mM final concentration) can prevent microbial growth.

  • For long-term storage, aliquot the conjugate and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Always protect the labeled protein from light.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for this compound conjugation.

ParameterRecommended Value/RangeNotes
Molar Ratio (Dye:Protein) 10-20:1This is a general starting recommendation and should be optimized for each specific protein.
Reaction pH 6.5 - 7.5pH 7.4 is commonly used to ensure specific reaction with thiols.
Reaction Time 2 hours at room temperature or overnight at 4°CThe optimal time may vary depending on the protein and desired DOL.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
This compound Stock Solution 10 - 20 mM in anhydrous DMSO or DMFShould be prepared fresh before each use.
Atto 390 Extinction Coefficient (εmax) 24,000 M-1cm-1 at ~390 nmUse this value for calculating the degree of labeling.
Atto 390 Correction Factor (CF280) ~0.09This value corrects for the dye's absorbance at 280 nm in the DOL calculation.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Protein Preparation (1-5 mg/mL in PBS, pH 7.4) Reduction Disulfide Bond Reduction (Optional, with TCEP) Protein_Prep->Reduction Conjugation Conjugation Reaction (10-20x molar excess dye) (2h @ RT or O/N @ 4°C) Reduction->Conjugation Dye_Prep This compound Stock Solution Prep (10-20 mM in DMSO/DMF) Dye_Prep->Conjugation Purification Purification (Gel Filtration) Conjugation->Purification Analysis DOL Calculation (Spectroscopy) Purification->Analysis Storage Storage (-20°C or 4°C) Analysis->Storage

Caption: Experimental workflow for this compound protein conjugation.

troubleshooting_guide Start Low/No Labeling? Cause1 Inactive Maleimide? Start->Cause1 Yes Cause2 Inaccessible/Oxidized Thiols? Cause1->Cause2 No Solution1 Prepare Fresh Dye Solution Cause1->Solution1 Yes Cause3 Incorrect pH? Cause2->Cause3 No Solution2 Reduce Disulfide Bonds Cause2->Solution2 Yes Solution3 Adjust Buffer to pH 6.5-7.5 Cause3->Solution3 Yes

Caption: Troubleshooting logic for low or no labeling in conjugation reactions.

References

Technical Support Center: Atto 390 Maleimide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for removing unreacted Atto 390 maleimide after protein labeling. Below are frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure clean, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound from my labeled protein sample?

A1: The removal of unreacted this compound is crucial for accurate downstream applications.[1][2] Excess free dye can lead to high background fluorescence, inaccurate determination of labeling efficiency (degree of labeling), and potential interference with biological assays.[2][3]

Q2: What are the common methods for removing unreacted this compound?

A2: The most prevalent and effective methods for purifying your labeled protein are size exclusion chromatography (SEC)/gel filtration, dialysis, and spin desalting columns.[4] The choice of method depends on factors like sample volume, protein size, and the desired speed of purification.

Q3: How do I choose the most suitable purification method for my experiment?

A3: Your choice will depend on your specific experimental needs. Size exclusion chromatography offers high-resolution separation. Dialysis is a simple method for buffer exchange and removal of small molecules, though it is more time-consuming. Spin desalting columns are ideal for rapid purification of small sample volumes.

Q4: Can the unreacted maleimide be quenched to stop the reaction before purification?

A4: Yes, upon completion of the labeling reaction, a low molecular weight thiol-containing compound like glutathione or mercaptoethanol can be added in excess to react with and consume any remaining unreacted this compound. This ensures that no reactive dye is present during the subsequent purification steps.

Purification Method Comparison

MethodPrincipleTypical Protein RecoveryProcessing TimeRecommended Sample VolumeKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on size; larger labeled proteins elute before the smaller, unreacted dye.> 90%30-60 minutes100 µL - 5 mLHigh purity of the final conjugate.Requires a chromatography system; potential for sample dilution.
Dialysis Selective diffusion of small molecules (unreacted dye) across a semi-permeable membrane while retaining the larger labeled protein.> 95%4 hours to overnight100 µL - 50 mLSimple setup, minimal hands-on time.Time-consuming, can lead to significant sample dilution.
Spin Desalting Columns A rapid form of gel filtration in a spin-column format for quick removal of small molecules.> 85%< 15 minutes30 µL - 4 mLFast and convenient for small samples.Lower resolution compared to traditional SEC; risk of protein loss.
Acetone Precipitation Precipitates proteins out of solution, leaving the soluble unreacted dye in the supernatant.Variable, can be lower~1.5 hoursWide rangeConcentrates the protein sample.High risk of protein denaturation and incomplete resolubilization.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background fluorescence in downstream assays Incomplete removal of unreacted this compound.- Repeat the purification step. For SEC, ensure the column is adequately sized for the sample volume. For dialysis, use a sufficient volume of dialysis buffer and perform multiple buffer changes.
Low protein recovery after purification - SEC/Spin Columns: Non-specific binding of the protein to the column matrix. - Dialysis: Use of a membrane with an incorrect molecular weight cutoff (MWCO). - Acetone Precipitation: Incomplete resolubilization of the protein pellet.- SEC/Spin Columns: Pre-equilibrate the column with a buffer containing a blocking agent like BSA if compatible with your downstream application. - Dialysis: Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your protein. - Acetone Precipitation: Use a minimal amount of cold acetone and avoid over-drying the pellet to aid in resolubilization.
Presence of unreacted dye even after purification The chosen purification method may not be optimal for the specific dye-protein conjugate.Consider using a different purification method. For instance, if dialysis is ineffective, try size exclusion chromatography for a more stringent separation.
Labeled protein appears aggregated The purification process may have led to protein denaturation and aggregation.- Ensure all buffers are properly degassed and at the appropriate pH. - For acetone precipitation, minimize the exposure time to the organic solvent.

Experimental Workflow & Protocols

Logical Workflow for Labeling and Purification

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Protein Sample (in thiol-free buffer, pH 7.0-7.5) B Reduce Disulfide Bonds (optional) (e.g., with TCEP) A->B If necessary D Incubate Protein and Dye (2 hours at RT or overnight at 4°C) B->D C Prepare this compound Stock Solution (in DMSO or DMF) C->D E Quench Reaction (optional) (e.g., with glutathione) D->E F Remove Unreacted Dye (SEC, Dialysis, or Spin Column) E->F G Characterize Conjugate (e.g., Degree of Labeling) F->G

Caption: Experimental workflow for this compound labeling and purification.

Protocol 1: Size Exclusion Chromatography (SEC) / Gel Filtration

This method is highly effective for obtaining pure protein-dye conjugates.

  • Column Preparation:

    • Select a gel filtration resin with an appropriate fractionation range for your protein (e.g., Sephadex G-25).

    • Pack the column according to the manufacturer's instructions to the recommended bed height.

    • Equilibrate the column with at least two column volumes of your desired buffer (e.g., PBS, pH 7.4).

  • Sample Loading:

    • Carefully load your reaction mixture onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the sample with the equilibration buffer.

    • The larger, labeled protein will travel faster through the column and elute first as a colored band. The smaller, unreacted dye and its hydrolysis products will be retained longer and elute later.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and 390 nm (for Atto 390) to identify the fractions containing the purified conjugate.

Protocol 2: Dialysis

This protocol is suitable for larger sample volumes when processing time is not a critical factor.

  • Membrane Preparation:

    • Select a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your protein to ensure retention of the labeled protein (e.g., 10 kDa MWCO for a 50 kDa protein).

    • Prepare the dialysis tubing or cassette according to the manufacturer's protocol, which may involve rinsing with DI water.

  • Sample Loading:

    • Load your reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

    • Securely clamp the ends of the tubing.

  • Dialysis:

    • Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 1000 times the sample volume) at 4°C.

    • Stir the buffer gently on a stir plate.

    • Perform at least two to three buffer changes over several hours or overnight to ensure complete removal of the unreacted dye.

  • Sample Recovery:

    • Carefully remove the dialysis tubing/cassette from the buffer.

    • Transfer the purified, labeled protein solution to a clean tube.

Protocol 3: Spin Desalting Columns

This method is ideal for the rapid purification of small sample volumes.

  • Column Preparation:

    • Select a spin column with an appropriate MWCO for your protein.

    • Prepare the column as per the manufacturer's instructions, which typically involves removing the storage buffer by centrifugation.

  • Column Equilibration:

    • Equilibrate the column by adding your desired buffer and centrifuging. Repeat this step as recommended by the manufacturer.

  • Sample Loading and Elution:

    • Load your reaction mixture onto the center of the resin bed.

    • Place the spin column into a clean collection tube.

    • Centrifuge the column according to the manufacturer's protocol to collect the purified, labeled protein. The unreacted dye will be retained in the column matrix.

References

issues with non-specific binding of Atto 390 maleimide conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Atto 390 maleimide conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation and use of this compound, focusing on non-specific binding and other related problems.

High Background or Non-Specific Staining

Question: I am observing high background fluorescence or non-specific staining in my application after labeling with this compound. What are the potential causes and how can I resolve this?

Answer: High background or non-specific staining can originate from several factors related to the conjugation reaction or the application itself. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution
Reaction with Amines The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5[1][2]. Above pH 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to non-specific labeling of proteins[1][3][4]. Ensure your reaction buffer is strictly maintained within the 6.5-7.5 pH range.
Hydrophobic Interactions The Atto 390 dye, while moderately hydrophilic, can still participate in non-specific hydrophobic interactions with proteins or other surfaces. To mitigate this, consider adding a non-ionic detergent like 0.01% Tween-20 to your wash buffers during purification and in subsequent application steps. In applications like immunofluorescence, using a blocking agent such as Bovine Serum Albumin (BSA) can also help reduce non-specific binding.
Inadequate Quenching Unreacted this compound will bind to other thiol-containing molecules in your system, leading to background signal. After the conjugation reaction, quench any excess maleimide by adding a small-molecule thiol like L-cysteine or β-mercaptoethanol.
Insufficient Purification Failure to remove all unconjugated dye is a common source of background. Purify the conjugate using methods like size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC to efficiently separate the labeled protein from free dye.
Excessive Dye-to-Protein Ratio Using a large molar excess of the maleimide dye can lead to a high degree of labeling, which may increase the propensity for aggregation and non-specific binding. Start with a 10-20 fold molar excess of dye to protein and optimize for your specific protein. For antibody labeling, a 3-5 fold molar excess is often recommended to achieve an optimal degree of labeling (DOL) of 2.5-4.
Low or No Conjugation Efficiency

Question: My this compound is not reacting efficiently with the thiol groups on my protein. What could be the issue?

Answer: Low conjugation efficiency can be due to several factors, from the stability of the maleimide to the accessibility of the target thiol groups.

Potential CauseRecommended Solution
Maleimide Hydrolysis Maleimides are susceptible to hydrolysis in aqueous solutions, especially at a pH above 8.0, which renders them non-reactive. Always prepare solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid long-term storage of the dye in aqueous buffers.
Inaccessible or Oxidized Cysteines The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds, which do not react with maleimides. Before conjugation, consider a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If using DTT, it must be completely removed before adding the maleimide reagent, as it will compete for the dye.
Incorrect pH The thiol-maleimide reaction is fastest at a pH of 6.5-7.5. At lower pH values, the reaction rate decreases because the thiol group is less likely to be in its reactive thiolate anion form.
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) or other thiols will compete with the target protein for reaction with the maleimide. Use a non-amine, non-thiol buffer such as PBS or HEPES.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound and its conjugates?

A1: this compound should be stored at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month, though fresh solutions are always recommended. For purified protein conjugates, immediate use is best. For short-term storage (up to one week), keep the conjugate at 2-8°C, protected from light. For longer-term storage (up to a year), add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor like 0.01–0.03% sodium azide, or add 50% glycerol and store at -20°C.

Q2: My final conjugate is not stable. What could be the cause?

A2: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is especially relevant in environments with high concentrations of other thiols, like glutathione in vivo. To increase stability, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period after the initial conjugation is complete. The resulting ring-opened product is much more stable.

Q3: I am conjugating to a peptide with an N-terminal cysteine and observing unexpected side products. What is happening?

A3: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring. This leads to a rearrangement that forms a stable six-membered thiazine ring. This thiazine formation can complicate purification and characterization. The rate of this rearrangement is pH-dependent, with almost no rearrangement at pH 5, but significant conversion at physiological pH (7.3) and above.

Experimental Protocols & Workflows

General Protein Labeling Protocol with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

1. Preparation of Protein:

  • Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, amine-free, and thiol-free buffer at pH 7.0-7.5 (e.g., PBS or HEPES).

  • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

2. Preparation of Dye Solution:

  • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the solution from light.

3. Conjugation Reaction:

  • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein. Add the dye dropwise while gently stirring.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching the Reaction:

  • To stop the reaction and remove excess reactive dye, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to the reaction mixture.

5. Purification of the Conjugate:

  • Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25), extensive dialysis, or HPLC.

Troubleshooting Workflow for Non-Specific Binding

The following diagram illustrates a logical workflow for troubleshooting non-specific binding issues.

G start High Non-Specific Binding Observed check_purification Was the conjugate adequately purified? start->check_purification check_quenching Was the reaction properly quenched? check_purification->check_quenching Yes purify Re-purify conjugate (SEC, Dialysis, HPLC) check_purification->purify No check_ph Was reaction pH between 6.5-7.5? check_quenching->check_ph Yes quench Add small molecule thiol (e.g., L-cysteine) post-reaction check_quenching->quench No check_blocking Are blocking agents/detergents used in application? check_ph->check_blocking Yes adjust_ph Optimize buffer pH to 6.5-7.5 check_ph->adjust_ph No add_blocking Add blocking agent (BSA) or non-ionic detergent (Tween-20) to buffers check_blocking->add_blocking No end_node Problem Resolved check_blocking->end_node Yes purify->end_node quench->end_node adjust_ph->end_node add_blocking->end_node

Caption: Troubleshooting workflow for non-specific binding.

Thiol-Maleimide Conjugation and Side Reactions

This diagram illustrates the primary thiol-maleimide reaction and common side reactions that can impact specificity and stability.

G protein_sh Protein-SH (Thiol) desired_conjugate Stable Thioether Conjugate protein_sh->desired_conjugate pH 6.5-7.5 (Specific Reaction) atto_mal Atto 390-Maleimide atto_mal->desired_conjugate pH 6.5-7.5 (Specific Reaction) high_ph pH > 7.5 atto_mal->high_ph hydrolysis pH > 8.0 atto_mal->hydrolysis lysine_nh2 Protein-NH2 (Lysine) lysine_nh2->high_ph side_product_amine Non-Specific Amine Conjugate high_ph->side_product_amine Side Reaction h2o H2O h2o->hydrolysis inactive_maleimide Inactive Maleamic Acid hydrolysis->inactive_maleimide Side Reaction

Caption: Thiol-maleimide reaction and common side reactions.

References

Atto 390 maleimide aggregation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Atto 390 maleimide. Our aim is to help you overcome common challenges, with a particular focus on preventing dye aggregation to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent labeling reagent that contains a coumarin-based dye, Atto 390, functionalized with a maleimide group.[1][2] This dye is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2][3] The maleimide group selectively reacts with thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins, to form a stable thioether bond. This makes it a valuable tool for fluorescently labeling proteins, peptides, and other thiol-containing biomolecules for various applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.

Q2: What are the main causes of this compound aggregation?

A2: Atto 390 is described as a moderately hydrophilic dye. Like many fluorescent dyes, particularly those with hydrophobic regions, this compound can be prone to aggregation in aqueous solutions. The primary cause of this aggregation is the hydrophobic interaction between dye molecules, where they cluster together to minimize their contact with water. This tendency is influenced by several factors, including:

  • Concentration: Higher concentrations of the dye increase the likelihood of aggregation.

  • Solvent: The dye is more soluble in polar organic solvents like DMSO and DMF than in aqueous buffers. Introducing the dye into an aqueous buffer can induce aggregation if not done carefully.

  • Buffer Conditions: The ionic strength and pH of the buffer can influence dye solubility and aggregation.

Q3: How can I visually identify if my this compound solution has aggregated?

A3: Aggregation of this compound in a solution may not always be immediately obvious as a visible precipitate. However, you might observe a slight haziness or turbidity in the solution. A more definitive way to detect aggregation is through UV-Vis spectrophotometry. Dye aggregation can lead to changes in the absorption spectrum, often characterized by a broadening of the absorption peak or the appearance of a new shoulder at a shorter wavelength. For highly concentrated solutions where aggregation is suspected, a significant deviation from the expected absorbance, as calculated by the Beer-Lambert law, can also be an indicator.

Q4: What is the difference between aggregation and hydrolysis of this compound?

A4: Aggregation and hydrolysis are two distinct processes that can affect the performance of this compound.

  • Aggregation is a physical process where dye molecules clump together due to non-covalent interactions, primarily hydrophobic effects. Aggregated dye is often less reactive and can lead to inaccurate concentration measurements and inefficient labeling. This is a reversible process and aggregates can often be dissociated by changing the solvent conditions (e.g., dilution, addition of organic solvents or detergents).

  • Hydrolysis is a chemical reaction where the maleimide ring is opened by reacting with water. This reaction is irreversible and renders the dye incapable of reacting with thiol groups. The rate of hydrolysis is pH-dependent and increases significantly at pH values above 8.0.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, with a focus on preventing and resolving aggregation.

Problem Possible Cause Recommended Solution
Low Labeling Efficiency 1. This compound aggregation: Aggregated dye has reduced reactivity with thiol groups.- Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. - Add the dye stock solution to the reaction buffer slowly and with gentle mixing to avoid localized high concentrations. - Consider lowering the final concentration of the dye in the reaction mixture.
2. Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis, especially at higher pH.- Maintain the pH of the labeling reaction between 7.0 and 7.5 for optimal thiol reactivity and minimal hydrolysis. - Always use a freshly prepared stock solution of the dye.
3. Insufficient free thiols on the biomolecule: Disulfide bonds may need to be reduced.- Treat your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds and generate free thiols. - Ensure complete removal of the reducing agent before adding the maleimide dye, as it will compete for the dye.
Precipitate Forms During Labeling Reaction 1. This compound has precipitated out of solution: The concentration of the dye in the aqueous reaction buffer is too high.- Decrease the molar excess of the dye in the reaction. - Increase the volume of the reaction to lower the overall dye concentration. - Add the dye stock solution to the reaction mixture in smaller aliquots over a period of time.
2. Protein precipitation: The addition of the organic solvent from the dye stock solution is causing the protein to precipitate.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10% v/v). - Perform a buffer exchange to a buffer in which your protein is more stable.
Inconsistent Results Between Experiments 1. Inconsistent preparation of this compound stock solution: Variations in dye concentration due to aggregation or degradation.- Always prepare the dye stock solution fresh for each experiment. - To accurately determine the concentration of the stock solution, dilute an aliquot in acidified ethanol (0.1% TFA) to prevent aggregation before measuring the absorbance.
2. Variability in the number of free thiols on the biomolecule. - Standardize the protocol for reducing and purifying your biomolecule before labeling.

Experimental Protocols

Protocol 1: Preparation of a Fresh, Monomeric this compound Stock Solution

Objective: To prepare a stock solution of this compound that is free of aggregates and ready for use in labeling reactions.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for at least 30 seconds to ensure the dye is fully dissolved.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • This stock solution should be used immediately for the best results.

Protocol 2: General Procedure for Labeling a Protein with this compound

Objective: To fluorescently label a thiol-containing protein with this compound while minimizing dye aggregation.

Materials:

  • Protein with free thiol groups (e.g., an antibody or a cysteine-containing protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Freshly prepared this compound stock solution (from Protocol 1)

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Dissolve the protein in PBS (pH 7.4) to a concentration of 1-5 mg/mL.

  • If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.

  • Calculate the required volume of the this compound stock solution to achieve a 10-20 fold molar excess of dye to protein.

  • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise. This slow addition helps to prevent localized high concentrations of the dye that can lead to aggregation.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • After the incubation, the unreacted dye can be removed by passing the reaction mixture through a gel filtration column pre-equilibrated with PBS. The first colored band to elute will be the labeled protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Equilibrate Atto 390 maleimide to RT B Prepare fresh stock solution in anhydrous DMSO/DMF A->B E Slowly add dye stock to protein solution B->E C Prepare protein solution in PBS pH 7.4 D Reduce disulfide bonds (if necessary) C->D D->E F Incubate (2h at RT or overnight at 4°C) in the dark E->F G Purify conjugate using gel filtration F->G H Collect labeled protein G->H

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_logic start Low Labeling Efficiency? cause1 Atto 390 Aggregation start->cause1 Yes cause2 Maleimide Hydrolysis start->cause2 Yes cause3 Insufficient Free Thiols start->cause3 Yes solution1 Prepare fresh dye stock Add dye slowly cause1->solution1 solution2 Maintain pH 7.0-7.5 Use fresh dye stock cause2->solution2 solution3 Reduce disulfide bonds with TCEP cause3->solution3

Caption: Troubleshooting logic for low labeling efficiency with this compound.

References

impact of pH on Atto 390 maleimide labeling efficiency and specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on Atto 390 maleimide labeling efficiency and specificity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH range for conjugating this compound to thiol groups on proteins is between 7.0 and 7.5.[1][2][3] This pH range offers a good compromise between the reactivity of the thiol group and the stability of the maleimide ring, ensuring high labeling efficiency and specificity.

Q2: How does pH affect the efficiency of the labeling reaction?

The reaction between a maleimide and a thiol (sulfhydryl) group is a nucleophilic addition. For the reaction to proceed efficiently, the thiol group needs to be in its deprotonated, thiolate anion form. The pKa of a typical cysteine thiol group is around 8.3. At a pH of 7.0-7.5, a sufficient population of thiol groups is deprotonated to react with the maleimide without significantly increasing the rate of side reactions.[1][2]

Q3: What are the primary side reactions to be aware of at different pH values?

There are two main side reactions to consider, both of which are influenced by pH:

  • Hydrolysis of the maleimide ring: At pH values above 8.0, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive and unable to react with thiols. This side reaction directly reduces the concentration of active dye and, consequently, the labeling efficiency.

  • Reaction with primary amines: At pH values above 7.5, maleimides can start to react with primary amines, such as the ε-amino group of lysine residues. This non-specific labeling reduces the specificity of the conjugation, as the dye will no longer be exclusively attached to cysteine residues. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

Q4: Can I perform the labeling reaction at a pH below 6.5?

While the maleimide group is more stable at acidic pH, the concentration of the reactive thiolate anion decreases significantly below pH 7.0. This will slow down the labeling reaction considerably, potentially leading to incomplete labeling. For some specific applications where stability is a major concern, performing the reaction under acidic conditions might be considered, but it will likely require longer incubation times or higher concentrations of reactants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Incorrect pH of reaction buffer: The pH is too low (below 7.0), leading to a low concentration of reactive thiolate anions.Ensure the reaction buffer is within the optimal pH range of 7.0-7.5 using a calibrated pH meter. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly recommended buffer.
Hydrolysis of this compound: The pH of the reaction buffer is too high (above 8.0), or the dye was exposed to moisture for an extended period.Prepare fresh dye stock solutions in anhydrous, amine-free DMF or DMSO immediately before use. Avoid storing the dye in aqueous solutions. Ensure the reaction buffer pH does not exceed 7.5.
Oxidation of thiol groups: Cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides.If the protein contains disulfide bonds that need to be labeled, reduce them first using a reducing agent like TCEP or DTT. Ensure to remove the reducing agent before adding the maleimide dye, as it will react with the dye.
Non-specific Labeling Reaction with primary amines: The pH of the reaction buffer is too high (above 7.5).Lower the pH of the reaction buffer to the recommended range of 7.0-7.5 to ensure chemoselective labeling of thiol groups.
Contaminants in the protein sample: The protein solution contains other thiol-containing molecules (e.g., from purification buffers).Purify the protein sample thoroughly to remove any extraneous thiol-containing substances before starting the labeling reaction.
Precipitation of Protein High dye-to-protein ratio: Excessive labeling can alter the protein's properties and lead to aggregation.Optimize the molar ratio of this compound to the protein. A 10-20 fold molar excess of the dye is often a good starting point.
Solvent incompatibility: The organic solvent used to dissolve the dye (e.g., DMSO, DMF) is causing the protein to precipitate.Add the dye stock solution to the protein solution slowly while gently stirring. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum.

Data Summary

pH Impact on this compound Labeling
pH Range Labeling Efficiency Specificity for Thiols Primary Side Reactions
< 6.5 LowHighVery slow reaction rate
6.5 - 7.5 Optimal High Minimal
> 7.5 DecreasingDecreasingReaction with primary amines (e.g., lysine)
> 8.0 Significantly DecreasingLowHydrolysis of the maleimide ring

Experimental Protocols

Standard Protocol for Labeling Proteins with this compound
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a pH of 7.0-7.5 (e.g., 10-100 mM PBS, HEPES). The protein concentration should typically be in the range of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Crucially, remove the reducing agent (e.g., via dialysis or a spin filtration column) before adding the this compound.

  • Dye Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous, amine-free DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the dye dropwise while gently stirring to avoid protein precipitation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

Visualizations

G cluster_workflow This compound Labeling Workflow A Protein with reduced thiols in pH 7.0-7.5 buffer C Add dye to protein solution (10-20x molar excess) A->C B Prepare fresh Atto 390 maleimide stock solution B->C D Incubate for 2h at RT or overnight at 4°C C->D E Purify conjugate (Size-exclusion or dialysis) D->E F Labeled Protein E->F G cluster_reactions pH-Dependent Reactions of this compound cluster_optimal Optimal pH (7.0-7.5) cluster_high High pH (> 8.0) A This compound + Thiol B Stable Thioether Bond (Efficient Labeling) A->B C This compound D Hydrolysis (Inactive Dye) C->D E Reaction with Amines (Non-specific Labeling) C->E

References

Technical Support Center: Quenching Excess Atto 390 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching excess Atto 390 maleimide following conjugation reactions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the excess this compound after my conjugation reaction?

Quenching is a critical step to stop the labeling reaction and prevent the unreacted this compound from binding to other molecules in subsequent steps or assays. This ensures the specificity of your labeling and avoids potential artifacts or misleading results. Unquenched maleimides can react with any available thiol groups, such as those in cell lysates or purification media.

Q2: What are the most common quenching agents for maleimide reactions?

Small, thiol-containing molecules are the most common and effective quenching agents. These include:

  • L-cysteine

  • 2-Mercaptoethanol (BME)

  • Glutathione (GSH)

These molecules react rapidly with the maleimide group, forming a stable thioether bond and effectively capping its reactivity.[1][2]

Q3: What is the recommended concentration and reaction time for quenching?

A molar excess of the quenching agent relative to the initial amount of maleimide is recommended to ensure complete quenching. A common starting point is a final concentration of 10-50 mM of the quenching agent, incubated for at least 15-30 minutes at room temperature.[1] However, the optimal conditions may vary depending on the specific reaction and should be empirically determined.

Q4: How can I confirm that the quenching reaction is complete?

Several analytical techniques can be used to confirm the absence of unreacted maleimide:

  • High-Performance Liquid Chromatography (HPLC): Monitor the reaction over time by taking aliquots and analyzing them by reverse-phase HPLC. The disappearance of the peak corresponding to the unreacted this compound indicates the completion of the quenching reaction.

  • Mass Spectrometry (MS): Analyze the reaction mixture to confirm the presence of the quenched maleimide product and the absence of the starting material.

  • Ellman's Assay: This colorimetric assay can be used to quantify the amount of remaining free thiols from the quenching agent. A stable reading over time suggests that the reaction with the maleimide is complete.

Q5: Will the quenching agent interfere with my downstream applications?

Yes, excess quenching agent can potentially interfere with subsequent experiments. For example, the presence of free thiols can reduce disulfide bonds in proteins or interfere with assays that are sensitive to reducing agents. Therefore, it is crucial to remove the excess quenching agent and the quenched maleimide product after the reaction is complete. This is typically achieved through size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.

Troubleshooting Guides

This section addresses specific issues you might encounter during the quenching of your this compound reaction.

Issue 1: Incomplete Quenching
  • Symptom: Subsequent analytical steps (e.g., HPLC, MS) show the presence of unreacted this compound, or you observe non-specific binding in downstream assays.

  • Potential Cause:

    • Insufficient amount of quenching agent: The molar excess of the quencher was not high enough to react with all the free maleimide.

    • Inadequate reaction time: The incubation time was too short for the quenching reaction to go to completion.

    • Degraded quenching agent: The thiol groups on the quenching agent may have oxidized over time, reducing its effectiveness.

  • Solution:

    • Increase the molar excess of the quenching agent. A 20- to 50-fold molar excess is a good starting point.

    • Extend the incubation time. Allow the reaction to proceed for at least 30 minutes, or even longer, at room temperature.

    • Use a fresh solution of the quenching agent. Thiol-containing solutions should be prepared fresh to avoid oxidation.

Issue 2: Quencher Interference in Downstream Analysis
  • Symptom: You observe unexpected results in your downstream assays, such as altered protein structure or function, or interference with fluorescence measurements.

  • Potential Cause:

    • Residual quenching agent: The purification step did not adequately remove the excess quenching agent.

  • Solution:

    • Optimize your purification method. Ensure your size-exclusion column is of an appropriate size and is properly equilibrated. For dialysis, use a sufficient volume of buffer and allow for adequate dialysis time with multiple buffer changes.

    • Consider a different quenching agent. If a particular quencher is known to interfere with your assay, try one of the alternatives.

Experimental Protocols

Protocol 1: General Quenching of Excess this compound
  • Prepare Quenching Agent Stock Solution: Immediately before use, prepare a 1 M stock solution of your chosen quenching agent (L-cysteine, 2-Mercaptoethanol, or Glutathione) in a suitable buffer (e.g., PBS, pH 7.0-7.5).

  • Add Quenching Agent to Reaction Mixture: Add the quenching agent stock solution to your completed this compound conjugation reaction to achieve a final concentration of 10-50 mM.

  • Incubate: Gently mix the reaction and incubate for at least 30 minutes at room temperature.

  • Purification: Remove the excess quenching agent and the quenched this compound using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer.

Protocol 2: Quantification of Quenching Efficiency using Ellman's Assay

This protocol is adapted for monitoring the consumption of a thiol-based quenching agent.

  • Prepare a Standard Curve: Prepare a series of known concentrations of your quenching agent in the reaction buffer.

  • Prepare Samples: At different time points after adding the quenching agent to your maleimide reaction, take a small aliquot of the reaction mixture.

  • Perform Ellman's Assay:

    • Add 50 µL of each standard and sample to a 96-well plate.

    • Add 5 µL of Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution to each well. Include a blank with only the reaction buffer and Ellman's Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculate Quenching Efficiency: Use the standard curve to determine the concentration of free thiols remaining in your samples at each time point. A plateau in the decrease of free thiols indicates the completion of the quenching reaction.

Data Presentation

Table 1: Common Quenching Agents for this compound Reactions

Quenching AgentMolecular Weight ( g/mol )Recommended Final ConcentrationRecommended Incubation TimeNotes
L-cysteine121.1610 - 50 mM≥ 30 minutesCommonly used and effective.
2-Mercaptoethanol (BME)78.1310 - 50 mM≥ 30 minutesHas a strong odor; work in a well-ventilated area.
Glutathione (GSH)307.3210 - 50 mM≥ 30 minutesA biologically relevant thiol.

Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Protein_Thiol Protein-SH Conjugation Conjugation (pH 6.5-7.5) Protein_Thiol->Conjugation Atto390_Maleimide Atto 390-Maleimide Atto390_Maleimide->Conjugation Labeled_Protein Protein-S-Atto 390 Conjugation->Labeled_Protein Excess_Maleimide Excess Atto 390-Maleimide Conjugation->Excess_Maleimide Purification_Step Purification (e.g., SEC) Labeled_Protein->Purification_Step Quenching_Reaction Quenching Excess_Maleimide->Quenching_Reaction Quenching_Agent Quenching Agent (e.g., Cysteine) Quenching_Agent->Quenching_Reaction Quenched_Maleimide Quenched Atto 390 Quenching_Reaction->Quenched_Maleimide Quenched_Maleimide->Purification_Step Purified_Product Purified Labeled Protein Purification_Step->Purified_Product Waste Excess Quencher & Quenched Atto 390 Purification_Step->Waste

Caption: Experimental workflow for this compound conjugation and quenching.

Troubleshooting_Logic Start Incomplete Quenching Detected Check_Concentration Is quencher concentration sufficient? (10-50 mM final) Start->Check_Concentration Check_Time Was incubation time adequate? (≥ 30 min) Check_Concentration->Check_Time Yes Increase_Concentration Increase quencher concentration Check_Concentration->Increase_Concentration No Check_Reagent Is the quenching agent fresh? Check_Time->Check_Reagent Yes Increase_Time Increase incubation time Check_Time->Increase_Time No Use_Fresh_Reagent Prepare fresh quenching agent Check_Reagent->Use_Fresh_Reagent No Re_evaluate Re-evaluate quenching completion Check_Reagent->Re_evaluate Yes Increase_Concentration->Re_evaluate Increase_Time->Re_evaluate Use_Fresh_Reagent->Re_evaluate

Caption: Troubleshooting logic for incomplete quenching of this compound.

References

dealing with protein precipitation during Atto 390 maleimide labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding protein precipitation during labeling with Atto 390 maleimide. It is intended for researchers, scientists, and drug development professionals to help ensure successful conjugation experiments.

Troubleshooting Guide: Protein Precipitation

Issue: My protein precipitates after adding this compound.

This is a common issue that can arise from several factors related to the protein's stability and the labeling conditions. The following sections provide a step-by-step guide to diagnose and resolve protein precipitation during and after labeling.

Why is my protein precipitating?

Protein precipitation during labeling with fluorescent dyes like this compound can be attributed to several factors:

  • Increased Hydrophobicity: The attachment of the Atto 390 dye, which has a coumarin structure, can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[1]

  • High Degree of Labeling (DOL): Attaching too many dye molecules to a single protein can alter its net charge, isoelectric point (pI), and solubility, causing it to precipitate.[2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability.[3][4][5] An inappropriate buffer can lead to protein denaturation and aggregation.

  • Presence of Organic Solvents: this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding too much of this organic solvent to the aqueous protein solution can denature the protein.

  • Protein Concentration: High concentrations of protein can be more prone to aggregation, especially after modification with a hydrophobic dye.

  • Protein Instability: The protein itself may be inherently unstable under the labeling conditions (e.g., temperature, incubation time).

How can I prevent protein precipitation?

Preventing precipitation involves optimizing the labeling protocol. Here are key parameters to consider:

  • Optimize the Dye-to-Protein Molar Ratio: Start with a lower dye-to-protein molar ratio (e.g., 1:1 to 5:1) and gradually increase it to find the optimal balance between labeling efficiency and protein solubility. A typical starting point for maleimide labeling is a 10:1 to 20:1 molar ratio of dye to protein.

  • Adjust Buffer Conditions:

    • pH: Maintain a pH between 7.0 and 7.5 for the maleimide reaction. This pH range is a good compromise for both the thiol-maleimide reaction and protein stability.

    • Buffer Type: Use non-amine containing buffers such as PBS, HEPES, or Tris at concentrations of 10-100 mM.

    • Degassing: Use degassed buffers to prevent oxidation of free thiols.

  • Control the Addition of Dye: Add the dissolved this compound solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent and dye.

  • Use Co-solvents and Additives:

    • If precipitation occurs, consider increasing the amount of organic co-solvent (DMSO or DMF) in the reaction mixture to improve the solubility of the dye-protein conjugate.

    • Including additives like glycerol (5-50%), sucrose, or non-ionic detergents in the buffer can help stabilize the protein and prevent aggregation.

  • Optimize Reaction Conditions:

    • Temperature: Perform the incubation at room temperature for 2 hours or overnight at 4°C for more sensitive proteins.

    • Light: Protect the reaction mixture from light to prevent photodegradation of the dye.

What should I do if my protein has already precipitated?

If precipitation has already occurred, it may be difficult to recover the functional protein. However, you can try the following:

  • Solubilization: Attempt to solubilize the precipitate by adding a small amount of a non-denaturing detergent or by increasing the concentration of a stabilizing agent like glycerol.

  • Centrifugation: Pellet the precipitate by centrifugation and analyze the supernatant to determine the extent of protein loss. The soluble, labeled protein may still be usable.

  • Re-evaluate and Optimize: Use the information gained from the failed experiment to optimize the protocol for the next attempt, focusing on the preventive measures outlined above.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

The optimal pH for the reaction of maleimides with thiol groups on proteins is between 7.0 and 7.5. At this pH, the thiol group is sufficiently deprotonated to react with the maleimide, while side reactions with other amino acid residues like lysines are minimized.

Q2: What solvent should I use to dissolve this compound?

This compound is soluble in polar organic solvents such as anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO). It is crucial to use an anhydrous and amine-free solvent to prevent hydrolysis of the maleimide group and reaction with amine impurities.

Q3: How should I prepare my protein for labeling?

Your protein solution should be in a suitable, degassed buffer at a pH of 7.0-7.5. The buffer must not contain any thiol-containing compounds like DTT or 2-mercaptoethanol, as these will compete with the protein for reaction with the maleimide. If your protein has disulfide bonds that need to be reduced to generate free thiols for labeling, you can use tris(2-carboxyethyl)phosphine (TCEP), which does not need to be removed before adding the maleimide reagent. If DTT is used for reduction, it must be removed by dialysis or desalting before labeling.

Q4: What is the recommended molar excess of this compound to protein?

A common starting point is a 10 to 20-fold molar excess of the dye to the protein. However, the optimal ratio can vary depending on the protein and the number of available cysteine residues, and may need to be determined empirically. For some proteins, a much lower ratio may be necessary to avoid precipitation.

Q5: How can I remove the unreacted dye after the labeling reaction?

Unreacted and hydrolyzed this compound can be removed by gel filtration using a column such as Sephadex G-25, or by dialysis.

Q6: How should I store my Atto 390 labeled protein?

For short-term storage (up to one week), the labeled protein can be kept at 2-8°C in the dark. For long-term storage, it is recommended to add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or to add 50% glycerol and store at -20°C. It is important to protect the conjugate from light.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Reaction pH 7.0 - 7.5Optimal for thiol-maleimide reaction and protein stability.
Buffer Type PBS, Tris, HEPESMust be free of thiol-containing compounds.
Buffer Concentration 10 - 100 mM
Protein Concentration 1 - 10 mg/mLHigher concentrations may increase the risk of aggregation.
This compound Stock Solution 10 mM in anhydrous DMSO or DMFPrepare fresh before use.
Dye-to-Protein Molar Ratio 10:1 to 20:1 (starting point)May need optimization to prevent precipitation.
Reaction Temperature Room temperature or 4°C4°C for sensitive proteins.
Reaction Time 2 hours (at room temp) to overnight (at 4°C)
Storage of Labeled Protein 2-8°C (short-term), -20°C with glycerol (long-term)Protect from light.

Experimental Protocol: this compound Labeling of a Protein

This protocol provides a general procedure for labeling a protein with this compound. It is recommended to optimize the conditions for your specific protein.

Materials:

  • Protein of interest containing free cysteine residues

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 1x PBS, pH 7.4, degassed

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) Quenching solution: 1 M 2-mercaptoethanol or glutathione

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the degassed Reaction Buffer at a concentration of 1-5 mg/mL.

    • If the protein requires reduction of disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1). Add the dye solution dropwise while gently stirring the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, an excess of a low molecular weight thiol such as 2-mercaptoethanol or glutathione can be added to react with any remaining unreacted maleimide.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and other small molecules by gel filtration using a pre-equilibrated Sephadex G-25 column.

    • Elute the column with the Reaction Buffer and collect the first colored, fluorescent fraction, which contains the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Atto 390 (approximately 390 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the contribution of the dye to the absorbance at 280 nm.

Visualizations

Troubleshooting_Workflow start Protein Precipitation Observed check_hydrophobicity Is the dye highly hydrophobic? start->check_hydrophobicity check_dol Is the Degree of Labeling (DOL) too high? check_hydrophobicity->check_dol No solution_hydrophobicity Consider a more hydrophilic dye. check_hydrophobicity->solution_hydrophobicity Yes check_buffer Are buffer conditions optimal? check_dol->check_buffer No solution_dol Reduce dye-to-protein ratio. check_dol->solution_dol Yes check_solvent Was excess organic solvent added? check_buffer->check_solvent No solution_buffer Adjust pH to 7.0-7.5. Use non-amine, degassed buffers. Add stabilizers (e.g., glycerol). check_buffer->solution_buffer Yes check_concentration Is protein concentration too high? check_solvent->check_concentration No solution_solvent Add dye solution dropwise while stirring. check_solvent->solution_solvent Yes solution_concentration Reduce protein concentration. check_concentration->solution_concentration Yes end_point Successful Labeling check_concentration->end_point No solution_hydrophobicity->end_point solution_dol->end_point solution_buffer->end_point solution_solvent->end_point solution_concentration->end_point

Caption: Troubleshooting workflow for protein precipitation during labeling.

experimental_workflow prep_protein 1. Prepare Protein Solution (1-5 mg/mL in degassed buffer, pH 7.0-7.5) reduce_protein 2. (Optional) Reduce Disulfides (Add TCEP, incubate 20-30 min) prep_protein->reduce_protein prep_dye 3. Prepare this compound (10 mM in anhydrous DMSO/DMF) reduce_protein->prep_dye labeling 4. Labeling Reaction (Add dye to protein, incubate 2h at RT or overnight at 4°C, in dark) prep_dye->labeling purification 5. Purify Conjugate (Gel filtration, e.g., Sephadex G-25) labeling->purification analysis 6. Analyze Conjugate (Determine Degree of Labeling) purification->analysis storage 7. Store Labeled Protein (4°C short-term, -20°C long-term) analysis->storage

References

Validation & Comparative

A Head-to-Head Comparison of Atto 390 Maleimide and Alexa Fluor 350 Maleimide for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in ensuring the success of protein-based assays. This guide provides a detailed comparison of two popular blue-emitting fluorescent dyes, Atto 390 maleimide and Alexa Fluor 350 maleimide, to aid in the selection process for protein labeling applications.

This objective comparison delves into the key performance characteristics of each dye, supported by available quantitative data. Furthermore, this guide outlines detailed experimental protocols for protein labeling and for the characterization of the resulting conjugates, empowering researchers to make informed decisions based on the specific demands of their experimental setup.

Performance at a Glance: A Quantitative Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. Below is a summary of the key quantitative data for this compound and Alexa Fluor 350 maleimide, based on manufacturer specifications and available literature.

PropertyThis compoundAlexa Fluor 350 Maleimide
Excitation Maximum (λex) 390 nm[1][2]345 nm[3]
Emission Maximum (λem) 476 - 479 nm[1][2]444 nm
Molar Extinction Coefficient (ε) 24,000 cm⁻¹M⁻¹17,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (ηfl) 90%Not specified by the manufacturer
Molecular Weight (MW) 466 g/mol 578.68 g/mol
Correction Factor (CF₂₈₀) 0.08 - 0.09Not specified by the manufacturer
Brightness (ε x ηfl) 21,600Data not available
Photostability GoodModerate
Solubility Moderately hydrophilicWater-soluble

Note: The brightness of a fluorophore is a product of its molar extinction coefficient and fluorescence quantum yield. While the quantum yield for Alexa Fluor 350 is not explicitly provided by the primary manufacturer, it is generally considered to be a bright dye for its spectral class. The absence of a direct head-to-head comparison in published literature under identical experimental conditions necessitates reliance on manufacturer-provided data.

Experimental Considerations and Protocols

The performance of these dyes in a specific application will depend on the protein of interest, buffer conditions, and the desired degree of labeling. Below are detailed protocols for protein labeling and characterization.

Protein Labeling Workflow

The general workflow for labeling a protein with a maleimide-functionalized dye involves the reaction of the maleimide group with a free thiol (sulfhydryl) group on a cysteine residue of the protein.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Protein_Prep Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) Reduction Optional: Reduce Disulfide Bonds (e.g., with TCEP) Protein_Prep->Reduction If necessary Conjugation Incubate Protein and Dye (Molar ratio 10:1 to 20:1 dye:protein) (2h at RT or overnight at 4°C, protected from light) Dye_Prep Prepare Dye Stock Solution (1-10 mM in anhydrous DMSO or DMF) Dye_Prep->Conjugation Reduction->Conjugation Purification Purify Conjugate (e.g., size-exclusion chromatography) Conjugation->Purification DOL Determine Degree of Labeling (DOL) Purification->DOL

Caption: General workflow for protein labeling with maleimide dyes.

Detailed Experimental Protocol: Protein Labeling with Maleimide Dyes

This protocol is a synthesis of best practices for labeling proteins with thiol-reactive dyes.

Materials:

  • Protein of interest

  • This compound or Alexa Fluor 350 maleimide

  • Thiol-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in a thiol-free buffer at a concentration of 1-10 mg/mL. Ensure the pH of the buffer is between 7.0 and 7.5 for optimal maleimide reactivity.

  • Reduce Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds and need to be labeled, add a 10- to 20-fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. Note that if dithiothreitol (DTT) is used, it must be removed before adding the maleimide dye, as it will compete for the reaction.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Conjugation Reaction: Add the dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The first colored fraction to elute will be the labeled protein.

Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max; 390 nm for Atto 390, 345 nm for Alexa Fluor 350).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye.

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: [Protein] (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein where CF₂₈₀ is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the DOL: DOL = [Dye] / [Protein]

Signaling Pathway Example: Visualizing Protein-Protein Interactions

Fluorescently labeled proteins are instrumental in studying cellular signaling pathways. For instance, a protein labeled with Atto 390 or Alexa Fluor 350 could be used as a donor in a Förster Resonance Energy Transfer (FRET) experiment to monitor its interaction with an acceptor-labeled binding partner.

cluster_pathway Generic Kinase Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Labeled with Atto 390/Alexa 350) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein (Labeled with Acceptor Dye) Kinase2->Substrate Binds & Phosphorylates (FRET Signal) Response Cellular Response Substrate->Response Leads to

References

A Head-to-Head Comparison: Atto 390 Maleimide vs. DyLight 405 Maleimide for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling for microscopy, the selection of the appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides an objective comparison of two popular blue-emitting, thiol-reactive dyes: Atto 390 maleimide and DyLight 405 maleimide. We will delve into their photophysical properties, provide experimental protocols for their use, and present a clear comparison to aid in your selection process.

At a Glance: Key Photophysical Properties

A side-by-side comparison of the key performance indicators of Atto 390 and DyLight 405 maleimides reveals distinct advantages for each, depending on the specific application. Atto 390 stands out with its exceptionally high quantum yield, while DyLight 405 offers a higher molar extinction coefficient.

PropertyThis compoundDyLight 405 Maleimide
Excitation Maximum (λex) 390 nm[1]400 nm[2]
Emission Maximum (λem) 476 nm[1]421 nm[2]
Molar Extinction Coefficient (ε) 24,000 cm⁻¹M⁻¹[1]30,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 90%High (specific value not published)
Fluorescence Lifetime (τ) 5.0 nsNot published
Stokes Shift 86 nm21 nm
Photostability Good, suitable for STED microscopyHigh
Solubility Soluble in polar organic solvents (DMSO, DMF)Soluble in polar organic solvents (DMSO, DMF)

In-Depth Analysis

This compound: A member of the Atto family of fluorescent dyes, Atto 390 is a coumarin-based fluorophore known for its high fluorescence quantum yield of 90%, making it an exceptionally bright option in the blue region of the spectrum. Its large Stokes shift of 86 nm is a significant advantage, as it effectively separates the excitation and emission spectra, leading to reduced background noise and improved signal-to-noise ratios in imaging experiments. Furthermore, Atto 390 has demonstrated good photostability, rendering it suitable for demanding super-resolution techniques like STED (Stimulated Emission Depletion) microscopy.

DyLight 405 Maleimide: The DyLight series of dyes are known for their brightness and photostability across the visible spectrum. DyLight 405 boasts a higher molar extinction coefficient (30,000 cm⁻¹M⁻¹) compared to Atto 390, indicating more efficient light absorption at its excitation maximum. While a specific quantum yield is not publicly available, it is consistently described as having a high quantum yield. Its smaller Stokes shift of 21 nm may require more stringent filter sets to minimize bleed-through from the excitation source. DyLight 405 is also noted for its high photostability and good performance in various fluorescence microscopy applications.

Experimental Protocols

Successful and reproducible labeling of target molecules is critical for any microscopy experiment. Below are detailed protocols for protein labeling with maleimide-functionalized dyes and a general workflow for comparing their photostability.

Protein Labeling with Atto 390 or DyLight 405 Maleimide

This protocol outlines the general steps for conjugating maleimide dyes to proteins containing free thiol groups, typically found on cysteine residues.

Materials:

  • Protein of interest (in a thiol-free buffer, e.g., PBS, HEPES, at pH 7.0-7.5)

  • This compound or DyLight 405 maleimide

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP or DTT) if the protein contains disulfide bonds

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye, as it contains a free thiol.

  • Dye Preparation:

    • Allow the vial of maleimide dye to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dye stock solution to the protein solution.

    • Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (390 nm for Atto 390, 400 nm for DyLight 405).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Solution Protein Solution (pH 7.0-7.5) Reduction Disulfide Bond Reduction (optional, with TCEP) Protein_Solution->Reduction if needed Incubation Incubation (2h RT or O/N 4°C) Protein_Solution->Incubation Dye_Stock Dye Stock Solution (10 mM in DMSO/DMF) Dye_Stock->Incubation Reduction->Incubation Purification Size-Exclusion Chromatography Incubation->Purification Analysis Determine Degree of Labeling (DOL) Purification->Analysis

Fig 1. Workflow for labeling proteins with maleimide dyes.
Protocol for Comparing Photostability

This protocol provides a framework for directly comparing the photostability of Atto 390 and DyLight 405 labeled proteins under identical microscopy conditions.

Materials:

  • Atto 390-labeled protein

  • DyLight 405-labeled protein (at a similar DOL)

  • Microscopy slides and coverslips

  • Mounting medium

  • Fluorescence microscope with a suitable light source (e.g., 405 nm laser) and detector.

Procedure:

  • Sample Preparation:

    • Prepare slides with the labeled proteins at the same concentration.

    • Ensure the mounting medium and coverslip are consistent for all samples.

  • Image Acquisition:

    • Locate a field of view for each sample.

    • Using identical illumination intensity, exposure time, and acquisition settings for both dyes, acquire a time-lapse series of images. For example, acquire an image every 10 seconds for 5 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each image of the time series.

    • Normalize the intensity of each time point to the intensity of the first time point (t=0).

    • Plot the normalized fluorescence intensity as a function of time for both dyes. The dye that retains a higher percentage of its initial fluorescence over time is more photostable.

G Start Prepare Labeled Samples (Atto 390 & DyLight 405) Acquire Acquire Time-Lapse Images (Identical Settings) Start->Acquire Analyze Measure Mean Fluorescence Intensity Acquire->Analyze Normalize Normalize Intensity to t=0 Analyze->Normalize Plot Plot Normalized Intensity vs. Time Normalize->Plot Compare Compare Photobleaching Curves Plot->Compare

Fig 2. Experimental workflow for comparing dye photostability.

Conclusion and Recommendations

Both this compound and DyLight 405 maleimide are excellent choices for fluorescently labeling biomolecules for microscopy in the blue spectral range.

Choose this compound when:

  • Maximum brightness is critical: Its near-perfect quantum yield will provide the highest possible photon output.

  • A large Stokes shift is necessary: This will help to minimize background and bleed-through, simplifying image analysis.

  • You are performing super-resolution microscopy: Its proven performance in STED makes it a reliable choice for advanced imaging techniques.

Choose DyLight 405 maleimide when:

  • High light absorption is a priority: Its greater molar extinction coefficient will be advantageous in low-light conditions or with low-expression targets.

  • You are performing multicolor imaging: While its Stokes shift is smaller, careful filter selection can still allow for successful multicolor experiments.

Ultimately, the ideal choice will depend on the specific requirements of your experiment, including the instrumentation available and the nature of the biological question being addressed. For the most critical applications, an empirical comparison of both dyes in your experimental system is recommended.

References

A Comparative Guide to the Photostability of Atto 390 Maleimide and Other Blue-Emitting Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of a photostable fluorophore is critical for acquiring reliable and reproducible data. This guide provides a comparative overview of the photophysical properties and reported photostability of Atto 390 maleimide alongside two other common blue-emitting fluorescent dyes: Alexa Fluor 350 and DyLight 405. Due to the limited availability of directly comparable quantitative photostability data in the public domain, this guide also furnishes a detailed experimental protocol for researchers to conduct their own photostability assessments under their specific experimental conditions.

Photophysical Properties Comparison

The selection of a fluorescent dye is often a balance between various photophysical parameters. While photostability is a key consideration for imaging experiments that require prolonged or intense illumination, properties such as quantum yield and extinction coefficient determine the brightness of the dye. The following table summarizes the key photophysical properties of Atto 390, Alexa Fluor 350, and DyLight 405.

PropertyAtto 390Alexa Fluor 350DyLight 405
Excitation Max (nm) 390[1]346[2]400[3]
Emission Max (nm) 479[1]442[2]420
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 24,00019,00030,000
Fluorescence Quantum Yield (Φ) 0.90Not specifiedNot specified
Fluorescence Lifetime (τ, ns) 5.0Not specifiedNot specified
Molecular Weight ( g/mol , of the acid) ~368~410Not specified
Structure CoumarinNot specifiedNot specified

Photostability Overview

  • Atto 390 : Described as having "good photo-stability". Being a coumarin-based dye, its photostability is generally considered moderate compared to some other classes of fluorescent dyes.

  • Alexa Fluor 350 : Characterized as having "moderate photostability". The Alexa Fluor family of dyes, in general, is known for improved photostability compared to traditional dyes like fluorescein.

  • DyLight 405 : Stated to be "very bright and photostable". The DyLight series of dyes is also marketed as having high photostability.

It is crucial to note that the photobleaching rate of a fluorophore is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the chemical environment, and the presence of antifade reagents. Therefore, for applications requiring high quantitative accuracy or long-term imaging, it is recommended to perform a direct comparison under the specific experimental setup.

Experimental Protocol for Photostability Measurement

The following protocol provides a generalized method for comparing the photostability of fluorescent dyes using fluorescence microscopy. This method involves measuring the decay of fluorescence intensity over time under continuous illumination.

1. Sample Preparation

  • Prepare stock solutions of the maleimide-conjugated dyes and the molecule to be labeled (e.g., a thiol-containing protein) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • Follow the manufacturer's protocol for the conjugation reaction.

  • Remove any unconjugated dye using a suitable method, such as gel filtration or dialysis.

  • Prepare microscope slides with the labeled molecules. For cellular imaging, cells can be labeled with the dye conjugates, fixed, and mounted. For in vitro measurements, the labeled molecules can be immobilized on a glass surface.

  • Mount the samples in a mounting medium. For assessing the intrinsic photostability of the fluorophores, it is important to use a mounting medium without any antifade reagents.

2. Microscopy and Image Acquisition

  • Use a widefield or confocal fluorescence microscope equipped with a suitable excitation source (e.g., a laser or an arc lamp) and filter sets appropriate for the blue-emitting dyes.

  • Define a region of interest (ROI) for imaging.

  • Set the imaging parameters, ensuring they are kept constant for all dyes being compared:

    • Excitation Wavelength and Intensity : Use the optimal excitation wavelength for each dye and maintain a constant excitation power throughout the experiment.

    • Exposure Time : Use a consistent exposure time for each image acquisition.

  • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.

3. Data Analysis

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a background region (an area with no fluorescent signal) from the ROI intensity at each time point.

  • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of illumination time to generate a photobleaching curve.

  • Determine the photobleaching half-life (t₁/₂) for each dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. The half-life can be read directly from the photobleaching curve or calculated by fitting the decay curve to an exponential function.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis p1 Prepare Dye Conjugates p2 Immobilize/Mount Samples p1->p2 a1 Define Region of Interest (ROI) p2->a1 Microscopy a2 Set Constant Imaging Parameters a1->a2 a3 Acquire Time-Lapse Images a2->a3 d1 Measure ROI Intensity a3->d1 Image Stack d2 Background Correction d1->d2 d3 Normalize Intensity d2->d3 d4 Generate Photobleaching Curve d3->d4 d5 Determine Half-Life (t½) d4->d5

Caption: Experimental workflow for photostability comparison.

Signaling Pathways and Logical Relationships

In the context of photobleaching, the fundamental process can be illustrated with a simplified Jablonski diagram, which depicts the electronic states of a molecule and the transitions between them. Photobleaching occurs when a fluorophore in an excited state undergoes irreversible photochemical reactions, leading to a non-fluorescent product.

Jablonski_Diagram S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Non-Fluorescent Photoproduct S1->Bleached Photochemical Reaction T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

Conclusion

The selection of a blue-emitting fluorescent dye requires a careful evaluation of its photophysical properties, with photostability being a critical parameter for many applications. While manufacturers provide general guidance, the actual performance of a dye can vary significantly with the experimental setup. This compound, Alexa Fluor 350, and DyLight 405 are all viable options for labeling with blue fluorescence. For researchers engaged in quantitative imaging or experiments requiring long-term observation, it is highly recommended to perform a direct photostability comparison using a standardized protocol as outlined in this guide. This will ensure the selection of the most suitable dye for generating high-quality, reliable data.

References

A Comparative Analysis of the Quantum Yield of Atto 390 Maleimide and Other Coumarin Dames

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can significantly impact experimental outcomes. Among the plethora of available fluorophores, coumarin dyes have long been favored for their utility in the blue region of the spectrum. This guide provides an objective comparison of the fluorescence quantum yield of Atto 390 maleimide, a popular coumarin-based dye, with a range of other commercially available coumarin dyes. The data presented herein, compiled from various scientific sources, aims to facilitate an informed selection of the most suitable fluorescent probe for your research needs.

The fluorescence quantum yield (Φ) is a paramount photophysical property that quantifies the efficiency of a fluorophore in converting absorbed photons into emitted light. A higher quantum yield signifies a brighter dye, a crucial attribute for applications demanding high sensitivity. Atto 390 is a fluorescent label with a coumarin structure, known for its high fluorescence quantum yield, large Stokes shift, and good photostability[1][2][3][4]. This guide will delve into a quantitative comparison of its performance against other well-established coumarin dyes.

Quantitative Comparison of Quantum Yields

The following table summarizes the fluorescence quantum yields of this compound and other selected coumarin dyes in various solvents. It is important to note that the quantum yield of a dye is highly dependent on its environment, particularly the solvent polarity. Therefore, comparisons are most meaningful when made under similar solvent conditions.

DyeSolventQuantum Yield (Φ)
Atto 390 Not Specified0.90 [5]
Coumarin 1Ethanol0.73
Ethanol-Water0.023 - 0.036
Coumarin 6Ethanol0.78
Acetonitrile0.63
ChloroformEmission max at 492 nm
Coumarin 7Methanol0.82
Coumarin 102Ethanol0.76
Coumarin 120Methanol0.51
Ethanol0.56
Coumarin 151Ethanol0.53
Coumarin 153Ethanol0.529 ± 0.006
Methanol0.42
Water0.1
Cyclohexane0.9
Coumarin 314Ethanol0.68 - 0.86
Coumarin 540Toluene0.76
Ethanol~1.0

Experimental Protocols

The determination of fluorescence quantum yield is a cornerstone of characterizing any fluorescent molecule. The most common and accessible method for determining the fluorescence quantum yield is the comparative method, which involves referencing a standard with a known and well-documented quantum yield.

Relative Quantum Yield Determination (Comparative Method)

This method is based on the principle that if a standard and a sample absorb the same number of photons at a specific excitation wavelength under identical experimental conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.

Step-by-Step Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a known and stable quantum yield. The standard should ideally have absorption and emission profiles that overlap with the unknown sample to minimize instrumental artifacts. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.55) is a commonly used standard for blue-emitting dyes. Coumarin 153 in ethanol is another well-characterized standard.

  • Solution Preparation: Prepare a series of dilutions for both the test sample (e.g., this compound) and the reference standard in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions. Note the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectra for all solutions. It is crucial to use the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under each fluorescence emission spectrum to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

    • Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad).

  • Quantum Yield Calculation: The quantum yield of the unknown sample (Φₓ) can be calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard, respectively (if different).

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

G Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_calculation Calculation Standard Select Standard (Known Φ) Standard_sol Prepare Dilution Series (Standard) Standard->Standard_sol Sample Prepare Sample (Unknown Φ) Sample_sol Prepare Dilution Series (Sample) Sample->Sample_sol Absorbance Measure Absorbance (UV-Vis) Standard_sol->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Standard_sol->Fluorescence Sample_sol->Absorbance Sample_sol->Fluorescence Plotting Plot Intensity vs. Absorbance Absorbance->Plotting Integration Integrate Fluorescence Intensity Fluorescence->Integration Integration->Plotting Gradient Determine Gradients (Slopes) Plotting->Gradient Calculation Calculate Quantum Yield (Φx) Gradient->Calculation

Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield.

G Comparative Logic for Quantum Yield Assessment cluster_dyes Dyes cluster_properties Properties cluster_comparison Comparison cluster_conclusion Conclusion Atto390 This compound QY_Atto Quantum Yield (Φ_Atto) Atto390->QY_Atto Coumarins Other Coumarin Dyes QY_Coumarin Quantum Yield (Φ_Coumarin) Coumarins->QY_Coumarin Comparison Φ_Atto > Φ_Coumarin? QY_Atto->Comparison QY_Coumarin->Comparison Higher_Brightness Atto 390 offers higher brightness Comparison->Higher_Brightness Yes Similar_Brightness Similar brightness under specific conditions Comparison->Similar_Brightness No/Depends on Solvent

Caption: A diagram outlining the logical flow for comparing the quantum yield of Atto 390 to other coumarin dyes.

References

Stability Showdown: A Comparative Guide to the Atto 390 Maleimide-Cysteine Bond and Alternative Bioconjugation Linkages

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the covalent bond linking a probe or therapeutic agent to a biomolecule is a critical determinant of experimental success and therapeutic efficacy. The maleimide-cysteine linkage, widely employed for its rapid and specific reaction, is a cornerstone of bioconjugation. This guide provides an objective comparison of the stability of the Atto 390 maleimide-cysteine bond with other common linkages, supported by experimental data, to inform the selection of the most appropriate conjugation chemistry for your research needs.

The thioether bond formed between the maleimide group of Atto 390 and a cysteine residue on a protein is susceptible to two competing chemical fates: a stability-compromising retro-Michael reaction and a stabilizing hydrolysis of the succinimide ring.[1][2][3] The retro-Michael reaction is a reversal of the initial conjugation, leading to deconjugation and potential off-target effects, especially in the presence of high concentrations of endogenous thiols like glutathione.[3][4] Conversely, hydrolysis of the thiosuccinimide ring to a succinamic acid derivative renders the linkage resistant to this reversal, effectively locking the conjugate. The rate of these competing reactions is influenced by the substituent on the maleimide nitrogen and the local microenvironment.

Quantitative Comparison of Linkage Stability

Linkage TypeModel SystemConditionsHalf-life / % RemainingReference
Conventional Maleimide-Cysteine Maleimide-PEGylated Hemoglobin1 mM Glutathione, 37°C< 70% remaining after 7 days
Conventional Maleimide-Cysteine N-ethylmaleimide-4-mercaptophenylacetic acidGlutathione20-80 hours
Conventional Maleimide-Cysteine Antibody-Drug Conjugate (labile site)Human Plasma, 37°C~20% remaining after 72 hours
Stabilized (N-Aryl) Maleimide-Cysteine Antibody-Drug ConjugateThiol-containing buffer/serum, 37°C> 80% remaining after 7 days
Hydrolyzed Maleimide-Cysteine Adduct N-substituted succinamic acid thioetherspH 7.4, 37°C> 2 years
Mono-sulfone-PEG-Cysteine Mono-sulfone-PEGylated Hemoglobin1 mM Glutathione, 37°C> 90% remaining after 7 days
Amide Bond (NHS Ester-Amine) GeneralNeutral solution, 25°C~600 years (hydrolytic)Not explicitly cited
Disulfide Bond GeneralReducing environments (e.g., Glutathione)Minutes to hoursNot explicitly cited

Chemical Pathways of Maleimide-Cysteine Conjugates

The stability of a maleimide-cysteine conjugate is dictated by the balance between the undesirable retro-Michael reaction and the stabilizing hydrolysis of the succinimide ring.

cluster_0 Conjugation cluster_1 Fates of the Conjugate Atto390_Maleimide Atto 390-Maleimide Thiosuccinimide_Adduct Thiosuccinimide Adduct (Initial Conjugate) Atto390_Maleimide->Thiosuccinimide_Adduct Michael Addition Cysteine Protein-Cysteine (Thiol) Cysteine->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide_Adduct->Retro_Michael Reversible Hydrolysis Hydrolysis Thiosuccinimide_Adduct->Hydrolysis Irreversible Stable_Adduct Succinamic Acid Adduct (Stable) Hydrolysis->Stable_Adduct

Reaction pathways for maleimide-cysteine adducts.

Comparison with Other Linkages

Amide Bonds (e.g., NHS Ester-Amine reaction): Amide bonds are exceptionally stable under physiological conditions, with a very long hydrolytic half-life. This makes them ideal for applications requiring a permanent linkage. However, the reaction of NHS esters with amines is less specific than the maleimide-thiol reaction, as multiple lysine residues on a protein can be modified.

Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): Click chemistry offers highly specific and efficient conjugation, forming a very stable triazole linkage. This method requires the introduction of non-native functional groups (azides and alkynes) into the biomolecule and reactant, which can be a drawback.

Disulfide Bonds: Disulfide bonds are cleavable under reducing conditions, such as those found inside cells. This property is often exploited for the controlled release of drugs. However, their instability in the reducing environment of the bloodstream can lead to premature cleavage.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of Maleimide-Cysteine Conjugates by HPLC

This protocol outlines a general method for assessing the stability of a maleimide-cysteine conjugate in the presence of a competing thiol, such as glutathione (GSH).

Objective: To quantify the rate of deconjugation (retro-Michael reaction) of an this compound-cysteine conjugate.

Materials:

  • Atto 390-maleimide conjugated to a cysteine-containing peptide or protein.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Reduced glutathione (GSH).

  • Quenching solution (e.g., trifluoroacetic acid, TFA).

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV-Vis or fluorescence detector.

Procedure:

  • Prepare a stock solution of the Atto 390-conjugate in PBS.

  • Prepare a stock solution of GSH in PBS.

  • Initiate the reaction by mixing the conjugate solution with the GSH solution to a final desired concentration (e.g., 5 mM GSH).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution (e.g., 1% TFA).

  • Analyze the samples by RP-HPLC. The intact conjugate, the deconjugated Atto 390-maleimide (or its GSH adduct), and the free cysteine-biomolecule can be separated and quantified by integrating the respective peak areas.

  • Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the half-life of the conjugate under these conditions.

Protocol 2: Serum Stability Assay

This protocol describes a method to evaluate the stability of the conjugate in a more physiologically relevant environment.

Objective: To determine the stability of an this compound-cysteine conjugate in serum.

Materials:

  • Atto 390-maleimide conjugate.

  • Human or other species-specific serum.

  • Incubator at 37°C.

  • Method for analysis (e.g., size-exclusion chromatography (SEC)-HPLC with a fluorescence detector, or SDS-PAGE with fluorescence imaging).

Procedure:

  • Dilute the Atto 390 conjugate to a final concentration in pre-warmed serum.

  • Incubate the mixture at 37°C.

  • At various time points, withdraw an aliquot.

  • Analyze the samples to separate the intact conjugate from any released Atto 390.

    • SEC-HPLC: The high molecular weight conjugate will elute earlier than the low molecular weight free dye.

    • SDS-PAGE: The fluorescent signal from the intact conjugate will be associated with the protein band, while free dye will run at the dye front.

  • Quantify the amount of intact conjugate at each time point relative to the initial time point.

cluster_workflow Experimental Workflow: Serum Stability Assay start Start: Atto 390-Conjugate mix Mix with Serum start->mix incubate Incubate at 37°C mix->incubate aliquots Take Aliquots at Time Points incubate->aliquots analysis Analysis (SEC-HPLC or SDS-PAGE) aliquots->analysis quantify Quantify Intact Conjugate analysis->quantify end End: Stability Profile quantify->end

Workflow for a serum stability assay.

Conclusion

The stability of the this compound-cysteine bond is a critical consideration for its application in bioconjugation. While offering excellent specificity for cysteine residues, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of thiols. The stability of this linkage can be significantly enhanced through hydrolysis of the succinimide ring. For applications demanding high stability, researchers may consider "next-generation" maleimides with accelerated hydrolysis rates or alternative conjugation chemistries such as amide bond formation or click chemistry. The choice of linkage should be guided by the specific requirements of the experiment, including the desired stability in the intended biological environment.

References

A Comparative Guide to Thiol-Reactive Labeling: Alternatives to Atto 390 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the specific and efficient labeling of biomolecules is paramount. Thiol-reactive fluorescent dyes, particularly those equipped with a maleimide functional group, are indispensable tools for selectively tagging cysteine residues in proteins and other thiol-containing molecules. Atto 390 maleimide, a coumarin-based dye, is a popular choice for applications requiring blue fluorescence. However, a range of alternative thiol-reactive dyes with comparable or potentially superior performance characteristics are available. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal dye for their specific needs.

Performance Comparison of Thiol-Reactive Dyes

The selection of a fluorescent dye is a critical decision that can significantly impact the outcome of an experiment. Key performance indicators include spectral properties, quantum yield, molar extinction coefficient, and photostability. Below is a comparative summary of this compound and its prominent alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (η)
This compound 390[1][2]479[1]24,000[1][2]0.90
Alexa Fluor 350 C5 Maleimide 34644219,0000.24
DyLight 405 Maleimide 40042030,000Not specified
CF350 Maleimide 34744818,000Not specified

Note: The quantum yield of fluorescent dyes can be influenced by their local environment, including conjugation to a protein. The values presented here are for the free dye in aqueous solution and serve as a guide.

In-Depth Look at the Alternatives

This compound: As a coumarin-based dye, Atto 390 is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. These features make it a strong candidate for a variety of fluorescence-based applications.

Alexa Fluor 350 C5 Maleimide: A sulfonated coumarin derivative, Alexa Fluor 350 is known for its good water solubility and pH-insensitive fluorescence over a wide range. While its quantum yield is lower than that of Atto 390, it is described as having moderate photostability. However, under continuous illumination, its fluorescence intensity can decrease.

DyLight 405 Maleimide: This dye is promoted for its high fluorescence intensity and photostability across a broad pH range. It is spectrally similar to Alexa Fluor 405 and is well-suited for multiplexing experiments with other common fluorophores.

CF350 Maleimide: Developed as a brighter and more photostable alternative to AMCA (a classic blue fluorescent dye), CF350 is also highly water-soluble and its fluorescence is pH-insensitive. It is positioned as a direct replacement for Alexa Fluor 350.

Experimental Protocols

Accurate and reproducible labeling is crucial for reliable experimental results. The following are detailed methodologies for key experiments involving thiol-reactive labeling.

Protocol 1: Thiol-Reactive Labeling of Proteins

This protocol provides a general procedure for the conjugation of maleimide-functionalized dyes to protein cysteine residues.

Materials:

  • Protein of interest (in a thiol-free buffer, e.g., PBS, pH 7.2-7.5)

  • Thiol-reactive fluorescent dye maleimide

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP or DTT)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the dye to prevent it from reacting with the maleimide.

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: While gently stirring the protein solution, add the dissolved dye dropwise to achieve a 10- to 20-fold molar excess of dye over protein. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted dye from the labeled protein using a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS). The first colored band to elute from the column is the labeled protein.

Thiol_Reactive_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Solution (Thiol-free buffer) Reduce Reduce Disulfides (optional, with TCEP) Protein->Reduce If necessary Mix Mix Protein and Dye (10-20x molar excess of dye) Reduce->Mix Dye Dissolve Maleimide Dye (in anhydrous DMSO) Dye->Mix Incubate Incubate (2h at RT or overnight at 4°C, dark) Mix->Incubate Desalt Desalting Column (e.g., Sephadex G-25) Incubate->Desalt Collect Collect Labeled Protein Desalt->Collect

Figure 1. Experimental workflow for thiol-reactive labeling of proteins.
Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine the efficiency of the conjugation reaction.

Materials:

  • Purified, labeled protein conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculate Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    where:

    • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration: The concentration of the dye is calculated from its absorbance at its maximum wavelength.

    Dye Concentration (M) = A_max / ε_dye

    where:

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate DOL: The DOL is the molar ratio of the dye to the protein.

    DOL = Dye Concentration (M) / Protein Concentration (M)

DOL_Calculation_Logic cluster_inputs Inputs cluster_calculations Calculations A280 Absorbance at 280 nm (A₂₈₀) Calc_Prot Calculate Protein Concentration A280->Calc_Prot Amax Absorbance at λ_max (A_max) Amax->Calc_Prot Calc_Dye Calculate Dye Concentration Amax->Calc_Dye CF Correction Factor (CF) CF->Calc_Prot E_prot ε_protein E_prot->Calc_Prot E_dye ε_dye E_dye->Calc_Dye Calc_DOL Calculate DOL Calc_Prot->Calc_DOL Calc_Dye->Calc_DOL

References

performance of Atto 390 maleimide in super-resolution microscopy compared to other dyes

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides a detailed comparison of Atto 390 maleimide with other commonly used dyes, Alexa Fluor 405 and Cy3B, for super-resolution applications, with a focus on their performance in techniques like STED and STORM microscopy.

Photophysical Properties: A Head-to-Head Comparison

The performance of a fluorophore in super-resolution microscopy is intrinsically linked to its photophysical properties. Atto 390 is a coumarin-based dye characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1] These features make it a promising candidate for various super-resolution modalities. A comparison of its key photophysical parameters with Alexa Fluor 405 and Cy3B is presented below.

PropertyThis compoundAlexa Fluor 405 maleimideCy3B maleimide
Excitation Max (λex) 390 nm[1]401 nm559 nm
Emission Max (λem) 479 nm[1]421 nm570 nm
Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹[1]34,000 M⁻¹cm⁻¹130,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.90[1]Not specified0.67
Fluorescence Lifetime (τ) 5.0 nsNot specifiedNot specified
Molecular Weight ( g/mol ) 465.5~1000796.36

Note: Photophysical properties can vary depending on the solvent and conjugation state. The data presented here is for the unconjugated dyes in aqueous buffer where available.

Performance in Super-Resolution Microscopy

While direct, side-by-side experimental comparisons of this compound with Alexa Fluor 405 and Cy3B in super-resolution microscopy are not extensively documented in the reviewed literature, its properties suggest strong potential. Atto dyes, in general, are reputed to be slightly brighter than their Alexa Fluor counterparts.

For STED Microscopy: Atto 390 has been successfully used in STED microscopy. Its high quantum yield and good photostability are advantageous for withstanding the high laser intensities used in STED. The large Stokes shift of Atto 390 is also beneficial as it allows for more efficient separation of the excitation and emission signals from the STED laser.

For STORM/dSTORM Microscopy: The suitability of a dye for STORM (Stochastic Optical Reconstruction Microscopy) or dSTORM (direct STORM) depends on its ability to photoswitch between a fluorescent "on" state and a dark "off" state. While specific blinking characteristics for Atto 390 were not found, coumarin dyes can exhibit photoswitching behavior. The choice of imaging buffer is critical for optimizing this behavior. For other Atto dyes like Atto 488, a imaging buffer containing mercaptoethylamine (MEA) is recommended.

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling proteins with thiol-reactive maleimide dyes.

G cluster_prep Protein and Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Dissolve protein in amine-free buffer (e.g., PBS) at pH 7.0-7.5 B Reduce disulfide bonds with TCEP or DTT (if necessary) A->B C Remove reducing agent (if DTT was used) B->C D Dissolve this compound in anhydrous DMSO or DMF C->D E Add dye solution to protein solution (typically 10-20 fold molar excess) D->E F Incubate for 2 hours at room temperature or overnight at 4°C in the dark E->F G Stop reaction by adding a thiol-containing compound (e.g., β-mercaptoethanol) F->G H Separate labeled protein from free dye using size-exclusion chromatography (e.g., Sephadex G-25) G->H

Protein labeling workflow with this compound.

Materials:

  • Protein of interest with available cysteine residues.

  • This compound.

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.0-7.5.

  • Reducing agent (e.g., TCEP or DTT).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching reagent (e.g., β-mercaptoethanol).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP or DTT. If DTT is used, it must be removed before adding the dye.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add the dissolved dye to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically but a 10-20 fold molar excess is a good starting point. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Stop the reaction by adding a small-molecule thiol. Purify the labeled protein from the unreacted dye using a size-exclusion column.

Super-Resolution Imaging Workflow

The following diagram illustrates a general workflow for preparing a sample for and performing dSTORM imaging.

G cluster_sample_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis P1 Seed cells on coverslips P2 Fix and permeabilize cells P1->P2 P3 Block non-specific binding sites P2->P3 P4 Incubate with primary antibody P3->P4 P5 Incubate with Atto 390-labeled secondary antibody P4->P5 I1 Mount coverslip in imaging chamber with STORM buffer P5->I1 I2 Illuminate with high-power laser to switch most fluorophores to a dark state I1->I2 I3 Acquire a series of images, capturing stochastic single-molecule blinking events I2->I3 A1 Localize single-molecule events in each frame with sub-pixel accuracy I3->A1 A2 Reconstruct the super-resolution image from the localized positions A1->A2

General workflow for dSTORM imaging.

dSTORM Imaging Buffer: A typical dSTORM imaging buffer includes an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA) in a buffer like PBS. The optimal composition can vary depending on the fluorophore. For Atto dyes in the blue-green spectral range, MEA-containing buffers are often a good starting point.

Conclusion

This compound presents a compelling option for super-resolution microscopy, particularly for STED, owing to its high quantum yield, large Stokes shift, and good photostability. While its performance in STORM/dSTORM has not been as extensively characterized in direct comparative studies as other dyes, its fundamental photophysical properties suggest it is a viable candidate. Researchers are encouraged to empirically optimize labeling and imaging conditions to achieve the best results for their specific applications. The provided protocols offer a solid foundation for utilizing this compound in advanced imaging experiments.

References

A Researcher's Guide to Selecting Thiol-Reactive Dyes for Cellular Imaging: A Focus on Atto 390 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise visualization of proteins within their native cellular environment is paramount. The signal-to-noise ratio (S/N) of the fluorescent probes used for labeling is a critical determinant of image quality and data reliability. This guide provides a comparative overview of Atto 390 maleimide, a popular blue-emitting fluorescent dye, and its alternatives, offering insights into their performance for cellular imaging applications.

Comparative Analysis of Photophysical Properties

The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). Higher brightness contributes directly to a stronger signal. Photostability, or the resistance to photobleaching, ensures that the signal remains stable during image acquisition, which is crucial for quantitative studies and time-lapse imaging.

Here, we present a comparison of the key photophysical properties of this compound and two common alternatives, Alexa Fluor 350 maleimide and DyLight 405 maleimide.

PropertyThis compoundAlexa Fluor 350 C5 MaleimideDyLight 405 Maleimide
Excitation Maximum (nm) 390[1][2][3]346[2]400[4]
Emission Maximum (nm) 476442420
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **24,00019,00030,000
Fluorescence Quantum Yield (Φ) 0.900.24Not specified
Fluorescence Lifetime (τ, ns) 5.0Not specifiedNot specified
Brightness (ε x Φ) 21,6004,560Not determinable
Key Features High quantum yield, large Stokes shift, good photostabilityModerate photostability, spectrally similar to Marina BlueSpectrally similar to Alexa Fluor 405 and Cascade Blue

Note: The brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. The quantum yield for DyLight 405 maleimide was not found in the search results, preventing a direct brightness comparison.

Factors Influencing Signal-to-Noise Ratio in Cellular Imaging

The signal-to-noise ratio in fluorescence microscopy is a complex parameter influenced by several factors beyond the intrinsic properties of the fluorophore. Understanding these factors is crucial for optimizing imaging experiments.

G Factors Influencing Signal-to-Noise Ratio cluster_signal Signal Strength cluster_noise Noise Sources Brightness Fluorophore Brightness (Extinction Coefficient x Quantum Yield) SNR Signal-to-Noise Ratio Brightness->SNR Labeling_Efficiency Labeling Efficiency (Degree of Labeling) Labeling_Efficiency->SNR Excitation_Intensity Excitation Light Intensity Excitation_Intensity->SNR Detection_Efficiency Detector Quantum Efficiency Detection_Efficiency->SNR Autofluorescence Cellular Autofluorescence Autofluorescence->SNR Detector_Noise Detector Noise (Dark Current, Read Noise) Detector_Noise->SNR Stray_Light Stray Light Stray_Light->SNR Photobleaching Photobleaching Photobleaching->SNR

Caption: Key factors influencing the signal-to-noise ratio in cellular imaging.

Experimental Protocols

To empirically determine the best fluorophore for your specific application, it is essential to perform a direct comparison. Below are detailed protocols for protein labeling and for the subsequent analysis of the signal-to-noise ratio in cellular images.

Protocol 1: Thiol-Reactive Labeling of a Target Protein

This protocol provides a general procedure for labeling a protein with a maleimide-functionalized fluorescent dye.

Materials:

  • Purified protein with accessible cysteine residues

  • Thiol-reactive fluorescent dye (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Reaction buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: While gently stirring, add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to quench any unreacted maleimide dye. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unconjugated dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of the dye.

Protocol 2: Cellular Imaging and Signal-to-Noise Ratio Calculation

This protocol outlines the steps for imaging cells labeled with the fluorescently tagged protein and for calculating the S/N ratio.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Labeled protein from Protocol 1

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets

  • Image analysis software (e.g., FIJI/ImageJ)

Procedure:

  • Cell Labeling: Incubate the cultured cells with the fluorescently labeled protein under conditions appropriate for the biological question (e.g., specific concentration and incubation time for receptor binding).

  • Washing: Gently wash the cells three times with pre-warmed culture medium or PBS to remove any unbound labeled protein.

  • Image Acquisition:

    • Mount the sample on the fluorescence microscope.

    • Using the appropriate excitation and emission filters for the chosen dye, locate the cells.

    • Set the imaging parameters (e.g., exposure time, laser power) to ensure that the signal is not saturated in the brightest regions of the cell.

    • Acquire images of multiple cells for each experimental condition.

  • Signal-to-Noise Ratio Calculation:

    • Open the acquired images in an image analysis software like FIJI.

    • Define Signal Region: Select a region of interest (ROI) that encompasses the specific cellular structure where the labeled protein is localized. Measure the mean fluorescence intensity within this ROI (Mean_Signal).

    • Define Background Region: Select a region within the same image that is devoid of cells or specific staining. Measure the mean fluorescence intensity within this background ROI (Mean_Background).

    • Calculate Signal: Subtract the mean background intensity from the mean signal intensity (Signal = Mean_Signal - Mean_Background).

    • Calculate Noise: Measure the standard deviation of the pixel intensities within the background ROI (Noise = SD_Background).

    • Calculate S/N Ratio: Divide the calculated signal by the calculated noise (S/N = Signal / Noise).

    • Repeat this calculation for multiple cells and average the results to obtain a representative S/N ratio for each fluorescent probe.

G Workflow for Comparing Fluorescent Probe S/N Ratio Start Start: Select Fluorescent Probes (e.g., Atto 390, Alexa Fluor 350, DyLight 405) Labeling Protein Labeling with Maleimide Dyes (Protocol 1) Start->Labeling Purification Purification of Labeled Protein Labeling->Purification Cell_Labeling Incubate Cells with Labeled Protein Purification->Cell_Labeling Image_Acquisition Fluorescence Microscopy (Acquire Images) Cell_Labeling->Image_Acquisition Image_Analysis Image Analysis (FIJI/ImageJ) (Protocol 2) Image_Acquisition->Image_Analysis SNR_Calculation Calculate Signal-to-Noise Ratio Image_Analysis->SNR_Calculation Comparison Compare S/N Ratios and Select Optimal Probe SNR_Calculation->Comparison

Caption: Experimental workflow for comparing the signal-to-noise ratio of different fluorescent probes.

Conclusion

Based on its high quantum yield, this compound is expected to provide a bright signal, which is a primary contributor to a high signal-to-noise ratio. Its good photostability is an additional advantage for demanding imaging applications. While Alexa Fluor 350 is a well-established dye, its lower quantum yield suggests it may provide a dimmer signal compared to Atto 390. DyLight 405 boasts a high extinction coefficient, but without a reported quantum yield, a direct brightness comparison is challenging.

Ultimately, the optimal choice of a fluorescent probe depends on the specific experimental conditions, including the expression level of the target protein, the sensitivity of the imaging system, and the required duration of imaging. Researchers are strongly encouraged to perform their own side-by-side comparisons using the protocols outlined in this guide to identify the most suitable fluorescent dye for their cellular imaging needs.

References

Evaluating the Brightness of Atto 390 Maleimide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that directly impacts the sensitivity and quality of experimental results. Atto 390, a coumarin-based dye, is often chosen for its high fluorescence quantum yield and good photostability.[1][2][3] This guide provides a comprehensive comparison of Atto 390 maleimide conjugates with spectrally similar alternatives, namely Alexa Fluor 350 and DyLight 405, focusing on the key performance metric of brightness. This evaluation is supported by a compilation of theoretical and available experimental data, detailed experimental protocols, and visualizations to aid in making an informed decision for your specific application.

Key Performance Metrics: A Quantitative Comparison

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Theoretical Brightness (ε x Φ)
Atto 390 390[1]476[1]24,0000.9021,600
Alexa Fluor 350 34644219,000Not specified for conjugate-
DyLight 405 40042030,000Not specified for conjugate-

Note: The theoretical brightness is a calculated value for the free dye and may not directly translate to the brightness of the protein conjugate, which can be influenced by factors such as the degree of labeling and the local environment of the dye.

Based on the available data for the free dyes, Atto 390 exhibits a high quantum yield, contributing to its strong theoretical brightness. While the quantum yields for Alexa Fluor 350 and DyLight 405 conjugates are not consistently reported, their high extinction coefficients suggest they are also bright dyes. It is important to note that the actual performance of a fluorescent conjugate is best determined through direct experimental comparison under the specific conditions of your assay.

Experimental Protocols

To facilitate the experimental evaluation of these fluorescent dyes, detailed protocols for protein conjugation and the determination of the degree of labeling are provided below.

Protocol 1: Thiol-Reactive Labeling of Proteins with Maleimide Dyes

This protocol outlines the steps for conjugating a maleimide-functionalized fluorescent dye to a protein containing free sulfhydryl groups (cysteines).

Materials:

  • Protein of interest (with free sulfhydryl groups) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

  • Maleimide-activated fluorescent dye (Atto 390, Alexa Fluor 350, or DyLight 405 maleimide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for proteins with disulfide bonds

  • Desalting column (e.g., Sephadex G-25) for purification

  • Reaction tubes

  • Stir plate and stir bar

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10- to 20-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

    • If DTT is used, it must be removed by dialysis or using a desalting column before adding the maleimide dye, as it will compete for the dye. TCEP does not need to be removed.

  • Dye Preparation:

    • Immediately before use, dissolve the maleimide-activated dye in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and any byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your fluorescent conjugates.

Materials:

  • Purified protein-dye conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at two wavelengths:

      • The absorbance maximum of the protein (typically 280 nm).

      • The absorbance maximum of the fluorescent dye (refer to the table above).

  • Calculate the Concentration of the Dye:

    • Use the Beer-Lambert law: Concentration_dye (M) = A_dye / (ε_dye * l)

      • A_dye = Absorbance at the dye's maximum wavelength.

      • ε_dye = Molar extinction coefficient of the dye (see table).

      • l = Path length of the cuvette (typically 1 cm).

  • Calculate the Concentration of the Protein:

    • First, correct the absorbance at 280 nm for the contribution of the dye: A_protein_corrected = A_280 - (A_dye * CF_280)

      • A_280 = Absorbance at 280 nm.

      • CF_280 = Correction factor (A₂₈₀ of the dye / A_max of the dye). This value is often provided by the dye manufacturer. For Atto 390, the CF₂₈₀ is 0.09.

    • Then, calculate the protein concentration: Concentration_protein (M) = A_protein_corrected / (ε_protein * l)

      • ε_protein = Molar extinction coefficient of the protein (this needs to be known for your specific protein).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration_dye / Concentration_protein

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the factors influencing the brightness of a fluorescent conjugate, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Reduction of Disulfides if necessary) conjugation Conjugation Reaction (Protein + Dye) protein_prep->conjugation dye_prep Dye Stock Preparation (Maleimide in DMF/DMSO) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification dol_calc DOL Calculation (Spectrophotometry) purification->dol_calc brightness_eval Brightness Evaluation (Fluorometry) purification->brightness_eval

Experimental workflow for evaluating conjugate brightness.

brightness_factors cluster_dye Dye Properties cluster_conjugation Conjugation Parameters cluster_environment Experimental Conditions brightness Conjugate Brightness ext_coeff Extinction Coefficient (ε) ext_coeff->brightness quantum_yield Quantum Yield (Φ) quantum_yield->brightness photostability Photostability photostability->brightness dol Degree of Labeling (DOL) dol->brightness conjugation_site Conjugation Site conjugation_site->brightness solvent Solvent/ Buffer solvent->brightness instrument Instrumentation instrument->brightness

Factors influencing the brightness of fluorescent conjugates.

Conclusion

Based on its high quantum yield, this compound is a theoretically very bright fluorescent label. However, the ultimate performance of a fluorescent conjugate depends on a combination of the intrinsic properties of the dye and the specifics of the conjugation and experimental conditions. While direct comparative experimental data for the brightness of Atto 390, Alexa Fluor 350, and DyLight 405 maleimide conjugates is limited, the provided theoretical data and experimental protocols offer a solid foundation for researchers to perform their own evaluations. For applications where maximal brightness is critical, it is highly recommended to perform a side-by-side comparison of conjugates prepared with these dyes using the described protocols to determine the optimal choice for your specific experimental setup. Further studies directly comparing the photophysical properties of these and other similar dye-protein conjugates would be of great value to the scientific community.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Atto 390 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Atto 390 maleimide. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure the safe and effective handling of this fluorescent dye. Atto 390 is a coumarin-based fluorescent label used for labeling biomolecules such as DNA, RNA, and proteins.[1] While a valuable tool, proper handling is crucial due to the potential hazards associated with maleimide compounds.

Essential Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been thoroughly investigated, and direct contact should be avoided.[2] Therefore, adherence to the following PPE guidelines is mandatory.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesTo protect eyes from potential splashes of solutions containing the dye. Standard safety glasses are the minimum requirement.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the dye. Given that maleimides can be skin sensitizers, gloves are essential.
Body Protection Laboratory CoatTo protect skin and clothing from accidental spills.
Respiratory Protection Not generally requiredWork with the solid compound should be conducted in a chemical fume hood to avoid inhalation of fine powders.

Safe Handling and Disposal Plan

Proper handling and disposal of this compound and associated waste are critical to prevent personal exposure and environmental contamination.

Operational Protocol
  • Preparation :

    • Before handling, ensure you have read and understood the product's Material Safety Data Sheet (MSDS).[1][3]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder.

    • Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Solution Preparation :

    • This compound is soluble in polar solvents like DMF or DMSO.

    • Prepare solutions immediately before use, as maleimides have limited stability in solution.

    • Protect stock solutions from light by wrapping containers in aluminum foil.

  • Protein Labeling :

    • A general procedure for labeling proteins involves dissolving the protein in a suitable buffer at pH 7.0–7.5.

    • A 10-20 molar excess of the dye is typically used.

    • The reaction can proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Post-Reaction :

    • Excess unreacted dye can be removed by gel filtration (e.g., Sephadex G-25) or extensive dialysis.

Disposal Plan
Waste TypeDisposal Procedure
Solid Waste Unused this compound powder and contaminated consumables (e.g., weigh boats, pipette tips) should be collected in a sealed, clearly labeled hazardous waste container.
Liquid Waste All solutions containing this compound, including reaction mixtures and washings, should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
Spill Cleanup In case of a spill, wear appropriate PPE. Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal as hazardous waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the product to the final disposal of waste.

G cluster_prep Preparation cluster_handling Handling and Reaction cluster_disposal Disposal Receive_and_Store Receive and Store This compound at -20°C Review_SDS Review Safety Data Sheet Receive_and_Store->Review_SDS Before Use Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Workspace (Fume Hood) Don_PPE->Prepare_Workspace Equilibrate_Vial Equilibrate Vial to Room Temp Prepare_Workspace->Equilibrate_Vial Prepare_Stock_Solution Prepare Stock Solution (e.g., in DMSO/DMF) Equilibrate_Vial->Prepare_Stock_Solution Perform_Labeling Perform Labeling Reaction Prepare_Stock_Solution->Perform_Labeling Purify_Conjugate Purify Conjugate Perform_Labeling->Purify_Conjugate Collect_Solid_Waste Collect Solid Waste (Contaminated materials) Perform_Labeling->Collect_Solid_Waste Waste Stream Collect_Liquid_Waste Collect Liquid Waste (Solutions) Purify_Conjugate->Collect_Liquid_Waste Waste Stream Dispose_Hazardous_Waste Dispose as Hazardous Waste Collect_Solid_Waste->Dispose_Hazardous_Waste Collect_Liquid_Waste->Dispose_Hazardous_Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.